Bis(2-ethylhexyl)-2-ethylhexylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[2-ethylhexoxy(2-ethylhexyl)phosphoryl]oxymethyl]heptane | |
|---|---|---|
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InChI |
InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-26-28(25,21-24(12-6)18-15-9-3)27-20-23(11-5)17-14-8-2/h22-24H,7-21H2,1-6H3 | |
| Source | PubChem | |
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InChI Key |
GOCVCBDBQYEFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CCCCC(CC)COP(=O)(CC(CC)CCCC)OCC(CC)CCCC | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861773 | |
| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |
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Molecular Weight |
418.6 g/mol | |
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Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |
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CAS No. |
126-63-6 | |
| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |
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| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |
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| Record name | Bis(2-ethylhexyl)-2-ethylhexylphosphonate | |
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| Record name | Bis(2-ethylhexyl)-2-ethylhexylphosphonate | |
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| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |
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| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |
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| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |
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Foundational & Exploratory
A-Z Guide to the Synthesis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate: Mechanisms, Protocols, and Industrial Relevance
This technical guide provides a comprehensive overview of the synthesis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate, a significant organophosphorus compound. Primarily utilized as a key intermediate in the production of the metal extractant P507, its synthesis is a critical process in hydrometallurgy and industrial chemistry.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanisms, a detailed experimental protocol, and process considerations.
Introduction and Industrial Significance
This compound, chemically designated as P-(2-ethylhexyl)-phosphonic acid, bis(2-ethylhexyl) ester, is an organophosphorus compound with extensive applications.[2] Its primary role is as a precursor to 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507), a highly efficient acidic organophosphorus extractant. P507 is widely used in hydrometallurgical processes for the separation and purification of rare earth metals and for nickel-cobalt separation.[1] The controlled and efficient synthesis of its parent phosphonate is therefore of paramount importance for these industries. Organophosphorus compounds, in general, are vital in fields ranging from medicinal chemistry to materials science, serving as flame retardants, plasticizers, and ligands in catalysis.[3][4]
Core Synthesis Pathways: A Mechanistic Perspective
The formation of the stable carbon-phosphorus (C-P) bond is the central challenge in phosphonate synthesis. Two classical named reactions are fundamental to this transformation: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forging C-P bonds.[5] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. This process forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.[6]
A Chinese patent outlines a method for preparing this compound that leverages this reaction.[1] The process starts with the synthesis of triisooctyl phosphite from isooctyl alcohol (2-ethylhexanol) and phosphorus trichloride in the presence of a base like triethylamine. This intermediate, triisooctyl phosphite, is then reacted with an alkyl halide, specifically bromo-iso-octane (a 2-ethylhexyl bromide isomer), at elevated temperatures (140°C) to induce the Arbuzov rearrangement and form the target phosphonate.[1] A phase-transfer catalyst such as tetrabutylammonium iodide is often employed to facilitate the reaction.[1]
The Michaelis-Becker Reaction
A closely related and highly effective alternative is the Michaelis-Becker reaction. This method involves the deprotonation of a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) with a strong base, followed by nucleophilic substitution on an alkyl halide.[7] This pathway is often preferred as dialkyl phosphites are common and accessible starting materials.[8]
For the synthesis of this compound, the reaction would proceed by treating Di(2-ethylhexyl) phosphite with a base (e.g., sodium hydride or sodium alkoxide) to generate the corresponding phosphonate anion.[1][9] This potent nucleophile then displaces a halide from a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) to form the desired C-P bond. Phase-transfer catalysis can also be effectively employed in this system to enhance reaction rates and yields.[9]
Visualizing the Synthesis Pathway
The following diagram illustrates the Michaelis-Arbuzov pathway, a common industrial route for the synthesis of the target phosphonate.
Caption: Michaelis-Arbuzov reaction pathway for phosphonate synthesis.
Detailed Experimental Protocol
This protocol is a representative synthesis based on the Michaelis-Arbuzov methodology, adapted from established patent literature.[1]
Objective: To synthesize this compound.
Step 1: Synthesis of Tri(2-ethylhexyl) Phosphite
-
Reactor Setup: Equip a 250 mL four-neck round-bottom flask with a mechanical stirrer, thermometer, constant pressure dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).
-
Reagent Charging: Charge the flask with toluene (70g), 2-ethylhexanol (20.2g, 0.155 mol), and dry triethylamine (15.2g, 0.15 mol).
-
Initiate Reaction: Begin stirring and heat the mixture to 50-80°C.
-
PCl₃ Addition: Slowly add phosphorus trichloride (6.85g, 0.05 mol) via the dropping funnel over 80-100 minutes, maintaining the temperature between 40-90°C. The formation of triethylamine hydrochloride precipitate will be observed.
-
Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 1.5-2 hours to ensure completion.
-
Work-up: Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. The filtrate is then subjected to distillation, first at atmospheric pressure to remove the toluene solvent, followed by vacuum distillation to purify the tri(2-ethylhexyl) phosphite intermediate.
Step 2: Synthesis of this compound
-
Reactor Setup: In a 100 mL three-neck flask equipped for heating and stirring, combine the purified tri(2-ethylhexyl) phosphite (e.g., 0.04 mol), 2-ethylhexyl bromide (e.g., 0.005 mol), and a catalytic amount of tetrabutylammonium iodide (0.1 eqv).
-
Reaction: Heat the mixture to 140°C and maintain this temperature with stirring overnight.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Purification:
-
Add a 4% aqueous NaOH solution (20 mL) to the flask and stir to saponify any remaining acidic impurities.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and discard the aqueous layer.
-
Wash the organic phase sequentially with water until the washings are neutral (pH 7).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
The final product is isolated via vacuum distillation, collecting the fraction at 242-245°C under a pressure of 2 mmHg.[1] A high yield (typically >95%) is expected.[1]
-
Quantitative Data and Process Parameters
The following table summarizes the key quantitative aspects of a typical synthesis.
| Parameter | Step 1: Phosphite Synthesis | Step 2: Phosphonate Synthesis | Notes |
| Key Reactants | 2-Ethylhexanol, PCl₃, Triethylamine | Tri(2-ethylhexyl) phosphite, 2-Ethylhexyl bromide | |
| Molar Ratio | ~3.1 : 1 : 3 (Alcohol:PCl₃:Base) | ~8 : 1 (Phosphite:Bromide) | A large excess of phosphite is used in the patent example.[1] |
| Solvent | Toluene | None (Neat Reaction) | |
| Catalyst | N/A | Tetrabutylammonium Iodide | Phase-transfer catalyst. |
| Temperature | 40 - 90 °C | 140 °C | Step 2 requires significant thermal energy. |
| Reaction Time | 3 - 4 hours | Overnight | |
| Typical Yield | High | > 95% | Reported yield after distillation.[1] |
Quality Control and Characterization
To ensure the identity and purity of the final product, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for structural confirmation. ³¹P NMR is particularly powerful for verifying the formation of the phosphonate, which will exhibit a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess purity and confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, notably the strong P=O stretch characteristic of phosphonates.
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the Michaelis-Arbuzov or Michaelis-Becker reactions. The industrial methodology, as detailed in patent literature, favors the Michaelis-Arbuzov pathway, which provides high yields and purity after vacuum distillation.[1] A thorough understanding of the underlying reaction mechanisms and careful control over reaction parameters such as temperature, stoichiometry, and purification are critical for successful and efficient production of this key industrial intermediate.
References
- CN102796137B, Method for preparing 0,0-di(2-ethylhexyl)
-
Fletcher, M.D. (2002). Organophosphorus Reagents. In P.J. Murphy (Ed.), Organophosphorus Reagents: A Practical Approach in Chemistry. Oxford University Press. (General reference for Michaelis-Becker reaction) [Link]
-
PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. (General reference for Michaelis-Arbuzov mechanism) [Link]
-
Fakhraian, H. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 511-518. [Link]
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Frontiers Media SA. Synthesis and Application of Organophosphorus Compounds. Research Topic. [Link]
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Grokipedia. Michaelis–Arbuzov reaction. [Link]
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- 1. CN102796137B - Method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate - Google Patents [patents.google.com]
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- 3. frontiersin.org [frontiersin.org]
- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 5. grokipedia.com [grokipedia.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Bis(2-ethylhexyl)-2-ethylhexylphosphonate
This guide provides a comprehensive overview of the physicochemical properties of Bis(2-ethylhexyl)-2-ethylhexylphosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of this molecule, underpinned by established scientific methodologies and data.
Introduction and Molecular Structure
This compound (CAS No. 126-63-6) is an organophosphorus ester with a range of industrial and potential pharmaceutical applications.[1] Its structure, characterized by three 2-ethylhexyl chains attached to a phosphonate group, imparts specific properties such as high thermal stability and lipophilicity. These characteristics are pivotal in its function as a plasticizer, flame retardant, and solvent extractor.[1] Understanding its fundamental physicochemical properties is paramount for its application in formulation science, materials engineering, and as a potential excipient in drug delivery systems.
Molecular Structure
The molecular structure of this compound is fundamental to its physical and chemical behavior. The presence of the phosphonate group and the branched alkyl chains are key determinants of its properties.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various applications, including its miscibility with other substances, its performance at different temperatures, and its potential for environmental distribution.
| Property | Value | Source(s) |
| Molecular Formula | C24H51O3P | [1][2] |
| Molar Mass | 418.63 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.904 g/cm³ | [1][2] |
| Boiling Point | 479.2 °C at 760 mmHg | [1][2] |
| Flash Point | 256.8 °C | [1][2] |
| Vapor Pressure | 7.02E-09 mmHg at 25°C | [1] |
| Refractive Index | 1.446 | [2] |
| Solubility | Insoluble in water; miscible with most common organic solvents. |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the reaction of phosphorus trichloride with 2-ethylhexanol, followed by an Arbuzov rearrangement.
Synthesis Protocol
A representative laboratory-scale synthesis is detailed below, adapted from established patent literature.[3] This procedure is designed to yield a high-purity product suitable for research and development purposes.
Materials:
-
Phosphorus trichloride (PCl₃)
-
2-Ethylhexanol
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Bromoethane (for Arbuzov rearrangement)
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Phosphite Ester Formation: To a solution of 2-ethylhexanol (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5°C, add phosphorus trichloride (1.0 equivalent) dropwise while maintaining the temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Isolation of Intermediate: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to remove the toluene, yielding crude tris(2-ethylhexyl) phosphite.
-
Arbuzov Rearrangement: The crude tris(2-ethylhexyl) phosphite is heated with a catalytic amount of an alkyl halide, such as bromoethane, at a temperature of 120-140°C for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Purification: The resulting crude this compound is purified by vacuum distillation to obtain the final product as a colorless, viscous liquid.[3]
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following section outlines the key analytical techniques and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 0.8-1.7 ppm) corresponding to the overlapping signals of the methyl and methylene protons of the three 2-ethylhexyl groups. The protons on the carbons adjacent to the oxygen atoms and the phosphorus atom will appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the 2-ethylhexyl chains. The carbons directly bonded to oxygen and phosphorus will be deshielded and appear at a lower field.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a definitive technique for characterizing organophosphorus compounds. This compound is expected to show a single resonance in the phosphonate region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
P=O stretch: A strong absorption band around 1250 cm⁻¹.
-
P-O-C stretch: Strong absorption bands in the region of 1020-1050 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorption bands in the region of 2850-2960 cm⁻¹.
A reference gas-phase IR spectrum is available from the NIST WebBook, which can be used for identification purposes.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. While a detailed fragmentation analysis for this compound is not widely published, electron ionization (EI) would likely lead to fragmentation of the ester linkages and the alkyl chains. The molecular ion peak (M⁺) at m/z 418.63 would be expected, although it may be of low intensity.
Chromatographic Analysis (GC-MS and HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
GC-MS is a suitable technique for the analysis of this semi-volatile compound.
Experimental Workflow:
Caption: A typical GC-MS analytical workflow.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC):
HPLC can also be employed, particularly for non-volatile impurities or for formulations where GC is not suitable. A reverse-phase method would be appropriate.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Applications in Research and Development
The unique combination of properties of this compound makes it a compound of interest for various applications in the scientific and pharmaceutical fields.
-
Plasticizer for Polymers: Its primary industrial use is as a plasticizer for polymers such as PVC, enhancing their flexibility and durability. This property can be relevant in the development of drug-eluting medical devices or specialized packaging materials.
-
Solvent Extraction: In analytical and process chemistry, it can be used as a solvent for the extraction of metal ions.
-
Excipient in Formulations: Its high boiling point, low volatility, and lipophilic nature suggest its potential as a non-volatile solvent or plasticizer in topical, transdermal, or implantable drug delivery systems. However, thorough toxicological evaluation would be required for such applications.
Conclusion
This compound is a well-defined organophosphorus compound with a distinct set of physicochemical properties. This guide has provided a detailed overview of its molecular structure, methods of synthesis and purification, and a comprehensive approach to its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals, enabling a deeper understanding and facilitating the effective application of this compound in their respective fields.
References
-
ChemBK. This compound. [Link]
- Google Patents. Method for preparing 0,0-di(2-ethylhexyl)
-
PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. [Link]
-
NIST. Bis(2-ethylhexyl)-2-ethylhexyl phosphonate. [Link]
-
NIST WebBook. Bis(2-ethylhexyl)-2-ethylhexyl phosphonate IR Spectrum. [Link]
-
LookChem. This compound. [Link]
Sources
CAS number 126-63-6 chemical properties
An In-Depth Technical Guide to the Chemical Properties of Bis(2-ethylhexyl)-2-ethylhexylphosphonate (CAS 126-63-6)
Introduction
This compound (CAS No. 126-63-6) is an organophosphorus compound belonging to the phosphonate ester class. Characterized by a central phosphorus atom double-bonded to one oxygen and single-bonded to another oxygen and a carbon, this molecule features three bulky, hydrophobic 2-ethylhexyl groups.[1] This structure imparts high thermal stability, low volatility, and significant miscibility with organic solvents, making it a versatile component in various industrial and research applications.[1][2] While widely employed as a plasticizer, flame retardant, and antifoam agent, its utility for researchers, particularly in materials science and analytical chemistry, lies in its application as a solvent for heavy metal extraction and separation processes.[2][3] This guide provides a comprehensive overview of its core chemical properties, reactivity, synthesis, and analytical characterization, tailored for professionals in research and development.
Physicochemical Properties
This compound is a viscous, colorless to pale yellow oily liquid with a high molecular weight and low water solubility.[1][3][4] Its high boiling point and flash point are indicative of its suitability for high-temperature applications. The large, branched alkyl chains contribute to its hydrophobic nature, quantified by a high LogP value, which is a critical parameter for its use in liquid-liquid extraction systems.[2][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 126-63-6 | [2][4][6] |
| Molecular Formula | C₂₄H₅₁O₃P | [1][2][7] |
| Molecular Weight | 418.64 g/mol | [2][4][7] |
| Appearance | Colorless to pale yellow, viscous liquid | [1][3][4] |
| Density | 0.904 g/cm³ | [2][7] |
| Boiling Point | 479.2 °C at 760 mmHg | [2][7] |
| Flash Point | 256.8 °C | [2][7] |
| Vapor Pressure | 7.02 x 10⁻⁹ mmHg at 25 °C | [2] |
| Water Solubility | Insoluble | [3] |
| Solubility in Organics | Miscible with most common organic solvents | [3] |
| LogP (Octanol/Water) | 8.9 | [2] |
| Refractive Index | Data not consistently available |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the phosphonate ester functional group. The direct carbon-phosphorus (C-P) bond provides enhanced stability against hydrolysis and enzymatic degradation compared to the P-O-C linkages found in phosphate esters.
-
Stability : The compound is stable under normal storage conditions. High thermal stability is one of its key features.
-
Hydrolysis : Like other phosphonate esters, it is susceptible to hydrolysis under aggressive acidic or basic conditions, which cleaves the P-O-C ester bonds. However, this reaction is generally slower than for analogous phosphates.[8][9] Cleavage of the more robust P-C bond requires harsh conditions.[8]
-
Incompatibilities : It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.
-
Hazardous Decomposition : When subjected to high temperatures, such as in a fire, it can decompose to produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and oxides of phosphorus (PₓOᵧ).
The logical relationship for its primary degradation pathway via hydrolysis can be visualized as follows:
Caption: Hydrolytic degradation pathway of the phosphonate ester.
Synthesis Pathways
The synthesis of phosphonate esters is well-established in organophosphorus chemistry. A primary route is a variation of the Michaelis–Arbuzov reaction.[8] For this compound, a common industrial method involves the reaction of phosphorus trichloride (PCl₃) with an excess of 2-ethylhexanol. This typically proceeds through a phosphite intermediate which then rearranges to the more thermodynamically stable phosphonate.[10]
A generalized workflow for this synthesis is outlined below:
Caption: Generalized workflow for phosphonate ester synthesis.
Analytical Characterization
For quality control, environmental monitoring, and research applications, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound due to its high sensitivity and selectivity.[11] Reverse-phase High-Performance Liquid Chromatography (HPLC) is also a viable technique.[12]
Experimental Protocol: GC-MS Analysis
This protocol provides a standardized methodology for the analysis of this compound in an organic solvent matrix.
1. Objective: To identify and quantify this compound using GC-MS.
2. Materials & Equipment:
-
Standard: this compound, >98% purity.
-
Solvent: Dichloromethane or Hexane (GC grade).
-
Apparatus: Gas Chromatograph with a Mass Selective Detector (MSD), autosampler, GC vials with PTFE-lined caps, volumetric flasks, micropipettes.
3. Standard Preparation: a. Prepare a stock solution of 1000 µg/mL by dissolving 10 mg of the standard in 10 mL of dichloromethane. b. Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation: a. For a liquid sample, accurately dilute a known volume or weight in the chosen solvent to bring the expected concentration within the calibration range. b. If extracting from a solid matrix (e.g., polymer), weigh the sample, add solvent, and facilitate extraction using sonication. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.[11]
5. GC-MS Instrumental Parameters (Typical):
-
GC Column: 5% Phenyl-Methyl silicone bonded-phase capillary column (e.g., HP-5ms, 30m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 310°C, and hold for 10 min.
-
MSD Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions should be determined from the standard's mass spectrum.
-
6. Data Analysis: a. Identification: Confirm the identity of the analyte by matching its retention time and mass spectrum with the prepared standard. b. Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the unknown sample using linear regression.
Applications in Research and Drug Development
While not a direct pharmaceutical agent, the unique properties of this compound and related organophosphorus compounds make them valuable tools in research contexts that support drug development.
-
Solvent Extraction of Metal Ions: Phosphonate esters act as effective extractants (ligands) for various metal ions. This is highly relevant in hydrometallurgy for the separation of rare-earth elements and in analytical chemistry for sample purification.[2][13] In a research setting, this could be applied to remove metallic catalyst residues from a synthesized active pharmaceutical ingredient (API) or to pre-concentrate trace metal ions from complex biological matrices for analysis. The mechanism is analogous to that of Di(2-ethylhexyl)phosphoric acid (D2EHPA), a well-studied extractant.[13][14]
-
Plasticizer in Medical Devices: As a plasticizer, it can be found in polymers used for medical tubing, packaging, and other devices.[1] For drug development professionals, this necessitates its consideration as a potential extractable and leachable (E&L) compound that could migrate from container closure systems into a drug product, requiring validated analytical methods for its detection.[15]
-
Chemical Warfare Agent Simulant: Due to structural similarities to nerve agents (G-series agents are phosphonates), compounds like Bis(2-ethylhexyl) phosphonate have been studied as simulants for chemical warfare agents to research their environmental fate and persistence without handling the highly toxic agents themselves.[16][17]
Safety and Toxicology
This compound is classified as an irritant. Proper handling is essential to minimize exposure risks.
-
Human Health Hazards:
-
Environmental Hazards: The compound may cause long-term adverse effects in the aquatic environment and has the potential to bioaccumulate.[18] Discharge into the environment should be avoided.
-
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles or a face shield.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizers.
-
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AVM Industries. (n.d.). Aussie Coat® 620P Pedestrian Traffic Coating. Retrieved from [Link]
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Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2014). Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (2002). Quantum Chemical Study of the Phosphite-Phosphonate Tautomerization: Applications to bis(2-Ethylhexyl) Phosphonate (BIS) and Other Simulants for Chemical Warfare Agents. Retrieved from [Link]
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PMC. (n.d.). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2009). Determination of bis(2-ethylhexyl) phthalate in water by high-performance liquid chromatography with direct on-column preconcentration. Retrieved from [Link]
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NICNAS. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Australian Department of Health. Retrieved from [Link]
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SIELC Technologies. (2018). Bis(2-ethylhexyl) phosphate. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Bis(2-ethylhexyl)-2-ethylhexylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl)-2-ethylhexylphosphonate is an organophosphorus compound with significant industrial applications, including roles as a plasticizer, flame retardant, and agent for heavy metal extraction.[1][2] A thorough understanding of its molecular structure and conformational dynamics is paramount for optimizing its performance in various applications and for predicting its toxicological and environmental impact. This guide provides a detailed exploration of the molecular architecture of this compound, delving into its conformational possibilities and the contemporary analytical techniques employed for its characterization. We will examine the interplay of steric and electronic effects that govern its three-dimensional structure and discuss the methodologies for its empirical and computational analysis.
Introduction: The Significance of Molecular Configuration
The functionality of a chemical compound is intrinsically linked to its three-dimensional structure. For a molecule as flexible as this compound, which possesses numerous rotatable bonds, the concept of a single static structure is insufficient.[3] Instead, it exists as a dynamic ensemble of interconverting conformers. The specific conformations that are energetically favorable will dictate the molecule's physical properties, its reactivity, and its ability to interact with other molecules. In the context of drug development and toxicology, understanding the conformational landscape of a molecule is crucial for predicting its binding affinity to biological targets and its metabolic fate.
Molecular Structure of this compound
This compound is a phosphonic acid ester. The central phosphorus atom is pentavalent and adopts a tetrahedral geometry. It is double-bonded to one oxygen atom (a phosphoryl group) and single-bonded to a 2-ethylhexyl group and two 2-ethylhexyloxy groups.
Key Structural Features:
-
Molecular Weight: 418.64 g/mol [3]
-
IUPAC Name: 3-[[2-ethylhexoxy(2-ethylhexyl)phosphoryl]oxymethyl]heptane[5]
The presence of three bulky, chiral 2-ethylhexyl groups introduces significant steric hindrance around the central phosphorus atom. This steric crowding plays a critical role in determining the preferred conformational arrangement of the molecule.
| Property | Value | Source |
| Molecular Formula | C24H51O3P | [3][4] |
| Molecular Weight | 418.64 g/mol | [3] |
| Density | 0.904 g/cm³ | [3] |
| Boiling Point | 479.2 °C at 760 mmHg | [3][4] |
| Flash Point | 256.8 °C | [3][4] |
| Rotatable Bond Count | 20 | [3] |
Diagram of the Molecular Structure:
Caption: 2D representation of this compound.
Conformational Analysis: A Molecule in Motion
The conformational flexibility of this compound arises from the rotation around its numerous single bonds. The most significant rotations influencing the overall shape of the molecule are those around the P-O, P-C, and C-C bonds of the ethylhexyl chains. Due to its high flexibility, generating a single, stable 3D conformer is computationally challenging.[5]
The conformation of organophosphorus compounds is a subject of extensive research, with theoretical and experimental methods providing valuable insights.[6][7][8] The relative orientation of the bulky substituents around the phosphorus center is governed by a delicate balance of steric repulsion and electronic interactions.
Workflow for Conformational Analysis:
Caption: A comprehensive workflow for the conformational analysis of this compound.
Experimental Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
-
¹H and ¹³C NMR: These spectra provide information about the carbon-hydrogen framework of the molecule. The complexity of the spectra for this compound, arising from the overlapping signals of the three ethylhexyl groups, can be resolved using two-dimensional NMR techniques like COSY and HSQC.
-
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment and can provide insights into the conformation around the P-O and P-C bonds.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons that are in close proximity, providing crucial information for determining the relative orientation of the alkyl chains.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, ³¹P, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Assign the signals in the ¹H and ¹³C spectra with the aid of 2D NMR data. Analyze the ³¹P chemical shift and the NOESY cross-peaks to deduce conformational preferences.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.
-
P=O Stretching: The stretching vibration of the phosphoryl group (P=O) is typically observed in the region of 1250-1300 cm⁻¹. The exact position and shape of this band can be influenced by the molecular conformation.
-
P-O-C and P-C Stretching: These vibrations are found in the fingerprint region of the spectrum and can also be sensitive to conformational changes.
Protocol for IR Analysis:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the P=O, P-O-C, and P-C functional groups.
Computational Chemistry: A Theoretical Lens
Given the challenges in obtaining a crystal structure for such a flexible molecule, computational modeling is an indispensable tool for exploring its conformational landscape.[9][10][11][12]
-
Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods are used to perform an initial search for low-energy conformers. MD simulations can provide insights into the dynamic behavior of the molecule over time.
-
Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and are used to optimize the geometries and calculate the relative energies of the conformers identified by MM/MD.[13][14]
Protocol for Computational Analysis:
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).
-
DFT Optimization: Take the lowest energy conformers from the MM search and perform geometry optimization and frequency calculations using DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Analysis: Analyze the relative energies of the optimized conformers to identify the most stable structures. The calculated vibrational frequencies can be compared with experimental IR spectra, and NMR chemical shifts can also be predicted and compared with experimental data.
Conclusion: An Integrated Approach to a Complex Molecule
The molecular structure and conformational behavior of this compound are complex, arising from the interplay of its flexible alkyl chains and the sterically crowded phosphorus center. A comprehensive understanding of this molecule necessitates an integrated approach that combines experimental techniques like NMR and IR spectroscopy with computational modeling. While a single "structure" is an oversimplification, this guide has outlined the methodologies to characterize the ensemble of conformations that define the properties and reactivity of this important industrial chemical. This knowledge is fundamental for its application in materials science and for assessing its interactions with biological systems.
References
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Vereshchagina, Y. A., Ishmaeva, E. A., & Zverev, V. V. (2005). Theoretical conformational analysis of organophosphorus compounds. Russian Chemical Reviews, 74(4), 297–315. [Link]
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Vereshchagina, Ya. A., Ishmaeva, E. A., & Zverev, V. V. (2005). Theoretical Conformational Analysis of Organophosphorus Compounds. ChemInform, 36(38). [Link]
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Pudovik, M. A., et al. (2011). Theoretical Conformational Analysis of Cyclic Organophosphorus and Organosilicon Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 830-837. [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-ethylhexyl) 2-ethylhexylphosphonate. Retrieved from [Link]
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Wang, X., et al. (2020). Computational insight into biotransformation profiles of organophosphorus flame retardants to their diester metabolites by cytochrome P450. Environmental Science & Technology, 54(1), 453-462. [Link]
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Vereshchagina, Y. A., Ishmaeva, E. A., & Zverev, V. V. (2005). Theoretical conformational analysis of organophosphorus compounds. Russian Chemical Reviews, 74(4), 297-315. [Link]
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NIST. (n.d.). Bis(2-ethylhexyl)-2-ethylhexyl phosphonate. Retrieved from [Link]
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ResearchGate. (2011). Theoretical Conformational Analysis of Cyclic Organophosphorus and Organosilicon Compounds. [Link]
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Wang, X., et al. (2020). Computational evaluation of interactions between organophosphate esters and nuclear hormone receptors. Environmental Research, 182, 108982. [Link]
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Zhang, Y., et al. (2023). Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches. Crystals, 13(1), 153. [Link]
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Dorofeeva, O. V., & Moiseeva, N. F. (2006). Computational study of the thermochemistry of organophosphorus(III) compounds. The Journal of Physical Chemistry A, 110(28), 8925-8932. [Link]
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An In-depth Technical Guide to the Thermal and Chemical Stability of Bis(2-ethylhexyl)-2-ethylhexylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Stability Landscape of a Key Excipient
Bis(2-ethylhexyl)-2-ethylhexylphosphonate, a prominent organophosphorus compound, finds diverse applications, including its use as a plasticizer and solvent. In the pharmaceutical realm, understanding the stability of any excipient is not merely a regulatory formality but a cornerstone of ensuring the safety, efficacy, and shelf-life of a drug product. This guide provides a comprehensive technical overview of the thermal and chemical stability of this compound. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of organophosphorus chemistry, data from structurally analogous compounds, and validated analytical methodologies to provide a robust framework for its stability assessment. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate its degradation pathways, design meaningful stability studies, and interpret the resulting data with confidence.
Molecular Profile and Physicochemical Properties
This compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a 2-ethylhexyl group and two 2-ethylhexyloxy groups. This structure imparts significant lipophilicity to the molecule.
| Property | Value | Source |
| Molecular Formula | C24H51O3P | |
| Molecular Weight | 418.6 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 479.2 °C at 760 mmHg | [2] |
| Flash Point | 256.8 °C | [2] |
| Density | 0.904 g/cm³ | [2] |
| Water Solubility | Insoluble | [1] |
Thermal Stability: A High-Temperature Profile
Organophosphorus compounds, particularly phosphonates, are generally recognized for their thermal robustness. The thermal degradation of this compound is anticipated to occur at elevated temperatures, likely involving the cleavage of the C-O and P-C bonds.
Anticipated Thermal Decomposition Pathway
The thermal degradation of alkyl phosphonates often proceeds via an elimination reaction, leading to the formation of an alkene and a phosphonic acid. For this compound, this would involve the breaking of the ester linkages. At higher temperatures, the P-C bond can also cleave. Upon extensive heating in the presence of oxygen, the ultimate decomposition products would be toxic fumes of phosphorus oxides.[3]
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) is the method of choice. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition and the thermal degradation profile of this compound.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the analysis in both atmospheres provides insights into the influence of oxygen on the degradation process.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperatures at which 5%, 10%, and 50% mass loss occurs.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Rationale: The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and analysis time. An inert nitrogen atmosphere allows for the study of purely thermal degradation, while an air atmosphere reveals the susceptibility to thermo-oxidative degradation.
Coupled Technique: TGA-FTIR
For a more in-depth analysis, coupling the TGA instrument with a Fourier-Transform Infrared (FTIR) spectrometer allows for the identification of the evolved gases during decomposition.[4][5] This provides direct evidence for the proposed degradation products, such as alkenes and phosphorus-containing species.
Chemical Stability: A Multi-faceted Assessment
The chemical stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. Forced degradation studies are instrumental in elucidating these degradation pathways and identifying potential degradation products.[6][7]
Hydrolytic Stability
Phosphonates are generally more resistant to hydrolysis than their phosphate ester counterparts due to the direct carbon-phosphorus bond. However, under forcing acidic or basic conditions, the ester linkages can be cleaved. The bulky 2-ethylhexyl groups are expected to provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered alkyl phosphonates.[3]
Anticipated Hydrolytic Degradation Pathway:
Hydrolysis is expected to occur in a stepwise manner, first yielding 2-ethylhexanol and the corresponding phosphonic acid monoester, which can further hydrolyze to 2-ethylhexylphosphonic acid.
Caption: Proposed hydrolytic degradation pathway of this compound.
Oxidative Stability
The hydrocarbon side chains of this compound are the most likely sites for initial oxidative attack. The tertiary carbon atoms in the 2-ethylhexyl groups are particularly susceptible to radical abstraction, leading to the formation of hydroperoxides, which can then decompose to form a variety of degradation products, including ketones and alcohols.
Anticipated Oxidative Degradation Pathway:
Oxidation is likely initiated by radical species, leading to the formation of hydroperoxides on the alkyl chains. These can then undergo further reactions to form more stable oxygenated products.
Caption: Proposed oxidative degradation pathway of this compound.
Photostability
While this compound does not possess significant chromophores that absorb UV-visible light, photodegradation can still occur, particularly in the presence of photosensitizers. The energy from light can lead to the formation of radical species that can initiate oxidative degradation pathways similar to those described above.
Experimental Protocol: Forced Degradation Studies
A systematic forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid or liquid sample at a temperature below its decomposition point (as determined by TGA) for a specified period.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a specified duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and analyze using a suitable stability-indicating analytical method (see Section 4).
-
Data Analysis:
-
Quantify the amount of remaining this compound.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified products.
-
Rationale: The conditions for forced degradation are intentionally more severe than those expected during storage to accelerate the degradation process and generate detectable levels of degradation products in a shorter timeframe.[8]
Stability-Indicating Analytical Methodology
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with a suitable detector is a commonly employed technique for this purpose.
Proposed HPLC Method
Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector or a Charged Aerosol Detector (CAD). A CAD is particularly useful as the target molecule lacks a strong UV chromophore.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be a gradient from 60% acetonitrile to 100% acetonitrile over 20-30 minutes. The mobile phase may need to be modified with a small amount of acid (e.g., 0.1% formic acid) for better peak shape if using a mass spectrometer.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a low wavelength (e.g., 210 nm) or CAD. For structural elucidation of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.
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An In-depth Technical Guide to the Analysis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate Degradation Products
Executive Summary
Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEH-EHP) is an organophosphorus compound that may be present in materials used in pharmaceutical manufacturing and storage, such as plastics and polymers. As an extractable or leachable, its stability and potential degradation are of significant concern for drug product safety, efficacy, and regulatory compliance. Degradation products can introduce new, uncharacterized impurities into a drug formulation, posing a potential risk to patients. This guide provides a comprehensive framework for identifying and analyzing the degradation products of BEH-EHP. We will explore the primary degradation mechanisms, outline a robust analytical strategy centered on forced degradation studies, and provide detailed protocols for liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The methodologies described herein are designed to establish stability-indicating analytical methods, a critical component of drug development and quality control.[1][2]
Introduction: The Imperative for Degradation Profiling
BEH-EHP, a phosphonate ester, is utilized in various industrial applications. Its presence in the pharmaceutical manufacturing stream, even at trace levels, necessitates a thorough understanding of its chemical behavior over the product's shelf-life. Regulatory bodies mandate that any substance that can leach from container closure systems or manufacturing components into a drug product be rigorously evaluated.[3][4] Forced degradation studies are a cornerstone of this evaluation, serving multiple critical functions:
-
Elucidation of Degradation Pathways: By subjecting BEH-EHP to accelerated stress conditions, we can predict the degradation products likely to form under normal storage.[1][4]
-
Development of Stability-Indicating Methods: These studies are essential for developing and validating analytical methods that can separate and quantify the parent compound from its degradation products, ensuring the method is "stability-indicating."[5]
-
Informing Formulation and Packaging: Understanding the molecule's liabilities helps in selecting appropriate excipients, container materials, and storage conditions to minimize degradation.[1]
-
Ensuring Patient Safety: The primary goal is to identify and characterize potentially harmful impurities, ensuring the safety and potency of the final drug product.[1][3]
This guide provides the scientific rationale and practical steps for conducting a comprehensive degradation analysis of BEH-EHP.
Predicted Mechanisms of BEH-EHP Degradation
The chemical structure of BEH-EHP—a central phosphorus atom bonded to one alkyl group and two alkoxy groups—dictates its primary degradation pathways. Organophosphorus esters are susceptible to several modes of degradation.[6][7][8]
Hydrolytic Degradation
Hydrolysis is the most anticipated degradation pathway for esters in aqueous environments. The reaction involves the cleavage of one or both of the P-O-C ester bonds, catalyzed by acid or base.
-
Acid/Base Catalyzed Hydrolysis: The ester linkages are susceptible to cleavage, yielding 2-ethylhexanol and the corresponding phosphonic acid. The initial hydrolysis product would be Mono(2-ethylhexyl)-2-ethylhexylphosphonic acid , followed by further hydrolysis to 2-ethylhexylphosphonic acid .
-
Associated Degradant: The released 2-ethylhexanol is a primary degradation product.
Oxidative Degradation
While the carbon-phosphorus (C-P) bond in phosphonates is notably resistant to cleavage, the surrounding alkyl chains can be susceptible to oxidation.[9][10]
-
Mechanism: Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to hydroxylation or other oxidative modifications of the 2-ethylhexyl chains. This pathway is generally less prominent than hydrolysis but must be investigated.
Thermal Degradation
High temperatures, which can be encountered during manufacturing or improper storage, can induce degradation. For organophosphorus esters, a common thermal degradation route is the elimination of a phosphorus acid, although this typically occurs at elevated temperatures.[6][7][8][11] The stability of phosphonates is generally higher than that of phosphates.[6][7][8]
Photolytic Degradation
As part of a comprehensive forced degradation study according to ICH Q1B guidelines, photostability must also be assessed.[12] Direct photolysis by exposure to UV or visible light can provide the energy to break chemical bonds, although specific pathways for BEH-EHP are not widely documented and would need to be determined experimentally.
The following diagram illustrates the most probable degradation pathways for BEH-EHP, focusing on hydrolysis.
Caption: Proposed hydrolytic degradation pathway of BEH-EHP.
A Strategic Approach to Analysis
A successful analysis hinges on a well-designed strategy that combines forced degradation to generate relevant products with a highly specific and sensitive analytical technique to resolve and identify them.
The Analytical Workflow
The overall process follows a logical sequence from stress testing to final data interpretation. The goal is to develop a stability-indicating method that can be validated and used for routine quality control or stability testing.
Caption: General workflow for BEH-EHP degradation product analysis.
Designing a Forced Degradation Study
The objective of a forced degradation study is to achieve a target degradation of approximately 5-20%.[5] Degradation beyond this level can lead to secondary and tertiary products that may not be relevant to real-world stability and can complicate data analysis.[5] A placebo and/or blank should be run in parallel to distinguish degradation products from excipient-related impurities or solvent artifacts.[5]
| Stress Condition | Typical Reagents and Conditions | Rationale & Primary Target |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) for various time points | Simulates acidic environments; targets ester bond cleavage.[12] |
| Base Hydrolysis | 0.1 M NaOH, room temp or slightly heated | Simulates alkaline environments; targets ester bond cleavage.[12] |
| Oxidation | 3% H₂O₂, room temperature | Investigates susceptibility to oxidative degradation.[5][12] |
| Thermal | Solid or solution state, heated (e.g., 80-100 °C) | Assesses stability at elevated temperatures.[6][7][8][12] |
| Photolytic | Exposure to light source per ICH Q1B guidelines | Evaluates light sensitivity.[12] |
Core Methodologies: From Sample to Spectrum
The analysis of organophosphorus compounds and their often more polar degradation products requires robust sample preparation and versatile analytical techniques.
Sample Preparation: Minimizing Interference
The choice of sample preparation technique is dictated by the complexity of the sample matrix.
-
Dilute-and-Shoot: For simple matrices, such as a solution of pure BEH-EHP in a solvent, a direct dilution into the mobile phase is the fastest approach.
-
Liquid-Liquid Extraction (LLE): Useful for extracting BEH-EHP and its less polar degradants from aqueous drug product formulations into an immiscible organic solvent (e.g., methyl tert-butyl ether, dichloromethane).
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup. A reversed-phase (C18) or mixed-mode sorbent can be used to retain the analytes of interest while washing away interfering matrix components.
Causality Behind Choice: The primary goal is to remove matrix components (excipients, salts) that can cause ion suppression in the mass spectrometer source, while ensuring high recovery of all potential degradation products, which may span a wide range of polarities. All labware should be meticulously cleaned to avoid background contamination, as organophosphorus compounds can be present in the environment.[13][14]
Chromatographic Separation: The Key to Resolution
Liquid chromatography is the technique of choice. The key is to select a method that can retain the non-polar parent compound while also providing good peak shape for the more polar acidic degradants.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse method. A C18 column provides excellent retention for the lipophilic BEH-EHP. A gradient elution starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic solvent (like acetonitrile or methanol) will elute compounds based on decreasing polarity. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for good peak shape and for promoting ionization in the MS source.[15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar degradation products that may not be well-retained on a C18 column, HILIC is a powerful alternative.[17][18] It uses a polar stationary phase and a high-organic mobile phase, providing excellent retention for polar analytes like phosphonic acids.[17][18]
Detection: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is indispensable for the definitive identification of unknown degradation products.[19][20][21]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for the non-volatile compounds expected here. Analysis should be performed in both positive and negative ion modes. BEH-EHP and its neutral degradation products (2-ethylhexanol) will likely ionize well in positive mode as [M+H]⁺ or [M+Na]⁺ adducts. The acidic degradation products will ionize exceptionally well in negative mode as [M-H]⁻ ions.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high mass accuracy (typically < 5 ppm). This allows for the confident determination of the elemental composition of the parent and degradant ions, which is the first and most critical step in identifying an unknown.
-
Tandem Mass Spectrometry (MS/MS): By isolating a specific degradant ion and fragmenting it, MS/MS provides structural information. The fragmentation pattern of a phosphonate can reveal the structure of the different alkyl and alkoxy groups attached to the phosphorus core, providing definitive structural confirmation.[22]
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. They must be adapted and optimized for the specific instrumentation and sample matrix in your laboratory.
Protocol 5.1: Forced Hydrolytic Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Stress: Transfer 1 mL of the stock solution to a vial. Add 9 mL of 0.1 M HCl. Cap the vial and place it in a heating block at 60 °C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Base Stress: Transfer 1 mL of the stock solution to a vial. Add 9 mL of 0.1 M NaOH. Cap the vial and keep it at room temperature. Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralization and Dilution: For each aliquot, take 100 µL and neutralize it. For the acid sample, add 100 µL of 0.1 M NaOH. For the base sample, add 100 µL of 0.1 M HCl. Dilute the neutralized sample to 1 mL with 50:50 acetonitrile:water.
-
Analysis: Analyze the prepared samples immediately using the LC-HRMS method described below.
Protocol 5.2: Stability-Indicating LC-HRMS Method
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or equivalent).
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 100% B
-
10-12 min: Hold at 100% B
-
12-12.1 min: 100% to 30% B
-
12.1-15 min: Equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
HRMS Parameters:
-
Ionization Mode: ESI, Positive and Negative (separate runs or polarity switching).
-
Scan Range: m/z 100-1000.
-
Resolution: 70,000.
-
Data Acquisition: Full scan followed by data-dependent MS/MS (TopN=5).
-
Collision Energy (for MS/MS): Stepped (e.g., 15, 30, 45 eV).
-
Data Interpretation and Method Trustworthiness
Identification of Degradation Products
The process of identifying a degradation product is a self-validating system built on layers of evidence:
-
Chromatographic Separation: A new peak appears in the stressed sample chromatogram that is absent in the time-zero sample.
-
Accurate Mass Measurement: The measured mass of the new peak is used to calculate a list of possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm). Chemical sense is applied to filter this list (e.g., the formula must contain P, C, H, O).
-
Isotopic Pattern Matching: The observed isotopic pattern should match the theoretical pattern for the proposed formula.
-
MS/MS Fragmentation: The fragmentation pattern must be consistent with the proposed structure. For example, the loss of a 2-ethylhexyl group would be a characteristic fragmentation.
| Compound | Formula | Monoisotopic Mass (Da) | Expected Ion [M-H]⁻ | Expected Ion [M+H]⁺ |
| BEH-EHP (Parent) | C₂₄H₅₁O₃P | 418.3576 | N/A | 419.3654 |
| Mono(2-ethylhexyl)-2-ethylhexylphosphonic Acid | C₁₆H₃₅O₃P | 306.2324 | 305.2245 | 307.2402 |
| 2-Ethylhexylphosphonic Acid | C₈H₁₉O₃P | 194.1072 | 193.0993 | 195.1149 |
| 2-Ethylhexanol | C₈H₁₈O | 130.1358 | N/A | 131.1436 |
The Concept of Mass Balance
A critical aspect of a trustworthy forced degradation study is the mass balance calculation.[4][5] This involves demonstrating that the sum of the increase in the peak areas of all degradation products is approximately equal to the decrease in the peak area of the parent compound. A successful mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is truly stability-indicating.
Conclusion
The analysis of this compound degradation products is a multi-faceted process that requires a deep understanding of organophosphorus chemistry and modern analytical techniques. By implementing a systematic approach based on forced degradation and leveraging the power of LC-HRMS, researchers can confidently identify degradation pathways, characterize impurities, and develop robust, stability-indicating methods. This diligence is not merely an analytical exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.
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Solubility of Bis(2-ethylhexyl)-2-ethylhexylphosphonate in organic solvents
An In-Depth Technical Guide to the Solubility of Bis(2-ethylhexyl)-2-ethylhexylphosphonate in Organic Solvents
Introduction
This compound (CAS No. 126-63-6) is an organophosphorus compound of significant industrial importance.[1][2][3] Characterized as a viscous, colorless to pale yellow liquid, its molecular structure imparts a high degree of hydrophobicity and thermal stability.[1] This has led to its widespread use as a plasticizer, flame retardant, antifoam agent, and, notably, as a powerful extractant in hydrometallurgy for heavy metal separation.[1][2][3] The efficacy of this compound in these applications is fundamentally governed by its interaction with and solubility in various organic media.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and presents a detailed experimental workflow for its quantitative determination. The objective is to provide not just data, but a foundational understanding of the causal relationships between solvent choice and solubility, enabling informed decisions in experimental design and process optimization.
Chapter 1: Physicochemical Profile
The solubility behavior of a compound is a direct consequence of its molecular structure and resulting physical properties. This compound is a tri-ester organophosphate, distinguished by three bulky, nonpolar 2-ethylhexyl groups.[1] These branched alkyl chains are the dominant feature of the molecule, creating a significant nonpolar character and rendering the molecule highly lipophilic.
The central phosphorus atom is double-bonded to one oxygen atom (a phosphoryl group) and single-bonded to two ether-like oxygens, which in turn connect to two of the 2-ethylhexyl groups. The third 2-ethylhexyl group is directly bonded to the phosphorus atom. This phosphoryl group introduces a polar site in the molecule, capable of acting as a hydrogen bond acceptor.[2] However, the molecule lacks any hydrogen bond donor capabilities.[2] Its very high partition coefficient (LogP) underscores its preference for nonpolar environments over aqueous ones.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 126-63-6 | [1][2][3] |
| Molecular Formula | C₂₄H₅₁O₃P | [1][2][4] |
| Molecular Weight | 418.64 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow, viscous liquid | [1][5] |
| Density | ~0.904 g/cm³ | [2][4] |
| Boiling Point | 479.2 °C at 760 mmHg | [2][4] |
| LogP (Octanol/Water) | ~8.9 | [2][5] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Chapter 2: Theoretical Principles of Solubility
The solubility of this compound is best understood through the principle of "like dissolves like," which is a practical expression of the thermodynamics of mixing. Favorable solubility occurs when the intermolecular forces between the solute and solvent molecules are comparable to or stronger than the forces within the pure solute and pure solvent.
-
Van der Waals Forces: Due to the extensive, branched alkyl chains, London dispersion forces are the predominant intermolecular interaction for this molecule. Nonpolar solvents, such as alkanes (e.g., hexane, kerosene) and aromatic hydrocarbons (e.g., toluene), interact primarily through these same forces. This energetic compatibility is the primary driver for the high solubility of this compound in nonpolar media.
-
Dipole-Dipole Interactions: The P=O bond creates a significant dipole moment. This allows for favorable interactions with polar aprotic solvents like ethers, ketones, and some esters, which also possess permanent dipoles but do not engage in hydrogen bonding as donors.
-
Hydrogen Bonding: The compound's inability to act as a hydrogen bond donor, combined with its large nonpolar structure, severely limits its solubility in polar protic solvents like water, methanol, and ethanol. The strong hydrogen-bonding network of these solvents would be disrupted to accommodate the large, nonpolar solute, an energetically unfavorable process. While the phosphoryl oxygen can accept hydrogen bonds, this interaction is insufficient to overcome the molecule's overall hydrophobicity.
Caption: Intermolecular forces driving solubility.
Chapter 3: Solubility Profile in Common Organic Solvents
While this compound is broadly described as miscible with most common organic solvents[3], quantitative public data is sparse. The following table synthesizes qualitative solubility information based on its physicochemical properties and its documented use in various solvent systems, particularly as an extractant diluted in nonpolar solvents like kerosene.[6][7]
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction |
| Nonpolar Aliphatic | Hexane, Heptane, Kerosene | Miscible | Van der Waals |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | Miscible | Van der Waals |
| Halogenated | Dichloromethane, Chloroform | Highly Soluble | Van der Waals, Dipole-Dipole |
| Ethers | Diethyl Ether, THF | Highly Soluble | Dipole-Dipole |
| Ketones | Acetone, MEK | Soluble | Dipole-Dipole |
| Esters | Ethyl Acetate | Soluble | Dipole-Dipole |
| Alcohols (Short Chain) | Methanol, Ethanol | Sparingly Soluble | H-Bond Disruption |
| Polar Protic (Aqueous) | Water | Insoluble | H-Bond Disruption |
Chapter 4: Experimental Protocol for Solubility Determination
For applications requiring precise concentrations, experimental determination of solubility is essential. The isothermal shake-flask method is the gold standard, ensuring that the system reaches thermodynamic equilibrium.
Rationale for Method Selection: This method directly measures the saturation point of a solute in a solvent at a constant temperature. By agitating a surplus of the solute with the solvent for an extended period, it ensures the formation of a truly saturated solution, providing reliable and reproducible data. Temperature control is critical as solubility is temperature-dependent.
Experimental Workflow
Caption: Isothermal shake-flask solubility workflow.
Detailed Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks (20 mL)
-
Temperature-controlled orbital shaker/water bath
-
Analytical balance
-
Syringes and syringe filters (PTFE, solvent-compatible)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC-UV), or an ICP-MS for phosphorus analysis.
-
-
Procedure:
-
Preparation: To a series of sealed flasks, add a known volume (e.g., 10 mL) of the chosen organic solvent. Add an excess amount of this compound (e.g., 1-2 mL) to each flask. The presence of a separate, undissolved phase of the phosphonate is necessary to ensure saturation.
-
Equilibration: Place the sealed flasks in the isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the flasks for a predetermined time (typically 24 to 72 hours). A preliminary kinetic study plotting concentration vs. time can determine the minimum time required to reach equilibrium.
-
Phase Separation: After agitation, transfer the flasks to a stationary holder within the same temperature bath and allow them to rest undisturbed for at least 12-24 hours. This allows the excess, undissolved phosphonate to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot (e.g., 1 mL) from the clear supernatant of each flask using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter to remove any micro-droplets of undissolved solute.
-
Quantification: Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated method (e.g., GC-FID) to determine the concentration of the phosphonate.
-
Validation: The protocol's trustworthiness is established by running replicates (n=3) for each solvent and by confirming equilibrium has been reached by testing multiple time points (e.g., 24h, 48h, 72h) to ensure the measured concentration no longer changes.
-
Chapter 5: Practical Implications in Key Applications
A thorough understanding of solubility is not academic; it directly impacts performance in industrial applications.
-
Solvent Extraction: In hydrometallurgy, this compound is used as an extractant, typically diluted in a nonpolar, water-immiscible solvent like kerosene.[6][7] Its high miscibility in the organic carrier phase is paramount for creating a homogeneous solution that can be efficiently contacted with the aqueous phase containing the target metals. The choice of diluent is critical, as it affects not only solubility but also phase separation characteristics, viscosity, and extraction kinetics.
-
Plasticizers and Flame Retardants: When used as a plasticizer for polymers like PVC, high solubility or miscibility is required to ensure it can be evenly dispersed throughout the polymer matrix.[1] Poor solubility would lead to phase separation, leaching of the additive, and inconsistent material properties.
Conclusion
This compound is a strongly lipophilic and hydrophobic compound. Its solubility is dominated by its three large 2-ethylhexyl groups, making it miscible with nonpolar aliphatic and aromatic solvents and highly soluble in a range of polar aprotic solvents. Conversely, it is effectively insoluble in water and has limited solubility in short-chain alcohols. While qualitative data provides a strong directional guide, for specialized applications in research and industry, the generation of precise, quantitative solubility data via robust experimental methods like the isothermal shake-flask protocol is indispensable for process optimization and quality control.
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Topic: Bis(2-ethylhexyl)-2-ethylhexylphosphonate: Synthesis, Impurity Profiling, and Purification Strategies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl)-2-ethylhexylphosphonate is an organophosphorus compound with significant applications as a plasticizer, stabilizer, and solvent, particularly in contexts requiring high thermal stability and low volatility. Its synthesis, while conceptually straightforward, presents considerable challenges in controlling impurity formation and achieving the high degree of purity required for specialized applications, including in drug formulation and development. This technical guide provides a comprehensive overview of the prevailing synthetic methodologies, a detailed analysis of common process-related impurities, and a discussion of robust purification and analytical protocols. The content is grounded in established chemical principles and aims to equip researchers and development professionals with the practical knowledge necessary to produce and characterize high-purity this compound.
Introduction to this compound
This compound (CAS No. 126-63-6) is a tri-ester of phosphonic acid, characterized by three 2-ethylhexyl branched alkyl chains.[1][2] This structure imparts a high boiling point (approximately 479°C at atmospheric pressure), excellent thermal stability, and miscibility with a wide range of organic matrices.[3] These properties make it a valuable component in applications such as heavy metal extraction, as an anti-foaming agent, and as a high-performance plasticizer.[1] In the pharmaceutical context, its potential use as an excipient or in drug delivery systems necessitates stringent control over its purity profile to ensure safety and efficacy.
Synthetic Pathways: The Michaelis-Arbuzov Reaction
The most industrially viable and widely employed method for synthesizing dialkyl alkylphosphonates, including the target compound, is the Michaelis-Arbuzov reaction.[4][5] This reaction facilitates the formation of a stable carbon-phosphorus bond.[6]
Reaction Principle and Mechanism
The Michaelis-Arbuzov reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[7][8] For the synthesis of this compound, this translates to the reaction between tris(2-ethylhexyl) phosphite and a 2-ethylhexyl halide (typically bromide for its higher reactivity compared to chloride).[5]
The reaction proceeds via a two-step SN2 mechanism:[5][6]
-
Nucleophilic Attack: The phosphorus atom of the tris(2-ethylhexyl) phosphite acts as a nucleophile, attacking the electrophilic carbon of the 2-ethylhexyl halide. This results in the displacement of the halide ion and the formation of a quasi-phosphonium salt intermediate.[8]
-
Dealkylation: The displaced halide anion then performs a second SN2 attack on one of the 2-ethylhexyl groups attached to the oxygen atoms of the phosphonium intermediate. This step yields the final pentavalent phosphonate product and a new 2-ethylhexyl halide molecule as a byproduct.[8]
A Chinese patent (CN102796137B) specifically describes a method for preparing the target compound using an Arbuzov rearrangement, highlighting its industrial relevance.[9] The reaction is typically conducted at elevated temperatures (e.g., 120-130°C) to drive the dealkylation step.[9]
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Alternative Synthetic Routes
While the Michaelis-Arbuzov reaction is dominant, the Atherton-Todd reaction is another fundamental process in organophosphorus chemistry.[10][11] It involves the reaction of a dialkyl H-phosphonate with an alcohol in the presence of a base and a halogenating agent like carbon tetrachloride.[10][12][13] This pathway is generally more suited for synthesizing phosphoramidates or phosphates and is less direct for producing alkylphosphonates, making it a less common choice for this specific target molecule. The mechanism involves the in-situ formation of a reactive dialkyl chlorophosphate intermediate.[12][14][15]
Impurity Profiling: Sources and Impact
Achieving high purity is contingent on understanding and controlling the formation of process-related impurities. These can arise from unreacted starting materials, side reactions, or subsequent degradation.
| Impurity Class | Specific Example | Source of Formation | Potential Impact |
| Unreacted Starting Materials | Tris(2-ethylhexyl) phosphite | Incomplete reaction; non-stoichiometric reactant charge. | Can affect product viscosity and thermal stability; may be reactive in downstream applications. |
| 2-Ethylhexyl bromide | Incomplete reaction; used in excess to drive the reaction. | Corrosive potential; can be toxic and must be removed. | |
| 2-Ethylhexanol | Present as an impurity in starting phosphite or formed from hydrolysis of phosphite/phosphonate. | Can lower the flashpoint of the product; may react with other formulation components. | |
| Side-Reaction Products | 2-Ethylhexyl phosphonic acid | Hydrolysis of the final product due to moisture ingress at high temperatures.[16] | Increases acidity, potentially catalyzing degradation; can cause corrosion. |
| Mono(2-ethylhexyl) 2-ethylhexylphosphonate | Incomplete esterification during phosphite synthesis or hydrolysis of the final product. | Acidic impurity with similar effects to the phosphonic acid. | |
| Pyrophosphate species | Formed via condensation reactions at very high temperatures. | Can alter the physical properties and reactivity of the product. | |
| Catalyst/Solvent Residues | Triethylamine or Pyridine | If used as an acid scavenger during phosphite synthesis.[9] | Can cause discoloration, odor, and may have toxicological implications. |
| Toluene | If used as a solvent during synthesis.[9] | Residual solvent that must be removed to meet regulatory limits (e.g., ICH Q3C). |
Table 1: Common impurities in the synthesis of this compound.
Purification Methodologies
The high boiling point and thermal stability of the target compound dictate the purification strategy. A multi-step approach is typically required to remove the diverse range of potential impurities.
Caption: General workflow for the purification of this compound.
Neutralization and Aqueous Wash
The first step in purification involves neutralizing and removing acidic impurities, such as residual phosphonic acids or catalysts.[17]
-
The crude reaction mixture is cooled to room temperature and diluted with a water-immiscible organic solvent (e.g., ethyl acetate or toluene) to reduce its viscosity.
-
The organic solution is washed sequentially with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[17] This converts acidic impurities into their corresponding salts, which are soluble in the aqueous phase.
-
The layers are separated using a separatory funnel. The aqueous washes are repeated until the pH of the aqueous layer is neutral.
-
A final wash with brine (saturated NaCl solution) is often performed to reduce the amount of dissolved water in the organic layer.
Drying and Solvent Removal
The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.
High-Vacuum Distillation
Due to the compound's very high boiling point, purification by distillation must be performed under high vacuum to prevent thermal decomposition.[17][18] This is the most critical step for removing non-volatile starting materials and side-products.
| Parameter | Typical Value | Rationale / Scientific Principle |
| Pressure | 0.1 - 1.0 mmHg | Lowering the pressure significantly reduces the boiling point of the compound, allowing it to vaporize at a temperature well below its decomposition point. |
| Pot Temperature | 200 - 250 °C | The temperature required to achieve boiling at the given vacuum. Must be carefully controlled to avoid charring or decomposition of higher-boiling residues. |
| Head Temperature | Varies with pressure | The temperature of the vapor at the collection point. A stable head temperature indicates that a pure fraction is being collected. |
| Fractionation Column | Vigreux or packed column | Provides a large surface area for repeated vaporization-condensation cycles, enhancing the separation efficiency between compounds with close boiling points. |
Table 2: Key parameters for the vacuum distillation of this compound.
Experimental Protocol: High-Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus rated for high vacuum, including a Vigreux column, condenser, and fraction collector (e.g., a "cow" or "pig" adapter). Ensure all glass joints are properly sealed with high-vacuum grease.
-
Forerun Collection: Gradually heat the distillation flask while applying vacuum. Collect the initial, lower-boiling fraction (the forerun), which will contain residual solvents and unreacted 2-ethylhexyl bromide or 2-ethylhexanol.
-
Main Fraction Collection: As the pot temperature increases, the head temperature will rise and then stabilize. Collect the main fraction while the head temperature remains constant. This fraction is the purified this compound.
-
Residue: Discontinue heating before the distillation flask goes to dryness. The non-volatile residue, containing polymeric impurities and salts, is left in the flask.
-
Shutdown: Allow the system to cool completely before slowly re-introducing air to prevent thermal shock to the glassware.
Analytical Characterization for Purity Assessment
Verifying the purity of the final product is essential. A combination of analytical techniques should be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique for identifying and quantifying volatile and semi-volatile impurities. The high temperature of the GC inlet and column can accommodate the analysis of this compound.[19]
-
High-Performance Liquid Chromatography (HPLC): Using a reverse-phase C18 column, HPLC can separate the main component from less volatile or more polar impurities.[20][21] A Diode-Array Detector (DAD) or a mass spectrometer (LC-MS) can be used for detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure of the main component and can detect impurities if they are present in sufficient concentration (>1%).
-
³¹P NMR: This is a highly specific and powerful tool for analyzing organophosphorus compounds.[22] The chemical shift provides information about the oxidation state and bonding environment of the phosphorus atom. The main product will have a characteristic signal, while impurities like unreacted phosphite or acidic phosphorus species will appear at distinct chemical shifts, allowing for sensitive detection and quantification.
-
-
Karl Fischer Titration: Used to determine the residual water content, which is a critical quality attribute.
Conclusion
The synthesis of high-purity this compound is a multi-faceted challenge that extends beyond the primary chemical transformation. A successful strategy relies on the robust execution of the Michaelis-Arbuzov reaction, a thorough understanding of potential impurity formation pathways, and the implementation of a rigorous, multi-step purification process centered around high-vacuum fractional distillation. By integrating sound chemical principles with appropriate analytical controls, researchers and developers can reliably produce material that meets the stringent quality standards required for advanced applications.
References
-
Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines. Journal of the Chemical Society (Resumed), 660-663.[10]
-
Mitova, V., Koseva, N., & Troev, K. (2015). Study on the Atherton–Todd reaction mechanism. RSC Advances, 5(2), 1168-1174.[12]
-
Bentham Science Publishers. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link][4]
-
Zahran, Z. E., & Tsvetkov, Y. E. (1993). An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro- and Fluoromethanes. The Journal of Organic Chemistry, 58(24), 6829-6836.[23]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link][24]
-
ResearchGate. Study on the Atherton –Todd Reaction Mechanism. [Link][14]
-
RSC Publishing. Study on the Atherton–Todd reaction mechanism. [Link][13]
-
MDPI. Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. [Link][22]
-
Google Patents. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. [18]
-
Google Patents. CN102796137B - Method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate. [9]
-
ResearchGate. How to purify esterefication product? [Link][25]
-
RSC Publishing. Study on the Atherton–Todd reaction mechanism. [Link][15]
-
PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. [Link][2]
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Methodological & Application
Application Notes and Protocols for Rare Earth Element Separation Using Bis(2-ethylhexyl)-2-ethylhexylphosphonate (P507)
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Bis(2-ethylhexyl)-2-ethylhexylphosphonate, commonly known as P507 or EHEH[EHP], for the separation of rare earth elements (REEs). This document delineates the fundamental principles, chemical properties, and detailed protocols for employing P507 in solvent extraction processes. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the separation mechanism.
Introduction to P507: A Superior Extractant for Heavy Rare Earth Elements
This compound (P507) is an acidic organophosphorus extractant that has become a cornerstone in the hydrometallurgical industry for the separation and purification of rare earth elements.[1] Its widespread adoption is attributed to its exceptional selectivity, particularly for heavy rare earth elements (HREEs), and its robust chemical stability compared to earlier-generation extractants like D2EHPA (P204).[1][2]
The primary advantage of P507 lies in its high separation factor (β) between adjacent HREEs, which are notoriously difficult to separate due to their similar chemical properties and ionic radii.[1] This high selectivity translates to more efficient separation processes, requiring fewer extraction stages and leading to higher purity products.[1] P507 exhibits a "reverse-sequence" extraction characteristic, where its affinity for REE ions increases with increasing atomic number (Lu³⁺ > Yb³⁺ > ... > La³⁺).[1] This makes it particularly effective for isolating valuable HREEs such as dysprosium (Dy), terbium (Tb), and yttrium (Y), which is often grouped with HREEs due to its similar behavior.[1][3]
Beyond its separation prowess, P507 possesses favorable physical and chemical properties. Its carbon-phosphorus (C-P) bond is more resistant to acid and hydrolysis than the carbon-oxygen-phosphorus (C-O-P) bond in P204, resulting in lower degradation and longer operational lifetime in continuous processes.[1] It is an oily, viscous liquid that is readily miscible with common organic diluents like kerosene, forming an organic phase with suitable viscosity and density for efficient mixing and phase separation.[1][4]
Chemical and Physical Properties of P507
A thorough understanding of the physicochemical properties of P507 is essential for designing and optimizing REE separation processes.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | P507, EHEH[EHP], PC-88A | [2][4][6] |
| CAS Number | 126-63-6 | [4][5][7] |
| Molecular Formula | C₂₄H₅₁O₃P | [4][5][7][8] |
| Molecular Weight | 418.64 g/mol | [5][8] |
| Appearance | Colorless to pale yellow viscous, oily liquid | [4][8][9] |
| Density | ~0.904 g/cm³ | [5][7] |
| Solubility | Insoluble in water; miscible with most organic solvents | [4][9] |
| Boiling Point | 479.2 °C at 760 mmHg | [5][7] |
| Flash Point | 256.8 °C | [5][7] |
Mechanism of Rare Earth Element Separation
The separation of REEs using P507 is based on a liquid-liquid solvent extraction process. The underlying mechanism is a cation exchange reaction where the acidic proton of the P507 molecule is exchanged for an REE cation.[6]
In non-polar organic diluents, P507 exists predominantly as a dimer, (HA)₂. The extraction equilibrium can be represented as follows:
REE³⁺(aq) + 3(HA)₂(org) ⇌ REE(A)₃(HA)₃(org) + 3H⁺(aq)
Where:
-
REE³⁺(aq) is the rare earth ion in the aqueous phase.
-
(HA)₂(org) represents the dimeric form of P507 in the organic phase.
-
REE(A)₃(HA)₃(org) is the extracted REE-P507 complex in the organic phase.
-
H⁺(aq) is the hydrogen ion released into the aqueous phase.
This equilibrium is highly dependent on the pH of the aqueous phase. As the extraction proceeds, H⁺ ions are released, lowering the pH and shifting the equilibrium to the left, which can hinder further extraction. To maintain a favorable pH for efficient extraction, a process called saponification is often employed.
The Critical Role of Saponification
Saponification involves the partial neutralization of the acidic extractant P507 with a base, typically NaOH or NH₄OH, prior to extraction.[6][10] This pre-neutralization step consumes the protons that would otherwise be released during extraction, thereby maintaining a higher pH in the aqueous phase and driving the extraction equilibrium to the right.
The saponification reaction can be represented as:
(HA)₂(org) + NaOH(aq) → NaA(HA)(org) + H₂O(l)
The saponified P507 then extracts the REE ion without a concurrent release of H⁺:
REE³⁺(aq) + 3NaA(HA)(org) ⇌ REE(A)₃(HA)₃(org) + 3Na⁺(aq)
A saponification degree of 60-80% is often found to be optimal, creating a stable and uniform microemulsion in the organic phase.[10] However, it's crucial to avoid excessive saponification, which can lead to the formation of gels and emulsions, complicating phase separation. While saponification enhances extraction, it also introduces sodium or ammonium ions into the system and generates wastewater.[11] Therefore, some processes are designed to operate without saponification, though this typically requires stricter pH control.[11]
Visualizing the P507 Solvent Extraction Workflow
The overall process for separating REEs using P507 can be visualized as a multi-stage counter-current process, often referred to as a solvent extraction circuit. This circuit typically consists of four main sections: saponification, extraction, scrubbing, and stripping.[12]
Caption: A typical solvent extraction circuit for REE separation using P507.
Detailed Protocol: Separation of Dysprosium (Dy) from Neodymium (Nd)
This protocol provides a representative example of separating a heavy rare earth element (Dy) from a light rare earth element (Nd) using P507.
Materials and Reagents
-
Extractant: P507 (≥95% purity)
-
Diluent: Kerosene (Isoparaffin)
-
Feed Solution: Mixed REE chloride or nitrate solution containing known concentrations of Dy³⁺ and Nd³⁺ (e.g., 0.1 M total REE).
-
Saponification Agent: 4 M Sodium Hydroxide (NaOH) solution.
-
pH Adjustment: Dilute HCl and NaOH.
-
Scrubbing Solution: Dilute HCl (e.g., 0.5 M).[13]
-
Stripping Solution: Concentrated HCl (e.g., 4-6 M).[13]
-
Equipment: Separatory funnels, mechanical shaker, pH meter, ICP-OES or ICP-MS for REE concentration analysis.
Preparation of the Organic Phase
-
Dilution: Prepare a 1.0 M P507 solution by dissolving the required volume of P507 in the kerosene diluent. For example, to make 1 L of 1.0 M P507 (MW = 418.64 g/mol ), dissolve 418.64 g of P507 in kerosene and make up the final volume to 1 L.
-
Saponification (Optional but Recommended):
-
Place 500 mL of the 1.0 M P507 solution in a large beaker or flask.
-
Slowly add 4 M NaOH solution dropwise while vigorously stirring. The amount of NaOH to add depends on the desired degree of saponification. For 60% saponification of 500 mL of 1.0 M P507 (0.5 moles), you would need 0.3 moles of NaOH (75 mL of 4 M NaOH).
-
Monitor the pH of the small aqueous phase that may separate. Continue stirring for at least 30 minutes to ensure a complete reaction. The resulting organic phase should be clear.
-
Extraction Procedure
-
pH Adjustment of Feed: Adjust the pH of the aqueous REE feed solution to the desired value (e.g., pH 1.5 - 2.5) using dilute HCl or NaOH. The optimal pH will depend on the specific REEs being separated.[14]
-
Liquid-Liquid Extraction:
-
In a separatory funnel, combine the saponified organic phase and the pH-adjusted aqueous feed solution at a specific organic-to-aqueous (O/A) phase ratio (e.g., 1:1).
-
Shake the funnel vigorously for a predetermined contact time (e.g., 15-30 minutes) to allow the system to reach equilibrium.
-
Allow the phases to separate completely. The organic phase is typically the upper layer.
-
-
Phase Separation: Carefully separate the two phases. The aqueous phase is now the raffinate . The organic phase is the loaded organic .
-
Analysis: Determine the concentration of Dy and Nd in the raffinate using ICP-OES/MS. Calculate the amount of each REE extracted into the organic phase by mass balance.
Scrubbing (Purification of the Loaded Organic)
The purpose of scrubbing is to remove co-extracted, less desirable elements (in this case, Nd) from the loaded organic phase.
-
Combine the loaded organic phase with the scrubbing solution (e.g., 0.5 M HCl) at a suitable O/A ratio (e.g., 2:1).[13]
-
Shake for 10-15 minutes and allow the phases to separate.
-
The scrubbing solution will selectively strip the more weakly extracted Nd back into the aqueous phase, further enriching the organic phase with Dy.
Stripping (Recovery of the Target REE)
Stripping is the process of recovering the desired REE (Dy) from the scrubbed organic phase.
-
Combine the scrubbed organic phase with the stripping solution (e.g., 6 M HCl) at a suitable O/A ratio (e.g., 1:1).[13]
-
Shake vigorously for 15-30 minutes. The high acidity of the stripping solution reverses the extraction equilibrium, causing the Dy³⁺ ions to move from the organic phase back into the aqueous phase.
-
Separate the phases. The aqueous phase now contains the purified Dy product. The organic phase is now regenerated and can be recycled back to the saponification/extraction stage.[13]
Data Analysis and Performance Metrics
To evaluate the efficiency of the separation, the following parameters are calculated:
-
Distribution Ratio (D): The ratio of the concentration of an REE in the organic phase to its concentration in the aqueous phase at equilibrium.
-
D = [REE]org / [REE]aq
-
-
Separation Factor (β): The ratio of the distribution ratios of two different REEs. It is a measure of the ability of the system to separate them.
-
β(Dy/Nd) = D(Dy) / D(Nd)
-
A higher separation factor indicates a more efficient separation. P507 typically yields significantly higher separation factors for adjacent heavy REEs compared to P204.[1]
| Parameter | Typical Value for P507 (HREE/LREE) | Significance |
| Distribution Ratio (D) | Increases with atomic number | Higher D means more efficient extraction into the organic phase. |
| Separation Factor (β) | > 2 for adjacent HREEs | A value > 1 is necessary for separation. Higher values mean fewer stages are required. |
| Extraction pH | Typically 1.0 - 3.5 | Critically affects the extraction equilibrium. |
| Stripping Acidity | 4 - 6 M HCl | High acidity is required to reverse the extraction and recover the REE.[13] |
Troubleshooting
-
Emulsion Formation: This can occur due to high pH, high saponification degree, or the presence of certain impurities. Adding a phase modifier like isooctanol (up to 15 vol%) to the organic phase can help prevent emulsification.[3][13]
-
Low Extraction Efficiency: Check the pH of the aqueous phase; it may be too low. Ensure the degree of saponification is adequate. Increase the extractant concentration or the O/A ratio.
-
Poor Phase Separation: This can be caused by emulsion formation or high viscosity of the organic phase. Consider centrifugation to aid separation.[13]
-
Incomplete Stripping: The acidity of the stripping solution may be too low. Increase the acid concentration or the O/A ratio in the stripping stage.
Conclusion
This compound (P507) is a highly effective and chemically stable extractant for the separation of rare earth elements, particularly the more valuable heavy REEs. A thorough understanding of the underlying cation exchange mechanism, the critical role of pH, and the strategic use of saponification are paramount for developing successful and efficient separation protocols. The methodologies outlined in these notes provide a robust framework for researchers to purify REEs for a wide range of high-tech and pharmaceutical applications.
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Solvent extraction of lanthanides using Bis(2-ethylhexyl)-2-ethylhexylphosphonate
An Application Guide to the Solvent Extraction of Lanthanides Using Organophosphorus Extractants: A Focus on Bis(2-ethylhexyl)-2-ethylhexylphosphonate
Abstract
The separation of lanthanides, critical elements in modern technology, presents a significant challenge due to their chemical similarity. Solvent extraction is the predominant industrial method for their purification, relying on selective extractants to achieve separation. This guide provides a detailed technical overview and a practical protocol for the solvent extraction of trivalent lanthanide ions using this compound (B2EHEHP). While literature on B2EHEHP is sparse, its structural similarity to well-characterized organophosphorus extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) allows for a scientifically grounded exploration of its expected behavior and application. This document is intended for researchers, scientists, and process development professionals engaged in hydrometallurgy and rare-earth element separation.
Introduction: The Challenge and the Tool
Lanthanides, or rare-earth elements (REEs), are a group of 15 chemically similar elements that are indispensable in high-technology applications, including high-strength magnets, catalysts, lasers, and advanced electronics.[1] The intrinsic difficulty in separating these elements stems from the "lanthanide contraction," where the ionic radii decrease steadily across the series, resulting in very similar chemical properties.[2]
Solvent extraction has emerged as the most efficient and scalable technique for the industrial separation of individual lanthanides.[2][3] The process involves contacting an aqueous solution containing the metal ions with an immiscible organic phase. This organic phase contains an extractant molecule designed to selectively form a complex with specific metal ions, thereby "extracting" them from the aqueous solution.[2]
Acidic organophosphorus compounds are a prominent class of extractants used for this purpose.[4] This guide focuses on This compound (B2EHEHP) , also known as 2-ethylhexylphosphonic acid bis(2-ethylhexyl) ester (CAS No. 126-63-6).[5][6] Due to its molecular structure, B2EHEHP is expected to function as a neutral extractant, a characteristic that differentiates it from more commonly studied acidic extractants. Its mechanism will be discussed in the context of solvation, where it coordinates with the lanthanide-anion complex.
Caption: Chemical Structure of B2EHEHP.
The Scientific Foundation: Mechanism of Extraction
Understanding the underlying chemical principles is paramount for optimizing any solvent extraction process. The efficiency of the extraction is governed by the distribution of the solute between the two immiscible phases, a concept described by the Nernst Distribution Law.[7]
Distribution Ratio and Separation Factor
Two key metrics quantify the effectiveness of the separation:
-
Distribution Ratio (D): This is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.[8][9] A high D value signifies efficient extraction into the organic phase.
D = [Ln]org / [Ln]aq
-
Separation Factor (β): This is the ratio of the distribution ratios of two different metals (LnA and LnB). It is the most critical parameter for assessing the separability of two elements.[8][10] A high β value (typically >2) indicates that a clean separation is feasible.
βA/B = DA / DB
The Solvating Extraction Mechanism
Unlike acidic extractants that operate via cation exchange, neutral organophosphorus extractants like B2EHEHP typically function through a solvating mechanism, especially from solutions with high anion concentration (e.g., nitrate or chloride media).[2]
The general reaction can be described as follows: Ln³⁺(aq) + 3X⁻(aq) + nS(org) ⇌
Where:
-
Ln³⁺ is the trivalent lanthanide ion.
-
X⁻ is an anion (e.g., NO₃⁻, Cl⁻).
-
S represents the neutral extractant molecule (B2EHEHP).
-
n is the stoichiometric coefficient (solvation number).
Causality Explained: The driving force for this extraction is the formation of a neutral, organophilic complex [LnX₃·nS]. The lanthanide ion, coordinated by anions from the aqueous phase, is "solvated" by the extractant molecules. The bulky, nonpolar alkyl groups of the B2EHEHP molecule render the entire complex soluble in the organic diluent, effectively pulling it out of the aqueous phase. The efficiency of extraction increases with the charge density of the lanthanide ion, generally leading to preferential extraction of the heavier lanthanides.[2]
Caption: Solvating extraction mechanism of lanthanides.
Application Protocol: Lanthanide Extraction with B2EHEHP
This section provides a robust, step-by-step protocol for laboratory-scale evaluation of B2EHEHP.
Materials and Equipment
| Category | Item |
| Extractant | This compound (B2EHEHP), CAS 126-63-6 |
| Diluent | Kerosene, n-dodecane, or hexane (low-aromatic, high-purity grade) |
| Aqueous Feed | Stock solutions (e.g., 1-10 g/L) of individual or mixed lanthanide salts (LnCl₃ or Ln(NO₃)₃) |
| pH Adjustment | Dilute HCl, HNO₃, or NaOH solutions |
| Stripping Agent | 2-4 M HCl or H₂SO₄ solution[11][12] |
| Glassware | Separatory funnels (125 mL or 250 mL), beakers, volumetric flasks |
| Equipment | Mechanical wrist-action shaker or orbital shaker, pH meter, centrifuge (optional) |
| Analytical | Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS)[1] |
Preparation of Solutions
-
Organic Phase (0.5 M B2EHEHP):
-
Accurately weigh the required mass of B2EHEHP (Molecular Weight: 418.64 g/mol ).[13]
-
Transfer to a volumetric flask.
-
Add the chosen diluent (e.g., kerosene) to the mark and mix until homogeneous.
-
Expert Insight: The choice of diluent is critical. Aliphatic diluents like kerosene or hexane are generally preferred as they often provide better phase separation and higher separation factors compared to aromatic ones.[10]
-
-
Aqueous Feed (1 g/L Mixed Lanthanides):
-
Prepare a stock solution containing a mixture of lanthanide chlorides or nitrates in deionized water.
-
The initial acidity should be adjusted to a specific value (e.g., pH 2-3) using dilute HCl or HNO₃.
-
Trustworthiness Check: Always analyze the initial concentration of each lanthanide in the prepared feed solution via ICP to establish a baseline ([Ln]aq, initial).
-
Experimental Workflow: Extraction and Stripping
Caption: Standard workflow for a solvent extraction experiment.
Detailed Steps:
-
Extraction: Combine equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases in a separatory funnel.
-
Equilibration: Shake the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 15-30 minutes). An equilibration time study is recommended to ensure equilibrium is reached.[14]
-
Phase Separation: Allow the phases to disengage completely. If a stable emulsion forms, centrifugation can aid separation.
-
Aqueous Sampling: Carefully drain the lower (aqueous) phase, known as the raffinate, into a sample tube for analysis.
-
Organic Phase Analysis: The concentration of lanthanides in the organic phase is determined by mass balance: [Ln]org = [Ln]aq, initial - [Ln]aq, final (assuming equal volumes).
-
Stripping: To recover the extracted lanthanides, mix the "loaded" organic phase with a fresh aqueous stripping solution (e.g., 4 M HCl). Repeat steps 2 and 3. The lanthanides will transfer back into this new acidic aqueous phase.[11]
-
Final Analysis: Analyze the raffinate and the stripping solution using ICP-OES or ICP-MS to determine the final lanthanide concentrations.[15][16]
Data Interpretation and Performance Evaluation
Accurate calculation and interpretation of performance metrics are essential for process optimization.
Key Calculations
-
Distribution Ratio (D): D = ([Ln]aq, initial - [Ln]aq, final) / [Ln]aq, final
-
Percent Extraction (%E): %E = (D / (D + Vaq/Vorg)) * 100 (Where Vaq/Vorg is the aqueous to organic phase volume ratio, typically 1)
-
Separation Factor (β): β(HREE/LREE) = DHREE / DLREE (e.g., DDy / DNd)
Representative Data Analysis
While specific data for B2EHEHP is not widely published, the performance is expected to follow trends similar to other organophosphorus extractants like D2EHPA, which show preferential extraction of heavier lanthanides.[10] The following table presents hypothetical yet realistic data to illustrate performance evaluation.
| Lanthanide | Initial Aq. Conc. (mg/L) | Final Aq. Conc. (mg/L) | Distribution Ratio (D) | Extraction (%E) | Separation Factor (β) vs. La |
| Lanthanum (La) | 100.0 | 85.0 | 0.18 | 15.0% | 1.0 |
| Neodymium (Nd) | 100.0 | 60.0 | 0.67 | 40.0% | 3.7 |
| Dysprosium (Dy) | 100.0 | 15.0 | 5.67 | 85.0% | 31.5 |
| Ytterbium (Yb) | 100.0 | 5.0 | 19.00 | 95.0% | 105.6 |
Interpretation:
-
The Distribution Ratio (D) and Percent Extraction (%E) increase significantly from light (La) to heavy (Yb) lanthanides.
-
The Separation Factor (β) between Dysprosium (a heavy REE) and Neodymium (a light REE) would be β(Dy/Nd) = 5.67 / 0.67 ≈ 8.5. This high value indicates that an effective separation of heavy from light lanthanides is highly feasible with this system.[12]
Conclusion and Outlook
This compound (B2EHEHP) represents a potentially effective neutral solvating extractant for the separation of lanthanides. Based on the principles of structurally similar organophosphorus compounds, it is expected to exhibit preferential extraction for heavier rare-earth elements from nitrate or chloride media. The detailed protocol and data analysis framework provided in this guide offer a comprehensive starting point for researchers to evaluate its performance, optimize process parameters, and contribute to the development of more efficient and selective separation technologies for these critical elements. Future work should focus on experimentally validating the extraction mechanism and quantifying the separation factors for all lanthanides under various conditions to fully characterize the potential of B2EHEHP in hydrometallurgy.
References
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Rao, P. S., & Reddy, M. L. P. (1998). Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri-n-octylphosphine oxide (TOPO). Proceedings of the Indian Academy of Sciences-Chemical Sciences, 110(3), 231-237. [Link]
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Kubota, F., Shimobori, Y., Koyanagi, Y., & Goto, M. (2019). Extraction Behavior of Lanthanoids(III) with Bis(2-ethylhexyl)phosphoric Acid into an Ionic Liquid. Journal of Ion Exchange, 30(2), 37-43. [Link]
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Scribd. (n.d.). Solvent Extraction LANTHANIDE SEPARATION. [Link]
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Scribd. (n.d.). Calculate Distribution Coefficient. [Link]
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Al-Salman, H. N. K., et al. (2019). Analytical method for detecting and estimating of lanthanide ions paired with transitional elements. ResearchGate. [Link]
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Ganjali, M. R., et al. (2016). Lanthanides Series Determination by Various Analytical Methods. ResearchGate. [Link]
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Li, W., et al. (2018). Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. ResearchGate. [Link]
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Van Hecke, K., et al. (2016). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. Dalton Transactions, 45(18), 7643-7651. [Link]
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Sun, X., et al. (2017). The synergistic extraction of heavy rare earth elements using EHEHP-type and BTMPP-type functional ionic liquids. RSC Advances, 7(59), 37346-37352. [Link]
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Al-Salman, H. N. K., et al. (2019). Analytical method for detecting and estimating of lanthanide ions paired with transitional elements. International Journal of Green Pharmacy, 13(2). [Link]
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Goalpara College. (n.d.). Separation techniques: Solvent extraction. [Link]
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Amarathunga, M. (2020). Predicting the Distribution Coefficient of Solvent Extraction of Rare Earth Elements Based on the Gibbs Free Energy and Thermodynamic Theory for Equilibrium Constant. University of Saskatchewan. [Link]
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LookChem. (n.d.). This compound. [Link]
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Ilyas, S., et al. (2020). Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. Processes, 8(9), 1122. [Link]
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Lumetta, G. J., et al. (2010). Two‐Phase Calorimetry. I. Studies on the Thermodynamics of Lanthanide Extraction by Bis(2‐EthylHexyl) Phosphoric Acid. ResearchGate. [Link]
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Reddy, M. L. P., et al. (2000). Extraction of lanthanide ions from aqueous solution by bis(2-ethylhexyl)phosphoric acid with room-temperature ionic liquids. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) 2-ethylhexylphosphonate. PubChem Compound Database. [Link]
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SlideShare. (2017). Separation of Lanthanides/ Lanthanides and Actinides. [Link]
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LibreTexts Chemistry. (2022). 4.5: Extraction Theory. [Link]
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Sun, X., et al. (2017). The Synergistic Extraction of Heavy Rare Earth Elements Using EHEHP-Type and BTMPP-Type Functional Ionic Liquids. ResearchGate. [Link]
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Tunsu, C., et al. (2014). Separation of Heavy Rare-Earth Elements from Light Rare-Earth Elements Via Solvent Extraction from a Neodymium Magnet Leachate. Journal of Sustainable Metallurgy, 1, 43-55. [Link]
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Patsnap. (2024). Solvent Extraction Processes: Partition Coefficients and Selectivity. [Link]
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ChemBK. (n.d.). bis(2-ethylhexyl) 2-ethylhexylphosphonate. [Link]
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Udalov, A., et al. (2022). Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. Metals, 12(9), 1500. [Link]
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Rusin, A., et al. (2021). Extractants Used in Solvent Extraction-Separation of Rare Earths: Extraction Mechanism, Properties, and Features. ResearchGate. [Link]
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Mahdy, A. M., et al. (2016). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Journal of Minerals and Materials Characterization and Engineering, 4, 275-289. [Link]
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Spivakov, B. Y., et al. (2018). Solvent extraction of lanthanides(III) from chloride and nitrate media with di(2-ethylhexyl) phosphoric acid and ionic liquids in three-component biphasic solvent systems. ResearchGate. [Link]
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Ishiguro, T., et al. (2018). The structure of a lanthanide complex at an extractant/water interface studied using heterodyne-detected vibrational sum frequency generation. Physical Chemistry Chemical Physics, 20(2), 1039-1046. [Link]
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Gelis, A. V., et al. (2012). Actinide lanthanide separation process - ALSEP. ResearchGate. [Link]
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Application Note: Actinide Extraction from Nitric Acid Using 2-Ethylhexylphosphonic Acid Mono-2-Ethylhexyl Ester (EHEHPA)
<
Introduction & Scope
The separation of actinides from lanthanides and other fission products in spent nuclear fuel is a critical step in advanced nuclear fuel reprocessing and waste management.[1] Acidic organophosphorus extractants are widely employed for this purpose due to their high extraction efficiency and selectivity.[1][2] This application note provides a detailed technical guide for researchers and scientists on the use of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester , an acidic phosphonate extractant, for the selective extraction of actinides from nitric acid solutions.
It is important to clarify a potential point of confusion in nomenclature. The topic chemical, "Bis(2-ethylhexyl)-2-ethylhexylphosphonate," is an inaccurate name for the widely used extractant. The correct chemical is 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester , commonly known by its IUPAC name, HEH[EHP], or commercial names such as P507 and PC-88A .[3] This document will exclusively refer to this correct and widely studied compound, which will be abbreviated as EHEHPA .
EHEHPA is recognized for its excellent selectivity for various metal ions, including rare earth elements and actinides, making it a versatile tool in hydrometallurgy and nuclear reprocessing.[3] This guide will detail the underlying chemical principles, provide step-by-step experimental protocols, present performance data, and explain the causality behind experimental choices to ensure reproducible and reliable results.
Principles of Extraction
Chemical Structure and Properties of EHEHPA
EHEHPA is an organophosphorus compound characterized by a phosphonic acid group attached to a branched 2-ethylhexyl chain, with another 2-ethylhexyl group forming an ester linkage.[3] This structure imparts moderate acidity (pKa ≈ 3.5–4.5) and makes it highly soluble in nonpolar organic solvents like kerosene, which is a common diluent in industrial solvent extraction processes.[3]
Caption: Standard workflow for a batch solvent extraction experiment.
-
Phase Contacting: In a suitable vial (e.g., 15 mL centrifuge tube), pipette equal volumes of the prepared aqueous and organic phases (e.g., 5 mL each, for an organic-to-aqueous phase ratio, O/A, of 1).
-
Equilibration: Cap the vial tightly and agitate vigorously using a mechanical shaker or vortex mixer for a sufficient time to reach equilibrium. A minimum of 30 minutes is recommended. Maintain a constant temperature using a water bath, as extraction can be temperature-dependent. [4]3. Phase Separation: After agitation, separate the aqueous and organic phases by centrifugation for approximately 5 minutes. This will ensure a clean separation and break any emulsions.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1 mL) from each phase for analysis. Take care not to disturb the interface.
-
Analysis: Determine the concentration or activity of the actinide in both the aqueous and organic phase aliquots using an appropriate analytical technique (e.g., alpha/gamma spectrometry, liquid scintillation counting, or ICP-MS).
-
Calculation: Calculate the distribution ratio (D) for the actinide using the following formula:
D = [Actinide]org / [Actinide]aq
Where [Actinide]org and [Actinide]aq are the concentrations or activities of the actinide in the organic and aqueous phases at equilibrium, respectively.
Stripping (Back-Extraction) Protocol
Stripping is the process of transferring the extracted actinide from the loaded organic phase back into a fresh aqueous solution.
-
Prepare Stripping Solution: The choice of stripping agent depends on the actinide and the desired process. For actinides extracted by EHEHPA, increasing the acidity of the aqueous phase is an effective stripping method. A high concentration of nitric acid (e.g., 6-8 M HNO₃) or other complexing agents can be used. [4]2. Procedure: Follow the same batch extraction procedure (Steps 1-6 above), but use the actinide-loaded organic phase from a previous extraction and the fresh aqueous stripping solution. The resulting "D" value will be low, indicating successful transfer back to the aqueous phase.
Performance Data & Analysis
The effectiveness of an extraction system is determined by the distribution ratio (D) and the separation factor (SF). The separation factor between two metals (M₁ and M₂) is the ratio of their distribution ratios: SFM₁/M₂ = DM₁ / DM₂ . A high SF value indicates good selectivity.
Effect of Nitric Acid Concentration
The concentration of HNO₃ is a critical parameter. As shown in the table below, the extraction of many actinides decreases as the initial aqueous acidity increases, which is consistent with the cation exchange mechanism.
Table 1: Representative Distribution Ratios (D) for Actinides with EHEHPA as a Function of HNO₃ Concentration.
| Actinide | EHEHPA Conc. (M) | Diluent | HNO₃ Conc. (M) | Distribution Ratio (D) | Reference |
| U(VI) | 0.25 | n-dodecane | 0.1 | >100 | [4] |
| U(VI) | 0.25 | n-dodecane | 3.0 | ~20 | [4] |
| U(VI) | 0.25 | n-dodecane | 6.0 | ~5 | [4] |
| Pu(IV) | Varies | Polypropylene | 2.0 | High Uptake | [5] |
| Am(III) | 0.5 | n-dodecane | 0.05 | ~100 | [6] |
| Am(III) | 0.5 | n-dodecane | 0.5 | ~1 | [6] |
Note: Data is compiled from multiple sources for illustrative purposes. Absolute D values are highly dependent on specific experimental conditions (temperature, extractant purity, etc.).
Insights for Process Design
-
Extraction: To achieve high extraction efficiency for actinides like U(VI) and Am(III), the process should be run at low to moderate nitric acid concentrations (e.g., pH 2 to 3 M HNO₃). [7][6]* Stripping: To recover the actinides from the loaded organic phase, contacting it with a higher concentration of nitric acid (e.g., > 5 M) is effective. [4]* An/Ln Separation: EHEHPA demonstrates significant intrinsic selectivity for hexavalent actinides over trivalent lanthanides, with separation factors reported in the range of 10²–10⁵. [8]For separating trivalent actinides from trivalent lanthanides, a more complex system, often involving a combination of extractants and aqueous complexing agents (like in the TALSPEAK process), is typically required. [6]
Conclusion
2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHEHPA/P507) is a robust and effective extractant for the selective separation of actinides from nitric acid solutions. Its extraction behavior, primarily governed by a cation exchange mechanism, is highly dependent on aqueous phase acidity, which allows for both efficient extraction at lower acidities and effective stripping at higher acidities. By carefully controlling experimental parameters such as nitric acid concentration, phase ratio, and temperature, researchers can achieve high separation factors and develop efficient processes for nuclear fuel reprocessing and actinide partitioning. The protocols and data presented in this note provide a solid foundation for further research and process development in this critical field.
References
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-
Dong, X., et al. (2022). Group Separation of Hexavalent Actinides from Lanthanides through Selective Extraction by Sterically Hindered 2-Ethylhexyl Phosphonic Acid Mono-2-ethylhexyl Ester. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Dong, X., et al. (2022). Group Separation of Hexavalent Actinides from Lanthanides Through Selective Extraction by 2-Ethylhexyl Phosphonic Acid Mono-2-Ethylhexyl Ester. ResearchGate. Available at: [Link]
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Lanthanide–actinide separation by bis-2-ethylhexylphosphoric acid from citric acid–nitric acid medium. (2010). ResearchGate. Available at: [Link]
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- Extraction of plutonium from diluent free DES based on DEHPA: betaine. (n.d.). INIS-IAEA.
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Studies on Separating Trivalent Actinides from Lanthanides by Dialkyldithiophosphinic Acid Extraction. (n.d.). ResearchGate. Available at: [Link]
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Group Separation of Hexavalent Actinides from Lanthanides through Selective Extraction by Sterically Hindered 2-Ethylhexyl Phosphonic Acid Mono-2-ethylhexyl Ester. (2022). ResearchGate. Available at: [Link]
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Extraction studies of plutonium from acidic solution using γ-ray induced PC-88A/TBP modified polymers. (n.d.). ResearchGate. Available at: [Link]
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A Robust HPLC Method for the Quantification of Bis(2-ethylhexyl)-2-ethylhexylphosphonate Using Charged Aerosol Detection
An Application Note for the Pharmaceutical and Materials Science Industries
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEHEHP). BEHEHP is an organophosphorus compound used as a plasticizer and flame retardant, characterized by its high hydrophobicity and non-volatile nature.[1] A significant analytical challenge is its lack of a UV-absorbing chromophore, rendering conventional UV-Vis detection ineffective.[2][3] To overcome this, the method employs a universal detector, the Charged Aerosol Detector (CAD), which provides a sensitive and uniform response for non-volatile analytes irrespective of their optical properties.[4][5] The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[6][7] This method is suitable for quality control, stability testing, and research applications in drug development and materials science.
Introduction and Scientific Rationale
This compound (CAS: 126-63-6) is a high-molecular-weight compound noted for its stability and its utility in enhancing the flexibility and durability of polymers.[1] Its quantification is crucial for ensuring product quality and safety. The primary challenge in developing an HPLC method for BEHEHP is its molecular structure, which lacks functional groups that absorb light in the UV-visible spectrum. This property precludes the use of the most common HPLC detector, the UV-Vis spectrophotometer.
Alternative detection strategies are therefore required. While a Refractive Index Detector (RID) can be used for non-absorbing compounds, it suffers from low sensitivity and is incompatible with gradient elution, limiting its flexibility.[2] Evaporative Light Scattering Detectors (ELSD) are a viable option, but Charged Aerosol Detectors (CAD) often provide superior sensitivity, a wider dynamic range, and more consistent inter-analyte response.[4][8]
The Principle of Charged Aerosol Detection (CAD)
The decision to use CAD is based on its suitability for non-volatile analytes like BEHEHP. The CAD process is independent of the analyte's chemical structure and involves four sequential steps[9]:
-
Nebulization: The column eluent is converted into a fine aerosol of droplets using a nitrogen gas stream.
-
Evaporation: The droplets pass through a heated drift tube, where the volatile mobile phase evaporates, leaving behind dried analyte particles.
-
Charging: The analyte particles are transferred to a mixing chamber where they collide with a turbulent jet of positively charged nitrogen ions, transferring a positive charge to the particles.
-
Detection: A highly sensitive electrometer measures the total charge of the particle cloud, generating a signal that is directly proportional to the mass of the analyte present.
This mechanism ensures that any non-volatile analyte can be detected with a consistent response, making it an ideal choice for the quantitative analysis of BEHEHP.[10]
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC System equipped with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ Corona™ Veo™)
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| CAD Settings | |
| Evaporation Temp. | 35 °C |
| Nebulizer Gas (N₂) | 35 psi |
| Data Collection Rate | 10 Hz |
Experimental Protocols
Standard and Sample Preparation
Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of BEHEHP reference standard into a 25 mL volumetric flask.
-
Add approximately 20 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Preparation of Working Standard and Calibration Solutions:
-
Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by performing serial dilutions of the stock standard solution with acetonitrile.
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample matrix expected to contain BEHEHP.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 100-250 µg/mL).
-
Vortex or sonicate as needed to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
System Suitability Testing (SST)
In accordance with USP General Chapter <621> Chromatography, system suitability must be verified before sample analysis.[11][12]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Make five replicate injections of a working standard solution (e.g., 250 µg/mL).
-
Calculate the system suitability parameters based on the results.
| Parameter | Acceptance Criteria |
| Peak Area %RSD | ≤ 2.0% |
| Retention Time %RSD | ≤ 1.0% |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
HPLC Method Development and Validation Strategy
The development of this method followed a logical, science-driven workflow. The validation protocol is designed to be a self-validating system, ensuring the trustworthiness and reliability of the results generated.
Method Development Workflow
The following diagram illustrates the decision-making process for developing this analytical method.
Caption: Logical workflow for HPLC method development.
Method Validation Protocol (ICH Q2(R1))
The method was validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[7][13]
Caption: Workflow for analytical method validation.
1. Specificity: The specificity of the method was evaluated by injecting a diluent blank and a placebo sample (matrix without the analyte). No interfering peaks were observed at the retention time of the BEHEHP peak.
2. Linearity and Range: Linearity was assessed by analyzing five standard solutions ranging from 10 to 500 µg/mL (10, 50, 100, 250, 500 µg/mL) in triplicate. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result | Acceptance Criteria |
| Validated Range | 10 - 500 µg/mL | - |
| Correlation (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Report |
3. Accuracy (Recovery): Accuracy was determined by spiking a placebo matrix with the BEHEHP standard at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 250 µg/mL). Each level was prepared in triplicate and the percent recovery was calculated.
| Level | Spiked (µg/mL) | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 200 | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% | 250 | 100.3% | 0.5% | ≤ 2.0% RSD |
| 120% | 300 | 101.1% | 0.6% |
4. Precision:
-
Repeatability (Intra-assay): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.
| Precision Type | %RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate | 1.1% | ≤ 2.0% |
5. Limit of Quantitation (LOQ) and Detection (LOD): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: Determined at an S/N ratio of 3:1 (Result: ~2.5 µg/mL).
-
LOQ: Determined at an S/N ratio of 10:1 (Result: ~8.0 µg/mL). The LOQ was confirmed to have acceptable precision and accuracy.
6. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked under each condition.
| Varied Parameter | Modification | Result |
| Flow Rate | ± 0.1 mL/min | SST criteria met |
| Column Temp. | ± 2 °C | SST criteria met |
| % Acetonitrile | ± 2% | SST criteria met |
The method proved to be robust for all tested variations.
Conclusion
This application note presents a specific, accurate, precise, and robust HPLC method for the quantification of this compound. The strategic use of a Charged Aerosol Detector successfully overcomes the challenge posed by the analyte's lack of a UV chromophore. The method is straightforward, utilizing a common C18 column and a simple isocratic mobile phase, making it easy to implement in a typical quality control or research laboratory. The comprehensive validation based on ICH guidelines confirms that the method is suitable for its intended purpose and can be confidently deployed for the routine analysis of BEHEHP in various sample matrices.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Wikipedia. Charged aerosol detector.
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LCGC International. (2024). Are You Sure You Understand USP <621>?
-
Gamac, D., et al. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America.
-
SIELC Technologies. Separation of Bis(2-ethylhexyl) phosphonate on Newcrom R1 HPLC column.
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Thermo Fisher Scientific. Charged aerosol detection - factors affecting uniform analyte response.
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX.
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U.S. Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
CymitQuimica. CAS 126-63-6: Bis(2-ethylhexyl) 2-ethylhexylphosphonate.
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U.S. Pharmacopeia. General Chapter <621> Chromatography (Harmonized).
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Application Notes & Protocols: Bis(2-ethylhexyl)-2-ethylhexylphosphonate (P507) in Hydrometallurgical Processes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of P507 in Modern Hydrometallurgy
Bis(2-ethylhexyl)-2-ethylhexylphosphonate, widely known in the industry by designations such as P507 or PC-88A, is an acidic organophosphorus extractant that has become a cornerstone in the field of hydrometallurgy.[1] Its chemical structure, featuring a phosphonate group for metal chelation and two bulky 2-ethylhexyl groups, imparts high solubility in organic diluents and remarkable selectivity for specific metal ions.[2] These properties make it indispensable for the separation and purification of a wide array of metals, most notably rare earth elements (REEs) and in the critical separation of cobalt from nickel.[3][4]
Unlike general-purpose extractants, P507 was developed to provide superior performance in specific, challenging separation systems. Its advantages include high chemical stability against acid hydrolysis, excellent loading capacity, and favorable stripping kinetics, which collectively contribute to more efficient and cost-effective metallurgical circuits.[3] This guide provides an in-depth exploration of the fundamental chemistry, operational parameters, and detailed protocols for the application of P507 in key hydrometallurgical systems.
Physicochemical Properties and Chemical Structure
Understanding the fundamental properties of P507 is critical for its effective application. It is a viscous, colorless to pale yellow liquid that is soluble in non-polar organic solvents like kerosene but insoluble in water.[2]
| Property | Value | Source(s) |
| Chemical Name | 2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester | [1] |
| Common Names | P507, PC-88A, HEHEHP, EHPNA | [5] |
| CAS Number | 14802-03-0 | [1] |
| Molecular Formula | C₁₆H₃₅O₃P | [2] |
| Molecular Weight | 306.4 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [2] |
| Solubility | Soluble in kerosene, hydrocarbons; Insoluble in water | [2][6] |
| Density | ~0.904 g/cm³ | [7] |
Visualizing the Molecular Structure
The functionality of P507 is dictated by its molecular architecture. The phosphonic acid group provides the active site for metal ion exchange, while the branched alkyl chains create steric hindrance that influences selectivity and ensures solubility in the organic phase.
Caption: General structure of P507 (Acidic Form).
The Mechanism of Cation Exchange Extraction
P507 functions as a cation exchange extractant. In a non-polar diluent such as kerosene, P507 molecules typically exist as dimers, (HA)₂, through hydrogen bonding.[5] The extraction of a trivalent metal ion (M³⁺), such as a rare earth element, proceeds by exchanging the protons from the dimeric extractant for the metal ion, forming a stable metal-extractant complex in the organic phase.
The general equilibrium for the extraction of a trivalent metal ion can be represented as:
M³⁺(aq) + 3(HA)₂(org) ⇌ M(HA₂)₃(org) + 3H⁺(aq)
Where:
-
M³⁺(aq) is the metal ion in the aqueous phase.
-
(HA)₂(org) is the P507 dimer in the organic phase.
-
M(HA₂)₃(org) is the metal-extractant complex in the organic phase.
-
H⁺(aq) is the hydrogen ion released into the aqueous phase.
This equilibrium highlights the critical role of pH. As the reaction proceeds, H⁺ ions are released, lowering the pH of the aqueous phase. According to Le Châtelier's principle, a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering further extraction. Therefore, precise pH control is paramount for achieving high extraction efficiency.[8] This is often managed by saponifying the extractant before use.
Saponification: A Critical Pre-treatment Step
Saponification involves partially neutralizing the acidic extractant with a base (e.g., NaOH) before contacting it with the metal-bearing aqueous solution.[1][5]
(HA)(org) + NaOH(aq) → NaA(org) + H₂O
The saponified extractant (NaA) can then extract metal ions without releasing H⁺, thus keeping the aqueous phase pH stable:
M³⁺(aq) + 3NaA(org) → MA₃(org) + 3Na⁺(aq)
This technique is crucial for systems requiring high pH for efficient extraction, such as in cobalt-nickel separation.[9]
Caption: Cation exchange mechanism of P507.
Core Application: Separation of Rare Earth Elements (REEs)
P507 is exceptionally effective for separating REEs, particularly the more valuable heavy rare earth elements (HREEs).[3] Its extraction power increases with the atomic number of the lanthanide, a characteristic known as "reverse-sequence" extraction (Lu > Yb > ... > La).[3] This property allows for the fine-tuned separation of adjacent REEs, which is notoriously difficult due to their similar chemical properties.
Protocol 1: Laboratory-Scale Separation of HREEs from LREEs
This protocol outlines a benchmark procedure for the selective extraction of HREEs (e.g., Dy, Er) from a mixed chloride solution also containing light rare earth elements (LREEs) like Nd and Pr.
1. Reagent Preparation:
- Organic Phase: Prepare a 0.6 M solution of P507 in a high-flashpoint aliphatic diluent (e.g., Isopar L or sulfonated kerosene). If phase separation is slow, a modifier such as 5% (v/v) isooctanol or tributyl phosphate (TBP) can be added.[5][10]
- Aqueous Feed: Prepare a synthetic mixed REE chloride solution with a total REE concentration of 0.05 - 0.1 M. Adjust the initial pH of this solution to approximately 3.5 using dilute HCl or NH₄OH.
- Scrub Solution: Prepare a dilute HCl solution (e.g., 0.5 M) to remove any co-extracted LREEs from the loaded organic phase.[8]
- Strip Solution: Prepare a 3-6 M HCl solution to recover the extracted HREEs from the loaded organic phase.[8]
2. Extraction Procedure:
- In a separatory funnel, combine the organic phase and the aqueous feed solution at a specific organic-to-aqueous (O:A) phase ratio, typically starting at 1:1.
- Shake vigorously for 5-10 minutes to ensure intimate phase contact and allow the system to reach equilibrium.[8]
- Allow the phases to separate completely. The time required can vary from a few minutes to over 30 minutes.
- Drain the lower aqueous phase (raffinate) and collect a sample for analysis. The raffinate will be depleted in HREEs and enriched in LREEs.
- The upper organic phase is now "loaded" with the target HREEs.
3. Scrubbing Stage:
- Contact the loaded organic phase from the extraction step with the scrub solution at an O:A ratio of 2:1.
- Shake for 3-5 minutes. This step uses H⁺ ions to selectively strip the less strongly extracted LREEs back into an aqueous phase, thereby purifying the organic phase.
- Separate the phases and discard the aqueous scrub raffinate.
4. Stripping (Back-Extraction) Stage:
- Contact the scrubbed organic phase with the strip solution at an O:A ratio of 2:1.
- The high concentration of H⁺ in the strip solution reverses the extraction equilibrium, moving the HREEs from the organic phase back into a concentrated, pure aqueous solution.
- Shake for 10-15 minutes.
- Separate the phases. The aqueous phase is now a purified HREE product solution. The organic phase is "stripped" and can be recycled for further extraction.[11]
5. Analysis:
- Analyze the metal concentrations in the initial feed, raffinate, and final strip solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar technique to determine extraction and separation efficiency.
Core Application: Cobalt and Nickel Separation
The separation of cobalt from nickel is vital in hydrometallurgical circuits, especially in the recycling of lithium-ion batteries and the processing of laterite ores.[8][12] P507 selectively extracts cobalt over nickel from sulfate or chloride solutions within a specific pH window.[4][12]
Typical Process Parameters for Metal Separations
| Parameter | REE Separation (Chloride) | Co/Ni Separation (Sulfate) | Source(s) |
| P507 Concentration | 20-30% (v/v) | 10-20% (v/v) | [8] |
| Aqueous Feed pH | 2.0 - 4.0 | 4.5 - 5.5 | [8] |
| O:A Ratio | 1:1 to 3:1 | 1:1 to 2:1 | [8] |
| Temperature | 25 - 40°C | 25 - 40°C | [8] |
| Saponification | Optional, up to 40% | Often required | [5][10] |
| Stripping Agent | 3-6 M HCl | 0.05-1 M H₂SO₄ | [4][8] |
| Synergistic Agent | Cyanex 272 (optional) | TBP or N235 (optional) | [8][10][13] |
Protocol 2: Selective Extraction of Cobalt(II) from a Co/Ni Sulfate Solution
This protocol is designed for separating Co²⁺ from a solution containing a higher concentration of Ni²⁺, typical of battery recycling leachates.
1. Reagent Preparation:
- Organic Phase: Prepare an organic solution of 15% (v/v) P507 and 5% (v/v) TBP (as a modifier) in sulfonated kerosene.[8]
- Saponification: Partially saponify the organic phase to 30-40% by controlled addition of 2 M NaOH solution while mixing. This pre-neutralizes the extractant to maintain the required pH during extraction.
- Aqueous Feed: Prepare a solution containing approximately 10 g/L Co²⁺ and 20 g/L Ni²⁺ in a sulfate medium. Carefully adjust the pH to 5.0 using NaOH or NH₄OH.[8]
- Strip Solution: Prepare a 0.5 M H₂SO₄ solution.
2. Extraction Procedure:
- Combine the saponified organic phase and the aqueous feed at an O:A ratio of 1:1 in a separatory funnel.
- Mix for 5-10 minutes. Cobalt will be preferentially extracted into the organic phase.
- Allow the phases to settle and separate.
- The aqueous raffinate will contain the majority of the nickel. The organic phase is now loaded with cobalt.
- Note: A small amount of nickel will be co-extracted. For high-purity applications, a scrubbing step with a dilute acidic solution can be incorporated.[4]
3. Stripping Procedure:
- Contact the cobalt-loaded organic phase with the 0.5 M H₂SO₄ strip solution at an O:A ratio of 2:1.
- Shake for 10 minutes. The acidic conditions will strip the cobalt back into the aqueous phase.
- Separate the phases to obtain a purified cobalt sulfate solution. The stripped organic phase can be regenerated and recycled.
General Solvent Extraction Workflow
A typical industrial solvent extraction circuit involves multiple stages arranged in a counter-current flow to maximize recovery and purity. The process universally consists of extraction, scrubbing, and stripping stages.
Caption: A generalized hydrometallurgical solvent extraction circuit.
Health and Safety Considerations
P507 is an organophosphorus compound and should be handled with appropriate care. It can cause skin and eye irritation. Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated area or under a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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Kulmukhamedov, G. R., et al. (2021). Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. MDPI. [Link]
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Sannuo Chemical. (n.d.). P507 non-ferrous metals Extractant 2-ethylhexyl hydrogen-2-ethylhexylphosphonate. Sannuo Chemical. [Link]
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Sannuo Chemical. (2025). Advantages of P507 Extractant in Rare Earth Element Extraction. Sannuo Chemical. [Link]
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LookChem. (n.d.). P507 Extraction Agent: Unlock Rare Earth & Non-Ferrous Metal Potential. LookChem. [Link]
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Sannuo Chemical. (2025). P507 extractant is 2-ethylhexyl hydrogen-2-ethylhexylphosphonate. Sannuo Chemical. [Link]
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Sannuo Chemical. (2025). The Chemistry Behind P507 Extractant: Essential Information for Users. Sannuo Chemical. [Link]
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Ponomareva, M., et al. (2021). Nonstationary separation of Nd and Pr by P507 extractant. E3S Web of Conferences. [Link]
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Sannuo Chemical. (2025). Detailed Extraction Process Parameters for P507 Extractant. Sannuo Chemical. [Link]
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Wang, F., et al. (2012). Separation of cobalt and nickel from sulfate media using P507-N235 system. ResearchGate. [Link]
-
Wang, F., et al. (2012). Separation of cobalt and nickel from sulfate media using P507-N235 system. Taylor & Francis Online. [Link]
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Zhang, L., et al. (2018). Separation of Co (II) and Li (I) using Saponified P507/n-Hexanol/n-Heptane Salt. Journal of Chemical and Pharmaceutical Research. [Link]
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Scal, R., et al. (2016). Separation of Light Rare Earth Elements by Solvent Extraction. Centro de Tecnologia Mineral - CETEM. [Link]
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Huang, T-C., et al. (2024). Combination of Phosphoric Acid Extractants P507, P204, or Cyanex272 with LIX984 for Accelerated Extraction of Nickel in Spent Electroless Nickel Plating Baths. MDPI. [Link]
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Ouyang, C., et al. (2020). Extraction mechanism and separation behaviors of low-concentration Nd3+ and Al3+ in P507-H2SO4 system. ResearchGate. [Link]
-
Chen, J., et al. (2020). Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of Laterite Ore by P204 and P507. MDPI. [Link]
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Al-Thyabat, S., et al. (2024). The Separation of Y and Er Based on the Synergistic Effect of [N1444][P507] and TRPO. MDPI. [Link]
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Liu, Z., et al. (2012). Stripping process in P507-N235 dual solvent extraction system. ResearchGate. [Link]
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Application Notes and Protocols for Cobalt-Nickel Separation from Sulfate Solutions using Bis(2-ethylhexyl)-2-ethylhexylphosphonate (P507)
Introduction: The Challenge of Cobalt-Nickel Separation
The separation of cobalt and nickel is a persistent challenge in hydrometallurgy, primarily due to their similar chemical properties and adjacent positions in the periodic table.[1][2] This similarity complicates the development of straightforward separation methods. Effective separation is crucial in various industries, including the recycling of lithium-ion batteries and the processing of laterite ores, where both metals are often present in sulfate leach solutions.[3][4][5] Solvent extraction has emerged as a highly efficient and widely adopted technique for achieving the high degree of separation and purity demanded by modern industries.[1][2][6]
Among the various extractants, bis(2-ethylhexyl)-2-ethylhexylphosphonate, commonly known as P507 or EHEHPA, has proven to be a highly effective and selective reagent for the separation of cobalt from nickel in sulfate media.[4][7][8][9] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of P507 for cobalt-nickel separation. It delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into process optimization and troubleshooting.
Chemical Principles of Separation with P507
The separation of cobalt and nickel using P507 is based on a cation exchange mechanism.[1] P507 is an acidic organophosphorus extractant that selectively forms a stable complex with cobalt ions at a lower pH than with nickel ions.[4][7] The general extraction order for P507 with various metal ions is: Fe³⁺ > Zn²⁺ > Cu²⁺ ≈ Mn²⁺ ≈ Ca²⁺ > Co²⁺ > Mg²⁺ > Ni²⁺.[7] This selectivity allows for the preferential extraction of cobalt into the organic phase, leaving nickel in the aqueous raffinate.
The extraction process can be represented by the following general equilibrium reaction, where M²⁺ represents the divalent metal ion (Co²⁺ or Ni²⁺) and (HR)₂ represents the dimeric form of the P507 extractant in the organic phase:
M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)
The equilibrium of this reaction is highly dependent on the pH of the aqueous solution. As the reaction proceeds, it releases H⁺ ions, which lowers the pH and can inhibit further extraction. To counteract this, a process called saponification, or neutralization, of the extractant with a base (e.g., NaOH) is often employed prior to extraction.[7]
Key Parameters for Optimal Separation
The efficiency of cobalt-nickel separation using P507 is influenced by several critical parameters. The interplay of these factors determines the selectivity and overall yield of the process.
| Parameter | Optimal Range/Condition | Rationale and Key Considerations |
| pH | 4.5 – 5.5 | This is the most critical parameter for achieving high selectivity. Below pH 4.5, the separation factor between cobalt and nickel decreases.[3] Above pH 5.5, the co-extraction of nickel increases significantly.[3] Precise pH control is essential. |
| P507 Concentration | 10 – 25% (v/v) in a suitable diluent (e.g., kerosene) | Higher concentrations can lead to increased viscosity and potential for emulsification.[3] Lower concentrations result in reduced extraction efficiency. The optimal concentration depends on the metal concentration in the feed solution. |
| Temperature | 25 – 42°C | Increasing the temperature within this range can favorably influence the separation kinetics.[10] However, temperatures above 50°C may lead to the degradation of the P507 extractant.[3] |
| Phase Ratio (O/A) | 1:1 to 2:1 (Organic:Aqueous) | The optimal phase ratio is dependent on the concentration of cobalt in the aqueous feed. A higher O/A ratio is generally used for more concentrated solutions to ensure sufficient extractant is available.[3] |
| Synergistic Agents | 5-10% TBP (Tributyl phosphate) or N235 (trioctyl/decylamine) | The addition of a synergistic agent like TBP can enhance the selectivity for cobalt and suppress the co-extraction of nickel.[3] N235 has also been shown to form a synergistic system with P507, improving extraction efficiency.[5][10] |
| Saponification | 60-70% | Pre-neutralizing the P507 extractant with a base like NaOH helps to maintain the optimal pH during extraction by consuming the H⁺ ions released.[7][11] |
Experimental Protocols
The following protocols provide a step-by-step methodology for the extraction of cobalt and the subsequent stripping from the loaded organic phase.
Protocol 1: Cobalt Extraction from Sulfate Solution
This protocol outlines the procedure for the selective extraction of cobalt from a synthetic sulfate solution containing both cobalt and nickel.
Materials:
-
Aqueous feed solution: Synthetic solution containing CoSO₄ and NiSO₄ in desired concentrations (e.g., 1-10 g/L of each metal).
-
Organic phase: 15% (v/v) P507 and 5% (v/v) TBP in sulfonated kerosene.
-
pH adjustment solution: Dilute NaOH or H₂SO₄.
-
Separatory funnels.
-
pH meter.
-
Mechanical shaker.
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by mixing the desired volumes of P507, TBP, and sulfonated kerosene. If saponification is desired, the organic phase can be pre-treated with a calculated amount of NaOH solution.
-
Aqueous Phase Preparation: Prepare the synthetic aqueous feed solution by dissolving CoSO₄ and NiSO₄ salts in deionized water to achieve the target concentrations.
-
pH Adjustment: Adjust the pH of the aqueous feed solution to the desired value (e.g., 5.0) using dilute NaOH or H₂SO₄.[3]
-
Extraction: a. Transfer equal volumes of the prepared aqueous and organic phases into a separatory funnel (O/A ratio of 1:1). b. Shake the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 10-15 minutes) to ensure thorough mixing and mass transfer. c. Allow the phases to separate completely. The organic phase, now loaded with cobalt, will typically be the upper layer.
-
Phase Separation: Carefully separate the two phases. The aqueous phase (raffinate) will be enriched in nickel, while the organic phase will contain the extracted cobalt.
-
Analysis: Analyze the metal concentrations in the aqueous feed, raffinate, and a stripped sample of the loaded organic phase using appropriate analytical techniques (e.g., ICP-OES or AAS) to determine the extraction efficiency and separation factor.
Protocol 2: Stripping of Cobalt from the Loaded Organic Phase
This protocol describes the process of recovering the extracted cobalt from the loaded organic phase back into an aqueous solution.
Materials:
-
Loaded organic phase from Protocol 1.
-
Stripping solution: Sulfuric acid (H₂SO₄) solution (e.g., 0.05 - 2 M).[10]
-
Separatory funnels.
-
Mechanical shaker.
Procedure:
-
Contacting Phases: Transfer the cobalt-loaded organic phase and the sulfuric acid stripping solution into a separatory funnel. The organic to aqueous (O/A) phase ratio for stripping can be varied (e.g., 2:1 to 1:4) to achieve the desired concentration of cobalt in the strip liquor.[10]
-
Stripping: Shake the funnel vigorously for a sufficient time (e.g., 10 minutes) to allow for the transfer of cobalt ions from the organic phase to the aqueous stripping solution.
-
Phase Separation: Allow the phases to separate. The aqueous phase now contains the stripped cobalt sulfate.
-
Analysis: Analyze the cobalt concentration in the strip liquor and the barren organic phase to determine the stripping efficiency. The barren organic phase can be recycled for further extraction cycles after regeneration.[3]
Visualization of the Process
Chemical Equilibrium of Cobalt Extraction
Caption: Cation exchange mechanism for cobalt extraction with P507.
Experimental Workflow
Sources
- 1. sibran.ru [sibran.ru]
- 2. researchgate.net [researchgate.net]
- 3. Detailed Extraction Process Parameters for P507 Extractant [metalleaching.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Solvent extraction of nickel from iron and cobalt containing sulfate solutions - MedCrave online [medcraveonline.com]
- 7. CN103898327A - Method for extracting nickel from manganese cobalt nickel waste slag - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. P507 extractant is 2-ethylhexyl hydrogen-2-ethylhexylphosphonate [metalleaching.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synergistic extraction of metals with Bis(2-ethylhexyl)-2-ethylhexylphosphonate and other reagents
An Application Guide to the Synergistic Extraction of Metals with Organophosphorus Reagents
Introduction: Beyond Conventional Solvent Extraction
Solvent extraction is a cornerstone of hydrometallurgy, essential for the separation and purification of metals.[1] While individual extractants are effective, the quest for higher efficiency, greater selectivity, and milder operating conditions has led to the development of synergistic extraction systems. This technique involves combining two or more extractants in a single organic phase to achieve a separation performance that is significantly greater than the sum of the individual components' effects.[1][2]
This guide focuses on the application of organophosphorus reagents in synergistic extraction, with a particular emphasis on 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester , commercially known as P507 or HEH[EHP] . This acidic extractant is structurally similar to and often used in conjunction with related compounds like Di-(2-ethylhexyl) phosphoric acid (D2EHPA or P204). These reagents are workhorses in the industry, particularly for the challenging separation of rare earth elements (REEs) and other valuable metals like cobalt and nickel.[3][4][5]
We will delve into the chemical principles driving synergism, provide detailed protocols for evaluating and optimizing these systems, and offer expert insights grounded in established research. This document is intended for researchers and process chemists aiming to harness the power of synergistic extraction for enhanced metal recovery and purification.
Part 1: The Principle of Synergistic Extraction
Synergism occurs when a mixture of extractants forms a more stable and more organophilic (hydrophobic) metal complex than either extractant can form alone.[6] The primary extractant, typically an acidic chelating agent like HEH[EHP], neutralizes the charge of the metal cation via an ion-exchange mechanism.[6][7] However, the resulting complex may still have coordinated water molecules, retaining some aqueous solubility.
The role of the second reagent, the synergist , is to displace these residual water molecules and/or form a more stable adduct. This increases the overall size and hydrophobicity of the complex, shifting the equilibrium decidedly in favor of the organic phase and dramatically enhancing the distribution ratio (D) of the metal.
The general mechanism can be described as:
-
Mⁿ⁺ (aq) + m(HA) (org) ⇌ MAₘ(HA)ₙ₋ₘ (org) + mH⁺ (aq) (Initial extraction by acidic extractant HA)
-
MAₘ(HA)ₙ₋ₘ (org) + pS (org) ⇌ MAₘ(HA)ₙ₋ₘSₚ (org) (Synergistic adduct formation with synergist S)
Where Mⁿ⁺ is the metal ion, HA is the acidic extractant (e.g., HEH[EHP]), and S is the synergist (e.g., a neutral extractant or another acidic extractant).
Caption: Mechanism of synergistic extraction.
Part 2: Key Reagents and System Design
The choice of extractants and the diluent is critical for designing a successful synergistic system.
Primary Acidic Extractants
-
HEH[EHP] (P507): 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester. It is known for good extraction kinetics and high loading capacity.[6] It typically exists as a dimer in non-polar organic solvents.
-
D2EHPA (P204): Di-(2-ethylhexyl) phosphoric acid. One of the most widely used and studied extractants, it serves as an excellent benchmark. It is used for extracting a vast range of metals, including REEs, Co, Ni, Fe, and Zn.[3][5][8]
Common Synergistic Agents
-
Other Acidic Extractants: Mixtures of two different acidic extractants are common, especially for separating metals with very similar properties, like adjacent REEs.[3]
-
Neutral/Solvating Extractants: These reagents solvate the extracted metal complex, enhancing its organophilicity.
-
Example: Tributyl phosphate (TBP) or Tri-n-octylphosphine oxide (TOPO) are frequently paired with D2EHPA or HEH[EHP]. TBP can also act as a phase modifier to prevent the formation of a third, unmanageable phase.[10]
-
-
Basic/Amine Extractants: These are often used for an "acid-base coupling" effect.
-
Example: N235 (a mixture of trialkylamines) combined with D2EHPA has been used for the synergistic removal of manganese and iron from battery leaching solutions.[11]
-
Diluents
The organic diluent, typically a high-flashpoint aliphatic hydrocarbon like kerosene or n-heptane, does more than just dissolve the extractants. It influences the aggregation state of the extractants (e.g., dimerization) and affects phase disengagement properties.
Part 3: Experimental Protocols
The following protocols provide a framework for systematically evaluating and understanding a synergistic extraction system. The separation of two adjacent heavy rare earth elements, Ytterbium (Yb³⁺) and Lutetium (Lu³⁺), using the HEH[EHP] and Cyanex 272 system is presented as a case study.[4]
Protocol 1: Evaluating Synergistic Enhancement
Objective: To quantify the synergistic effect by comparing the distribution ratios of the mixed system to the individual components.
Materials:
-
Aqueous Phase: 0.01 M mixed solution of YbCl₃ and LuCl₃ in 0.1 M HCl.
-
Organic Phases:
-
0.1 M HEH[EHP] in n-heptane.
-
0.1 M Cyanex 272 in n-heptane.
-
A mixture of 0.05 M HEH[EHP] + 0.05 M Cyanex 272 in n-heptane.
-
-
Equipment: Separatory funnels, mechanical shaker, pH meter, ICP-OES or ICP-MS for metal analysis.
Procedure:
-
Preparation: Prepare all aqueous and organic stock solutions accurately.
-
Extraction: In a separatory funnel, combine 20 mL of the aqueous phase with 20 mL of one of the organic phases (for a 1:1 phase ratio, O/A=1).
-
Equilibration: Shake the funnel vigorously using a mechanical shaker for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. This may take from a few minutes to half an hour.
-
Sampling & Analysis: Carefully separate the phases. Take a sample from the aqueous phase (the raffinate) and measure the concentrations of Yb³⁺ and Lu³⁺ using ICP-OES/MS.
-
Calculation:
-
The concentration of the metal in the organic phase is calculated by mass balance: [M]org = [M]aq, initial - [M]aq, final .
-
The Distribution Ratio (D) is calculated as: D = [M]org / [M]aq, final .
-
The Separation Factor (β) between Lu and Yb is: βLu/Yb = DLu / DYb .
-
The Synergistic Coefficient (SC) is calculated as: SC = Dmix / (D₁ + D₂) , where Dmix is the distribution ratio for the mixture, and D₁ and D₂ are for the individual extractants. A value of SC > 1 indicates synergism.
-
Self-Validation: The protocol is self-validating by directly comparing the performance of the mixture against the individual components under identical conditions. A significant increase in D and/or β for the mixture provides clear evidence of a synergistic effect.
Protocol 2: Slope Analysis for Stoichiometry Determination
Objective: To determine the number of molecules of each extractant involved in the extracted metal complex.
Principle: The extraction equilibrium for a synergistic system can be written as: Lu³⁺ + m(HA) + p(HB) ⇌ LuAₘBₚH(m+p-3) + 3H⁺ The logarithm of the distribution ratio is given by: log D = log Kex + 3pH + m log[HA] + p log[HB] By varying the concentration of one extractant while keeping the others constant, the stoichiometric coefficients (m and p) can be determined from the slope of the resulting log-log plot.
Procedure:
-
Varying [HEH[EHP]]: Prepare a series of organic phases where the concentration of HEH[EHP] (HA) varies (e.g., 0.01 to 0.2 M) while the concentration of Cyanex 272 (HB) is held constant (e.g., 0.1 M).
-
Extraction: Perform the solvent extraction as described in Protocol 1 for each organic phase, ensuring the initial aqueous pH is constant.
-
Analysis & Plotting: Calculate the D value for Lu for each experiment. Plot log DLu versus log [HEH[EHP]] .
-
Determine Slope: The slope of the resulting straight line will be equal to the stoichiometric coefficient 'm' .
-
Repeat for Cyanex 272: Repeat steps 1-4, but this time vary the concentration of Cyanex 272 while keeping the HEH[EHP] concentration constant. The slope of the plot of log DLu versus log [Cyanex 272] will give the coefficient 'p' .
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrometallurgical Recovery of Rare Earth Elements from NdFeB Permanent Magnet Scrap: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Study on Synergistic Extraction for Separating Manganese and Iron from Waste Ternary Battery Leaching Solution [mdpi.com]
Application Notes and Protocols for Investigating the Extraction Kinetics and Mass Transfer of Bis(2-ethylhexyl)-2-ethylhexylphosphonate (B2EHEP)
Introduction
Bis(2-ethylhexyl)-2-ethylhexylphosphonate (B2EHEP), also known as PC-88A, is a widely utilized organophosphorus extractant in hydrometallurgy and solvent extraction processes.[1] Its efficacy in the separation of various metal ions is well-documented; however, a comprehensive understanding of its extraction kinetics and mass transfer phenomena is paramount for the optimization of industrial-scale separation processes. This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the fundamental principles governing the rate of extraction and mass transfer characteristics of B2EHEP.
The protocols outlined herein are designed to be self-validating, providing a robust methodology for determining key kinetic and mass transfer parameters. By understanding the causality behind experimental choices, researchers can effectively design and interpret their experiments, leading to the development of more efficient and selective separation systems.
Physicochemical Properties of B2EHEP
A thorough understanding of the physicochemical properties of B2EHEP is essential for designing and interpreting extraction experiments.
| Property | Value | Source |
| Molecular Formula | C24H51O3P | [1][2][3] |
| Molecular Weight | 418.64 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow viscous, oily liquid | [1][6] |
| Density | 0.904 g/cm³ | [2][4] |
| Boiling Point | 479.2 °C at 760 mmHg | [2][4] |
| Flash Point | 256.8 °C | [2][4] |
| Water Solubility | Insoluble | [1][6] |
| LogP | 8.86 | [4] |
| Synonyms | PC-88A, Phosphonic acid, (2-ethylhexyl)-, bis(2-ethylhexyl) ester | [1][5] |
Theoretical Framework: Extraction Kinetics and Mass Transfer
The solvent extraction of a species from an aqueous phase to an organic phase containing B2EHEP is a heterogeneous process involving the transport of species between two immiscible liquid phases and subsequent chemical reactions. The overall extraction rate can be controlled by the rate of mass transfer, the rate of the chemical reaction, or a combination of both.
Key Concepts:
-
Distribution Ratio (D): The ratio of the total concentration of a solute in the organic phase to its total concentration in the aqueous phase at equilibrium.[7]
-
Partition Coefficient (KD): The ratio of the concentration of a particular species in the organic phase to its concentration in the aqueous phase at equilibrium.[8][9]
-
Mass Transfer: The movement of a solute from the bulk of one phase to the bulk of another, which involves diffusion through the bulk phases and across the liquid-liquid interface.
-
Kinetics: The study of the rate of the chemical reaction between the solute and the extractant.
The general mechanism for the extraction of a metal ion (M^n+) by B2EHEP (HR) can be represented as:
M^n+ (aq) + nHR (org) ⇌ MRn (org) + nH+ (aq)
The rate of this reaction can be influenced by several factors, including the concentrations of the reactants, temperature, pH of the aqueous phase, and the nature of the organic diluent.
Experimental Design and Protocols
To elucidate the extraction kinetics and mass transfer mechanism of B2EHEP, a series of well-controlled experiments are necessary. The following protocols provide a systematic approach to investigating the key parameters.
Protocol 1: Determination of the Distribution Ratio (D)
Objective: To determine the equilibrium distribution of a target solute between the aqueous phase and the organic phase containing B2EHEP.
Materials:
-
This compound (B2EHEP)
-
Organic diluent (e.g., kerosene, n-dodecane)
-
Aqueous solution of the target solute (e.g., a metal salt)
-
Buffer solutions for pH control
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrument for solute concentration measurement (e.g., ICP-OES, AAS)
Procedure:
-
Prepare a stock solution of B2EHEP in the chosen organic diluent at a known concentration.
-
Prepare an aqueous stock solution of the target solute at a known concentration.
-
In a series of separatory funnels, add equal volumes of the organic and aqueous phases.
-
Adjust the pH of the aqueous phase to the desired value using appropriate buffer solutions.
-
Shake the funnels for a predetermined time (sufficient to reach equilibrium, typically 30-60 minutes) at a constant temperature.
-
Allow the phases to separate completely.
-
Carefully separate the two phases.
-
Measure the concentration of the solute in the aqueous phase.
-
Calculate the concentration of the solute in the organic phase by mass balance.
-
Calculate the distribution ratio (D) using the formula: D = [Solute]org / [Solute]aq.
-
Repeat steps 3-10 for different initial solute concentrations, B2EHEP concentrations, and pH values.
Protocol 2: Investigation of Extraction Kinetics using a Lewis Cell
Objective: To determine the rate of extraction and identify the rate-controlling step (mass transfer or chemical reaction). A Lewis cell (or a constant interfacial cell) is ideal for studying the kinetics as it provides a known and constant interfacial area between the two phases.[10]
Materials:
-
Lewis cell apparatus
-
Stirrers for both phases
-
Solutions prepared as in Protocol 1
-
Sampling syringes
-
Analytical instrument for time-resolved concentration measurement
Procedure:
-
Assemble the Lewis cell, ensuring it is clean and leak-proof.
-
Carefully add the organic and aqueous phases to their respective compartments to create a defined interface.
-
Start the stirrers at a controlled speed to agitate the bulk of each phase without disturbing the interface.
-
At time t=0, initiate the extraction by adding the solute to the aqueous phase or the extractant to the organic phase.
-
Take samples from the aqueous phase at regular time intervals.
-
Measure the concentration of the solute in each sample.
-
Plot the concentration of the solute in the aqueous phase as a function of time.
-
The initial rate of extraction can be determined from the initial slope of the concentration-time curve.
-
Investigate the effect of various parameters on the extraction rate by systematically varying:
-
Stirring speed in both phases
-
Concentration of the solute
-
Concentration of B2EHEP
-
pH of the aqueous phase
-
Temperature
-
Data Analysis and Interpretation:
-
Effect of Stirring Speed: If the extraction rate increases with stirring speed and then plateaus, it suggests that the process is initially under diffusion control and then transitions to being controlled by the chemical reaction at the interface.
-
Effect of Concentrations and pH: The dependence of the extraction rate on the concentrations of the solute, B2EHEP, and H+ ions can be used to determine the rate law and infer the reaction mechanism.
-
Effect of Temperature: The effect of temperature on the extraction rate can be used to calculate the activation energy (Ea) using the Arrhenius equation. A high activation energy (typically > 20 kJ/mol) suggests that the process is chemically controlled.[11]
Visualization of Experimental Workflow and Mass Transfer
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the systematic investigation of multiple experimental parameters. For instance, the determination of the rate-controlling step relies on the convergence of evidence from varying stirring speeds and the calculated activation energy. If the extraction rate is independent of stirring speed but highly dependent on temperature, it strongly indicates a chemically controlled process. Conversely, a strong dependence on stirring speed and a low activation energy point towards diffusion control. By cross-validating these findings, researchers can build a trustworthy model of the extraction kinetics.
Conclusion
The study of extraction kinetics and mass transfer of this compound is crucial for the optimization of separation processes in various fields. The application notes and protocols provided here offer a comprehensive and scientifically rigorous framework for researchers to undertake such investigations. By carefully controlling experimental variables and systematically analyzing the resulting data, a detailed understanding of the underlying mechanisms can be achieved, leading to the development of more efficient and selective extraction systems.
References
-
LookChem. This compound. [Link]
-
PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Extraction kinetics of lanthanum(III) by bis(2-ethylhexyl) phosphate and dimethylheptyl methyl phosphate in the presence of sulfonated kerosene using a Lewis cell. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
JSS College of Arts, Commerce and Science, Mysore. SOLVENT EXTRACTION. [Link]
-
Aakash Institute. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. [Link]
-
NIST WebBook. Bis(2-ethylhexyl)-2-ethylhexyl phosphonate. [Link]
Sources
- 1. CAS 126-63-6: Bis(2-ethylhexyl) 2-ethylhexylphosphonate [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Bis(2-ethylhexyl)-2-ethylhexyl phosphonate [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. Bis(2-ethylhexyl) 2-ethylhexylphosphonate | C24H51O3P | CID 78952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 126-63-6 [chemicalbook.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. jsscacs.edu.in [jsscacs.edu.in]
- 9. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Metal Extraction with Bis(2-ethylhexyl)-2-ethylhexylphosphonate (PC-88A)
Welcome to the technical support center for Bis(2-ethylhexyl)-2-ethylhexylphosphonate, an acidic organophosphorus extractant widely utilized in hydrometallurgy for the selective extraction and separation of metals, particularly rare earth elements (REEs), cobalt, and nickel.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing extraction efficiency and troubleshooting common experimental hurdles.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific separation challenges.
Section 1: Fundamental Principles of Extraction with PC-88A
Q1: What is the chemical mechanism behind metal extraction using this compound (PC-88A)?
The primary mechanism is cation exchange .[3] this compound, often referred to by its commercial names PC-88A or P507, is an acidic extractant.[4][5][6] In its dimeric form, (HA)₂, it releases protons (H⁺) into the aqueous phase in exchange for metal cations (Mⁿ⁺), which then form a neutral complex that is soluble in the organic diluent (e.g., kerosene).[7]
The general extraction equilibrium can be represented as:
Mⁿ⁺ (aq) + n(HA)₂ (org) ⇌ M(A₂H)ₙ (org) + nH⁺ (aq)
This equilibrium is highly dependent on the pH of the aqueous phase. As the concentration of H⁺ ions decreases (i.e., pH increases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase.[4]
Caption: Cation Exchange Mechanism of PC-88A.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during solvent extraction experiments with PC-88A.
Q2: My extraction efficiency is lower than expected. What are the primary factors to investigate?
Low extraction efficiency is a frequent problem. Systematically evaluate the following parameters, as they are the most influential factors in the extraction process.
Caption: Troubleshooting Flowchart for Low Extraction Efficiency.
Q3: I'm observing a stable emulsion at the interface. How can I break it and prevent it in the future?
Emulsion formation is a common physical problem that complicates phase separation.[8][9] It occurs when surfactant-like molecules or fine solid particulates stabilize the mixture of the two immiscible liquids.[8][9]
Immediate Corrective Actions:
-
Patience: Allow the separatory funnel to stand undisturbed for 30-60 minutes; some emulsions break on their own.[10]
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking. This minimizes the energy input that creates emulsions.[8]
-
Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[8][10][11]
-
Change Temperature: Gently warming or cooling the separatory funnel can alter solvent properties and promote phase disengagement.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective mechanical method to break emulsions.[9]
-
Filtration: Pass the emulsified mixture through a bed of glass wool or phase separation filter paper.[8]
Preventative Measures:
-
Pre-filter your aqueous feed to remove any suspended solids.
-
During method development, reduce the mixing intensity (RPM) or duration.
-
Add a phase modifier like isodecanol or TBP to the organic phase, which can also help prevent third-phase formation.[12]
Q4: A third, often gelatinous, layer has formed. What is this "third phase" and how do I get rid of it?
The formation of a third phase is a chemical phenomenon that occurs when the metal-extractant complex becomes poorly soluble in the organic diluent (e.g., kerosene).[13] This is particularly common at high metal loadings.
Immediate Corrective Actions & Prevention:
-
Add a Phase Modifier: The most effective solution is the addition of a phase modifier to the organic phase. Long-chain alcohols like isodecanol (e.g., 3-5% v/v) or neutral extractants like tri-n-butyl phosphate (TBP) are commonly used.[12][13][14] These molecules solvate the metal-extractant complex, increasing its solubility in the organic diluent and preventing phase splitting.[13][14]
-
Lower Metal Loading: Operate at a lower organic-to-aqueous (O/A) phase ratio or use a more dilute aqueous feed to avoid saturating the organic phase.
-
Increase Temperature: In some systems, increasing the temperature can enhance the solubility of the complex in the organic phase.
Section 3: Experimental Protocols & Data
Protocol 1: Standard Metal Extraction Procedure
This protocol outlines a general procedure for a batch solvent extraction experiment.
Materials:
-
Aqueous feed solution containing the target metal(s).
-
Organic phase: this compound (PC-88A) diluted in a suitable organic solvent (e.g., kerosene, Solvesso 150).[12][15]
-
pH adjustment solutions (e.g., dilute HCl and NaOH).
-
Separatory funnels, mechanical shaker, pH meter.
Procedure:
-
Prepare the Aqueous Phase: Transfer a known volume (e.g., 50 mL) of the metal-containing solution to a beaker. Adjust to the desired initial pH using dilute acid or base while stirring.
-
Prepare the Organic Phase: Prepare a solution of PC-88A in the chosen diluent to the desired concentration (e.g., 5-30% v/v or 0.2-1.0 mol/dm³).[12][16]
-
Contacting: Combine equal volumes (e.g., 50 mL each, for an O/A ratio of 1:1) of the prepared aqueous and organic phases in a separatory funnel.[12]
-
Mixing: Shake the funnel for a predetermined time (e.g., 5-30 minutes) to allow the system to reach equilibrium.[3][12] A mechanical shaker is recommended for consistency.
-
Phase Separation: Allow the phases to separate completely. This may take several minutes.
-
Sampling and Analysis: Carefully drain the aqueous phase (raffinate). Measure the final equilibrium pH of the raffinate. Analyze the metal concentration in the raffinate using an appropriate technique (e.g., ICP-OES, AAS).
-
Calculation: Determine the metal concentration in the organic phase by mass balance. Calculate the distribution ratio (D) and the percentage of extraction (%E).
Protocol 2: Saponification of PC-88A
Saponification (or neutralization) of the acidic extractant with a base like NaOH counteracts the pH drop during extraction, often leading to significantly higher extraction efficiency.[17]
Procedure:
-
In a beaker, mix your prepared PC-88A organic phase with a stoichiometric amount of NaOH solution (e.g., 1.0 M) to achieve the desired degree of saponification (e.g., 40-60%).[16][17]
-
Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Discard the aqueous phase. The resulting organic phase is the saponified extractant (Na-PC88A), ready for use in extraction.[16]
Protocol 3: Metal Stripping from Loaded Organic Phase
Stripping is the reverse of extraction, used to recover the extracted metal from the loaded organic phase. This is achieved by contacting the organic phase with an acidic solution.
Procedure:
-
Take the metal-loaded organic phase from a completed extraction.
-
Contact it with a stripping agent, typically a mineral acid like H₂SO₄ or HCl at a suitable concentration (e.g., 1-2 M).[7][18]
-
Mix for a sufficient time (e.g., 10-20 minutes) to allow the metal to transfer back to the new aqueous phase.
-
Separate the phases. The metal is now recovered in the aqueous strip solution, and the regenerated organic phase can often be recycled.[19]
Data Summary: Influence of Key Parameters
The efficiency of extraction with PC-88A is a multifactorial process. The following tables summarize the typical effects of critical parameters on metal extraction.
Table 1: Effect of Equilibrium pH on Metal Extraction
| Metal Ion | Typical Optimal pH Range | Extraction Order | Reference |
|---|---|---|---|
| Zn(II) | 3.0 - 5.0 | Zn > Mn > Co > Ni | [16] |
| Mn(II) | 4.0 - 6.0 | Zn > Mn > Co > Ni | [16] |
| Co(II) | 5.0 - 6.5 | Co > Ni | [4] |
| Ni(II) | 6.0 - 7.5 | Co > Ni | [4] |
| La(III) | 3.0 - 4.0 | Nd > Pr > Ce > La | [20] |
| Ce(III) | 2.5 - 3.5 | Nd > Pr > Ce > La | [20] |
| Nd(III) | 2.0 - 3.0 | Nd > Pr > Ce > La |[20] |
Note: The extraction order and optimal pH are highly dependent on the specific aqueous matrix.
Table 2: General Effect of Operating Parameters
| Parameter | Effect on % Extraction | Rationale | Common Range |
|---|---|---|---|
| Extractant Concentration | Increases | Provides more active sites for cation exchange. | 0.2 - 1.0 M[16] |
| O/A Phase Ratio | Increases | A higher volume of organic phase provides more capacity to extract metals. | 1:3 to 3:1[16][20] |
| Temperature | Varies | Can increase solubility and reaction rates, but the effect is metal-specific.[4][21] | Ambient to 50°C |
| Saponification | Increases | Neutralizes the H⁺ released during extraction, shifting the equilibrium towards the products.[17] | 40-60% |
References
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Ahn, J. G., Park, K. H., & Sohn, J. S. (2002). Solvent Extraction Separation of Co, Mn and Zn from Ni-rich Leaching Solution by Na-PC88A. Journal of the Japan Institute of Metals, 43(8), 2069-2072. [Link]
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Bera, D., et al. (2022). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. Industrial & Engineering Chemistry Research. [Link]
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Reddy, B. R., et al. (2005). Extraction studies of cobalt (II) and nickel (II) from chloride solution using PC88A. Hydrometallurgy. [Link]
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Lee, M. S., & Lee, G. J. (2012). Solvent Extraction Separation of Nd and Sm from Chloride Solution with PC88A and Saponified PC88A. Journal of the Korean Institute of Metals and Materials. [Link]
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Rout, A., & Binnemans, K. (2016). Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. Industrial & Engineering Chemistry Research. [Link]
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Devi, N., et al. (2018). Effect of organic:aqueous phase ratio on the extraction of Cu and Ni... Journal of Environmental Chemical Engineering. [Link]
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Sun, X., & Wang, J. (2020). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Sustainable Chemistry & Engineering. [Link]
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Wang, L., et al. (2022). Removal of Hf(IV) Ions from Zr(IV) Ions in Sulfuric Acid Solution by Solvent Extraction with PC88A. Minerals. [Link]
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Jha, M. K., et al. (2016). Extraction of rare earth metals by organometallic complexation using PC88A. Comptes Rendus Chimie. [Link]
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Lee, M. S., & Nam, S. H. (2005). Solvent Extraction of Sm from Chloride Solution with PC88A and Saponified PC88A. Materials Transactions. [Link]
-
Saji, J., & Reddy, M. L. P. (1997). New solvent extraction process for recovery of rare metals from spent hydrodesulfurization catalysts. OSTI.GOV. [Link]
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Kim, S., et al. (2024). Extraction Strategies from Black Alloy Leachate: A Comparative Study of Solvent Extractants. Materials. [Link]
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LCGC Staff. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
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Seo, J., et al. (2024). Qualitative Assessment of PC88A and HBTA Extractants in Lithium Recovery Processes Using Solvent Extraction. Research Square. [Link]
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Li, Z., et al. (2020). Ternary Extractant System of Pc-88a, Topo, and Versatic10 for Separation and Recovery of Scandium. Solvent Extraction and Ion Exchange. [Link]
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K-Jhil Scientific. (2023). Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil Scientific. [Link]
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Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
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Nishihama, S., et al. (2012). Effect of operating condition on solvent extraction of La with PC-88A. Procedia Engineering. [Link]
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Nishihama, S., et al. (2020). Novel Phosphoric and Phosphonic Acid Type Ion Exchange Resin for Separation of Rare Earth Metals. Journal of Chemical Engineering of Japan. [Link]
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Rohman, A. D. (2023). A Preliminary Study of Cobalt Solvent Extraction from Nickel Sulphate Solution using Organic Extractant-PC-88A. Journal of Materials and Metallurgical Engineering. [Link]
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Zhongda Chemical. (n.d.). P507 Extractant. Zhongda Chemical. [Link]
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El-Nadi, Y. A. (2012). Separation of La and Ce with PC88A by counter-current mixer-settler extraction column. Hydrometallurgy. [Link]
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Lee, M. S., et al. (2014). Modeling and Simulation of Solvent Extraction Processes for Purifying Rare Earth Metals Using Saponified PC88A. Industrial & Engineering Chemistry Research. [Link]
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Pavón, S., et al. (2021). High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA. Metals. [Link]
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Duyvesteyn, W. P. C., & Sabacky, B. J. (1991). Method for Stripping Metals in Solvent Extraction. U.S. Patent 5,030,334. [Link]
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AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
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BrainKart. (2018). Emulsion Problem Encountered in Extractions. BrainKart. [Link]
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Snow, N. H. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. LCGC North America. [Link]
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Desalination and Water Treatment. (2016). Effect of aqueous to organic phase ratio. ResearchGate. [Link]
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Fariz, R. K., et al. (2023). 25 Aqueous and organic flow in a centrifugal extractor. ResearchGate. [Link]
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ResearchGate. (n.d.). Effect of aqueous to organic phase ratio. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure formulas of PC88A and D2EHPA. ResearchGate. [Link]
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Nojima, M., et al. (2022). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Molecules. [Link]
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Nguyen, C. C., et al. (2023). Engineering Phosphorus Doping Graphitic Carbon Nitride for Efficient Visible-Light Photocatalytic Hydrogen Production. Catalysts. [Link]
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Agilent. (2014). Agilent 1260 Infinity Binary LC System User Guide. Agilent. [Link]
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Technical Support Center: Optimizing Metal Stripping from Loaded Bis(2-ethylhexyl)-2-ethylhexylphosphonate (EHEHPA / PC-88A)
Welcome to the technical support guide for optimizing the stripping of metals from loaded Bis(2-ethylhexyl)-2-ethylhexylphosphonate, commonly known as EHEHPA or by its commercial name PC-88A. This resource is designed for researchers, scientists, and professionals in drug development and hydrometallurgy who are utilizing this versatile organophosphorus extractant. Here, we will delve into the critical aspects of the stripping stage, providing troubleshooting advice and answers to frequently asked questions to enhance the efficiency and success of your experiments.
The Science of Stripping: A Quick Primer
The process of stripping, or back-extraction, is the crucial final step in solvent extraction, where the metal of interest is recovered from the loaded organic phase into a new aqueous solution. With acidic extractants like EHEHPA (PC-88A), this is typically achieved by shifting the extraction equilibrium. This is generally accomplished by contacting the loaded organic phase with an acidic solution. The high concentration of protons (H+) in the acidic stripping solution effectively reverses the initial extraction mechanism, causing the metal ions to be released from the extractant and move into the aqueous phase.
Several key factors influence the efficiency of this process, including the type and concentration of the stripping agent, the pH of the aqueous phase, temperature, and the organic-to-aqueous phase ratio (O:A ratio). Understanding and controlling these parameters is essential for achieving high recovery of the target metal and ensuring the recyclability of the extractant for subsequent extraction cycles.
Frequently Asked Questions (FAQs)
Q1: What are the most effective stripping agents for metals loaded on EHEHPA (PC-88A)?
The choice of stripping agent is highly dependent on the metal being recovered. Generally, strong mineral acids are effective.
-
Sulfuric acid (H₂SO₄) is a widely used and effective stripping agent for a variety of metals, including rare earth elements (REEs), cobalt, and nickel.[1][2][3][4] Concentrations in the range of 0.5 M to 5 M are commonly employed.[1][2][5]
-
Hydrochloric acid (HCl) can also be very effective, and in some cases, may offer advantages. For instance, it has been shown to be more efficient than sulfuric acid for stripping iron.[1]
-
Nitric acid (HNO₃) is another option, particularly for metals like nickel.[6] It has also been found to be more effective than HCl and H₂SO₄ for stripping yttrium in certain systems.
Q2: How does the concentration of the stripping acid affect efficiency?
Increasing the acid concentration in the stripping solution generally leads to a higher stripping efficiency. This is due to the increased availability of H+ ions to displace the metal ions from the EHEHPA-metal complex. However, there is often an optimal concentration beyond which the stripping efficiency may plateau or even decrease for certain metals.[7] For example, studies on rare earth elements have shown that stripping efficiency increases with sulfuric acid concentration up to a certain point.[2] It is crucial to determine the optimal acid concentration for your specific metal and experimental conditions.
Q3: What is the role of pH in the stripping process?
The pH of the aqueous stripping solution is a critical parameter. A low pH (high acidity) favors the stripping of metals from the loaded organic phase. This is because the high concentration of H+ ions drives the equilibrium of the stripping reaction towards the release of the metal ion into the aqueous phase. The extraction of metals by acidic extractants like EHEHPA is highly pH-dependent, and conversely, so is the stripping process.[8][9][10]
Q4: Should I be concerned about the organic to aqueous (O:A) ratio?
Yes, the O:A ratio is a significant factor. A lower O:A ratio (i.e., a larger volume of the aqueous stripping phase relative to the organic phase) generally improves stripping efficiency.[1] This is explained by the law of mass action, where a larger volume of the aqueous phase provides a greater sink for the stripped metal ions, driving the reaction to completion.[2] However, a very low O:A ratio will result in a more dilute metal solution, which may require further concentration in downstream processing. A balance must be struck between stripping efficiency and the desired concentration of the final product solution.
Q5: Does temperature influence the stripping of metals from EHEHPA?
Temperature can have a notable effect on stripping efficiency. In many cases, increasing the temperature enhances the stripping process.[1][2] This can be attributed to several factors, including decreased viscosity of the organic phase, which improves mass transfer, and increased solubility of the resulting metal salts in the aqueous phase.[2] For some systems, the effect of temperature can be quite significant, with studies showing a dramatic increase in the stripping of rare earth elements as the temperature is raised from 25°C to 60°C.[2]
Troubleshooting Guide
This section addresses common issues encountered during the stripping of metals from loaded EHEHPA and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Stripping Efficiency | 1. Insufficient Acid Concentration: The concentration of H+ ions may not be high enough to effectively displace the metal from the organic complex. 2. High O:A Ratio: A large volume of organic phase relative to the aqueous phase can limit the extent of stripping. 3. Low Temperature: The kinetics of the stripping process may be slow at lower temperatures. 4. Inappropriate Stripping Agent: The chosen acid may not be the most effective for the specific metal. | 1. Increase Acid Concentration: Systematically increase the molarity of your stripping acid. For example, if using 1 M H₂SO₄, try experiments with 2 M, 3 M, and 4 M to find the optimal concentration.[1][2] 2. Decrease O:A Ratio: Adjust the phase ratio to favor the aqueous phase (e.g., from 2:1 to 1:1 or 1:2). This will provide a larger volume for the stripped metal to transfer into.[1] 3. Increase Temperature: If your system allows, gradually increase the temperature (e.g., from room temperature to 40-50°C) to improve reaction kinetics and mass transfer.[1][2] 4. Test Alternative Acids: If sulfuric acid is not yielding good results, consider trying hydrochloric acid or nitric acid, as their effectiveness can vary depending on the metal being stripped.[1] |
| Phase Separation Issues (Emulsion Formation) | 1. High Viscosity of the Organic Phase: This can be exacerbated by high metal loading. 2. Presence of Fine Solids: Particulate matter can stabilize emulsions. 3. Inadequate Settling Time: The phases may not have had enough time to separate completely. | 1. Increase Temperature: Gently warming the system can reduce the viscosity of the organic phase and promote phase disengagement. 2. Filtration: Ensure both the loaded organic and the stripping solution are free of suspended solids before mixing. 3. Increase Settling Time: Allow for a longer period for the phases to separate after mixing. The use of a centrifuge can also be effective for breaking stubborn emulsions on a lab scale. |
| Co-stripping of Unwanted Metals | 1. Non-selective Stripping Conditions: The chosen stripping conditions may be too aggressive, causing multiple metals to be stripped simultaneously. | 1. Optimize Stripping Conditions: Carefully adjust the acid concentration and pH. Sometimes, a less concentrated acid can selectively strip one metal over another.[11] 2. Multi-stage Stripping: Consider a sequential stripping process. Use milder conditions in the first stage to strip the more easily removed metal, followed by more aggressive conditions in a second stage to strip the desired metal from the remaining loaded organic. |
| Degradation of the Extractant | 1. Harsh Stripping Conditions: Very high acid concentrations or temperatures can potentially lead to the hydrolysis or degradation of the EHEHPA. | 1. Use the Mildest Effective Conditions: Determine the lowest acid concentration and temperature that provide acceptable stripping efficiency to preserve the integrity of the extractant for recycling. 2. Analytical Monitoring: Periodically analyze the recycled organic phase (e.g., by titration or spectroscopy) to check for degradation of the extractant. |
Experimental Workflow & Diagrams
General Stripping Protocol
A typical laboratory-scale stripping experiment can be outlined as follows:
-
Preparation: Accurately measure a known volume of the metal-loaded EHEHPA organic phase. Prepare the aqueous stripping solution of the desired acid at the target concentration.
-
Contacting: Combine the organic and aqueous phases in a separation funnel or a jacketed reactor at a specific O:A ratio.
-
Mixing: Agitate the mixture for a predetermined time to ensure thorough contact and facilitate mass transfer. The mixing time required to reach equilibrium should be determined experimentally.
-
Phase Separation: Allow the phases to settle and separate completely.
-
Sampling and Analysis: Carefully separate the two phases. Analyze the metal concentration in both the stripped organic phase and the resulting aqueous strip solution to determine the stripping efficiency.
Logical Workflow for Optimizing Stripping
Caption: Chemical equilibrium in the stripping process.
References
-
SciSpace. (n.d.). Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of the Physiochemical Nature of Metal-Extractant Species in Organic Solvent/Acidic Organophosphorus Extraction Systems | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Extraction of Nickel Ions from Electroless Nickel Plating Wastewater using Synergistic Green Binary Mixture of D2EHPA-Octanol System | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of nickel by solvent extraction. Retrieved from [Link]
-
MDPI. (2022). Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. Retrieved from [Link]
-
MDPI. (2024). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Retrieved from [Link]
-
journalssystem.com. (2012). SEPARATION OF NICKEL AND ZINC IONS IN A SYNTHETIC ACIDIC SOLUTION BY SOLVENT EXTRACTION USING D2EHPA AND CYANEX 272. Retrieved from [Link]
-
OSTI.GOV. (1997). New solvent extraction process for recovery of rare metals from spent hydrodesulfurization catalysts; PC-88A wo mochiita yobai chushutsuho ni yoru shiyozumi suisoka datsuryu shokubai kara no aratana rare metal kaishu process (Journal Article). Retrieved from [Link]
-
SciSpace. (n.d.). Separation of Cobalt and Nickel from Aqueous Solution. Retrieved from [Link]
- Google Patents. (n.d.). WO1986000086A1 - Selective nickel stripping compositions and method of stripping.
-
MDPI. (2024). Solvent Extraction of Critical Minerals from the Leachate of High-Nickel Black Mass Using Nickel-Preloaded Extractants. Retrieved from [Link]
-
ResearchGate. (2023). Solvent extraction of cobalt from artificial nickel sulphate solution using PC-88A organic solution as extractant. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of sulfuric acid concentration on the stripping of cobalt from.... Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl) 2-ethylhexylphosphonate. Retrieved from [Link]
-
ResearchGate. (2023). A Preliminary Study of Cobalt Solvent Extraction from Nickel Sulphate Solution using Organic Extractant-PC-88A. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on REEs extraction using (a) D2EPHA, (b) PC 88A,.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of equilibrium pH on metal extraction | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction pH isotherms for PC88A. | Download Scientific Diagram. Retrieved from [Link]
-
911Metallurgist. (2018). Solvent Extraction Stripping Methods. Retrieved from [Link]
-
INIS-IAEA. (n.d.). The Effect of PC88A Solvent Extraction Parameters and Its Stripping Behavior to the Recovery of Yttrium. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Study of iron stripping from dehpa solutions during the process of rare earth metals extraction from phosphoric acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Bis(2-ethylhexyl) phosphate, 100 ml. Retrieved from [Link]
-
Research Square. (2024). Qualitative Assessment of PC88A and HBTA Extractants in Lithium Recovery Processes Using Solvent Extraction. Retrieved from [Link]
-
Redalyc. (n.d.). Separation of rare earths by solvent extraction using DEHPA. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of PC88A and D2EHPA capability of separation between Re and Mo.. Retrieved from [Link]
-
PubMed. (2011). Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water. Retrieved from [Link]
-
DAIHACHI Chemical. (n.d.). Metal Extractants | PC-88A. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction of Cu 2+ , Co 2+ , Ni 2+ and Pb 2+ in different solvents. Retrieved from [Link]
-
Scirp.org. (n.d.). Effect of Temperature and the Organic Phase Content on the Stripping of Mn(II) from a D2EPHA-KEROSENE. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Extraction-chromatographic separation of beryllium with bis(2-ethylhexyl)phosphoric acid. Retrieved from [Link]
-
OUCI. (n.d.). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Organophosphorous extractants for metals | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Extraction of Chromatographic Materials Containing Bis(2‐ethyl‐1‐hexyl)Phosphoric Acid, 2‐Ethyl‐1‐Hexyl (2‐Ethyl‐1‐Hexyl) Phosphonic Acid, and Bis(2,4,4‐Trimethyl‐1‐Pentyl)Phosphinic Acid. Retrieved from [Link]
-
Discovery Alert. (n.d.). Rare Earth Chemical Supply Chain Vulnerabilities and Strategic Solutions. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Effect of Bis-(2-ethylhexyl)Phosphoric Acid on Sodium Bis-(2-ethylhexyl)Phosphate Microemulsion for Selective Extraction of Non-Ferrous Metals. Retrieved from [Link]
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Effect of pH on Bis(2-ethylhexyl)-2-ethylhexylphosphonate extraction performance
Answering the user's request.## Technical Support Center: Optimizing Metal Extraction with 2-Ethylhexyl Phosphonic Acid Mono-2-Ethylhexyl Ester (P507)
A Senior Application Scientist's Guide to the Critical Role of pH
Welcome to the technical support guide for Bis(2-ethylhexyl)-2-ethylhexylphosphonate, more commonly known in the field by its trade name P507 or its chemical name, 2-ethylhexyl hydrogen-2-ethylhexylphosphonate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on leveraging pH to control and optimize extraction performance. We will delve into the causal mechanisms, provide field-proven troubleshooting protocols, and answer your most pressing questions.
The performance of acidic organophosphorus extractants like P507 is fundamentally governed by the pH of the aqueous phase. Understanding and controlling this single parameter is the key to achieving high efficiency, selectivity, and reproducibility in your metal separation processes.[1]
The Fundamental Principle: Cation-Exchange Extraction
P507 is an acidic extractant. It separates metal ions (Mⁿ⁺) from an aqueous solution by exchanging the acidic proton (H⁺) on its phosphonate group for a metal ion. This forms a stable metal-extractant complex that is soluble in the organic phase. This is a reversible equilibrium reaction, as shown below:
n(HA)org + Mⁿ⁺aq ⇌ (MAn)org + nH⁺aq
Where HA represents the P507 extractant and Mⁿ⁺ is the metal ion. The direction of this reaction is dictated by the concentration of H⁺ ions in the aqueous phase—in other words, the pH.
-
Low pH (High H⁺ concentration): The equilibrium shifts to the left, favoring the protonated extractant (HA) in the organic phase and the free metal ion (Mⁿ⁺) in the aqueous phase. This is the principle behind stripping or back-extraction.
-
Higher pH (Low H⁺ concentration): The equilibrium shifts to the right, favoring the formation of the metal-extractant complex (MAn) in the organic phase. This is the principle behind extraction .
Caption: Fig 1. Cation-exchange mechanism at the phase interface.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding pH control in P507 extraction systems.
Q1: Why is pH so critical for my extraction with P507?
The pH is the primary driver of the cation-exchange mechanism. For each metal ion extracted, a corresponding number of protons are released, causing the pH of the aqueous phase to decrease. This inherent feedback loop can stop the extraction process prematurely if not controlled. The extraction efficiency of any given metal is therefore directly represented as a function of the equilibrium pH. This relationship is often characterized by the term pH₀.₅ , which is the pH at which 50% of the metal is extracted into the organic phase.[2] Each metal has a unique pH₀.₅ value, and the difference between these values for two different metals is what allows for their selective separation.[3]
Q2: My extraction efficiency is very low. Is the pH wrong?
This is the most common issue encountered. If your extraction efficiency is lower than expected, the pH of your aqueous phase is likely too low. The high concentration of H⁺ ions is preventing the forward extraction reaction from occurring.
-
Causality: According to Le Chatelier's principle, an excess of product (H⁺ ions) on the right side of the equilibrium will inhibit the forward reaction. To achieve high extraction, you must maintain a pH that is sufficiently high to neutralize the protons being released by the extractant.
-
Solution: You need to determine the optimal pH for your specific metal. This is done by generating a "pH isotherm," or an extraction curve, which plots the percentage of metal extracted against the equilibrium pH of the aqueous phase. See the detailed protocol below.
Q3: How does pH affect the stripping (back-extraction) of the metal from the loaded organic phase?
Stripping is the reverse of extraction. To recover the extracted metal from the loaded organic phase, you contact it with a highly acidic aqueous solution (e.g., 1-4 M HCl or H₂SO₄).[4] The very low pH (high H⁺ concentration) forcefully shifts the equilibrium to the left, causing the metal-P507 complex to break apart. The metal ion reports to the new, clean aqueous phase, and the P507 extractant is regenerated in its protonated form, ready for re-use.
Q4: I'm seeing a thick, stable emulsion at the interface. What's causing this?
Emulsion formation is a frequent problem in solvent extraction and is often pH-related.[5][6]
-
Possible Cause 1: High pH (Saponification): If the pH of the aqueous phase is too high (typically > 6-7), the alkaline conditions can hydrolyze the phosphonate ester, or more commonly, deprotonate it to form a salt (saponification). This P507-salt acts like a soap or surfactant, stabilizing droplets of one phase within the other and leading to a persistent emulsion.[7]
-
Possible Cause 2: High Metal Loading: At the optimal pH, if the concentration of metal in the aqueous phase is very high, the resulting metal-extractant complexes can become highly viscous or precipitate at the interface, also leading to phase separation issues, sometimes called a "third phase".[7]
-
Solution: See the Troubleshooting Guide below for detailed steps on how to resolve emulsions. The primary fix is to operate at a controlled, optimal pH and avoid excessively alkaline conditions.
Troubleshooting Guide: Common pH-Related Issues
| Problem | Probable Cause | Step-by-Step Solution |
| Low or No Metal Extraction | The pH of the aqueous phase is too low, inhibiting the cation-exchange equilibrium. | 1. Calibrate your pH meter and measure the equilibrium pH of your aqueous phase after extraction. 2. Prepare a series of samples where you systematically increase the initial pH of the aqueous feed solution (e.g., in 0.5 pH unit increments).[8] 3. Perform the extraction on each sample and analyze the metal content in the raffinate to determine the extraction percentage. 4. Plot Extraction % vs. Equilibrium pH to find the optimal range. |
| Poor Selectivity (Co-extraction of Impurities) | The operating pH is in a region where the extraction curves of the target metal and impurity metals overlap significantly. | 1. Generate pH isotherms for both your target metal and the major impurity metals. 2. Overlay the plots to visually identify a pH "window" where the extraction of your target metal is high, but the extraction of the impurity is low. 3. Adjust your process to operate within this optimal pH window. This may require tight pH control (±0.1 pH units). |
| Stable Emulsion or "Third Phase" Formation | 1. The pH is too high, causing saponification of the P507 extractant.[7] 2. The concentration of the extractant or metal is too high, leading to the formation of polymeric complexes at the interface. | 1. Break the existing emulsion: Add a small amount of a strong electrolyte like saturated NaCl solution (brine) or a few drops of a polar solvent like ethanol. Gentle centrifugation can also be effective.[5][6] 2. Prevent future emulsions: Lower the operating pH of the aqueous feed. Reduce the concentration of P507 in the organic phase. Consider adding a "phase modifier" (e.g., 1-5% TBP or a long-chain alcohol like isodecanol) to the organic phase to improve the solubility of the metal-extractant complex. |
| Inconsistent or Irreproducible Results | The pH of the aqueous phase is not stable during the extraction. As the reaction proceeds, H⁺ is released, lowering the pH and reducing the extraction rate over time. | 1. For batch experiments, use a pH-buffered aqueous solution to maintain a constant pH. 2. For larger-scale or continuous processes, implement a pH controller that automatically adds a dilute base (e.g., NaOH or NH₄OH) to neutralize the acid being generated and maintain a constant pH setpoint. |
Protocols and Data Visualization
Experimental Protocol: Determination of Optimal Extraction pH
This protocol outlines the steps to generate a pH isotherm and find the pH₀.₅ value for a specific metal ion.
-
Reagent Preparation:
-
Organic Phase: Prepare a solution of P507 in a suitable organic diluent (e.g., kerosene, n-heptane) at a known concentration (e.g., 0.1 M).
-
Aqueous Phase: Prepare a stock solution of the target metal salt (e.g., from a chloride or sulfate salt) in deionized water at a known concentration (e.g., 1 g/L).
-
-
pH Adjustment:
-
Dispense equal volumes of the aqueous metal solution into a series of flasks or beakers (e.g., 20 mL each).
-
Using a calibrated pH meter, carefully adjust the initial pH of each solution to a different target value (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0) using dilute HCl and NaOH.
-
-
Solvent Extraction:
-
Transfer each pH-adjusted aqueous solution to a separate separatory funnel.
-
Add an equal volume of the organic P507 solution to each funnel (achieving a 1:1 phase ratio).
-
Shake each funnel vigorously for a set contact time (e.g., 5-10 minutes) to allow the extraction to reach equilibrium.
-
-
Phase Separation:
-
Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the lower (aqueous) phase, now called the raffinate, into a clean, labeled sample tube.
-
Carefully measure the final, equilibrium pH of each raffinate sample.
-
-
Analysis and Calculation:
-
Analyze the concentration of the metal remaining in each raffinate sample using a suitable analytical technique (e.g., AAS, ICP-OES).
-
Calculate the percentage of metal extracted (%E) for each sample using the formula: %E = [(Cinitial - Cfinal) / Cinitial] * 100 (Where C is the metal concentration in the aqueous phase).
-
-
Data Plotting:
-
Create a graph with the Equilibrium pH on the x-axis and the % Extraction on the y-axis.
-
The resulting sigmoidal curve is the pH isotherm. The pH value at which the curve crosses 50% extraction is the pH₀.₅.
-
Caption: Fig 2. Workflow for determining the optimal extraction pH.
Data Table: pH Dependency for Metal Extraction
The selectivity of an extraction process is determined by the differences in pH₀.₅ values between metals. A larger difference allows for a cleaner separation. The table below provides illustrative pH₀.₅ values for the extraction of various metal ions using acidic organophosphorus extractants, demonstrating the principle of pH-based selectivity. Note that absolute values can vary with experimental conditions (extractant concentration, temperature, aqueous matrix), but the relative order generally holds.
| Metal Ion | Typical pH₀.₅ with Organophosphorus Extractants (e.g., D2EHPA, P507) | Implication for Separation |
| Fe³⁺ | 0.5 - 1.5 | Extracts at very low pH. Often removed first as an impurity. |
| Zn²⁺ | 1.5 - 2.5 | Extracts after Fe³⁺. |
| Cu²⁺ | 2.0 - 3.5 | Can be separated from Co²⁺ and Ni²⁺ by controlling pH. |
| Mn²⁺ | 3.0 - 4.0 | Requires higher pH than many common divalent metals.[8] |
| Co²⁺ | 3.5 - 5.0 | Extracts at higher pH than Cu²⁺ and Zn²⁺.[9] |
| Ni²⁺ | 4.5 - 6.0 | Typically requires the highest pH to extract among common base metals. |
Data compiled and generalized from literature sources for illustrative purposes.[3][8][9]
References
- Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique.
- pH 0.5 values in the extraction of metal ions with phosphonic acid...
-
Introduction to P507 Extractant (2-Ethylhexyl Hydrogen-2-Ethylhexylphosphonate). OKCHEM. [Link]
-
Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. ResearchGate. [Link]
-
Problems with extractions. University of York Chemistry Teaching Labs. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Experimental Study on Synergistic Extraction for Separating Manganese and Iron from Waste Ternary Battery Leaching Solution. MDPI. [Link]
-
11 Extraction of base metals as function of pH by (a) D2EHPA... ResearchGate. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Effect of Bis-(2-ethylhexyl)Phosphoric Acid on Sodium Bis-(2-ethylhexyl)Phosphate Microemulsion for Selective Extraction of Non-Ferrous Metals. ResearchGate. [Link]
Sources
- 1. 2-ethylhexyl hydrogen-2-ethylhexylphosphonate extractant [metalleaching.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on Extraction Kinetics with Bis(2-ethylhexyl)-2-ethylhexylphosphonate (EHEHPA/PC-88A)
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Bis(2-ethylhexyl)-2-ethylhexylphosphonate (EHEHPA), also commercially known as PC-88A, in solvent extraction processes. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the influence of temperature on the kinetics of metal ion extraction with this versatile organophosphorus extractant.
Introduction to EHEHPA and Temperature Effects in Solvent Extraction
This compound is a viscous, colorless to pale yellow liquid widely used for heavy metal extraction and solvent separation.[1][2][3] Its effectiveness in separating various metal ions is well-documented.[4][5] Temperature is a critical parameter in any chemical process, and solvent extraction is no exception. It can significantly influence the rate of extraction, the position of the equilibrium, and the physical properties of the system, such as viscosity and phase disengagement.[6][7] Understanding and controlling the temperature effects are paramount for process optimization, efficiency, and reproducibility.
This guide is designed to address specific issues you may encounter during your experiments and provide scientifically grounded explanations and solutions.
Frequently Asked Questions (FAQs)
Q1: How does an increase in temperature generally affect the rate of metal extraction with EHEHPA?
A1: Generally, an increase in temperature accelerates the rate of metal extraction.[8][9] This is primarily due to two factors:
-
Increased Reaction Rate: The chemical reaction between the EHEHPA extractant and the metal ion in the aqueous phase is an activated process. Higher temperatures provide more thermal energy to the reacting species, increasing the frequency and energy of collisions, thus leading to a faster reaction rate.[10]
-
Reduced Viscosity: The viscosity of the organic phase (EHEHPA dissolved in a diluent) decreases with increasing temperature.[11] This reduction in viscosity enhances the diffusion of the extractant and the metal-extractant complex, leading to faster mass transfer across the aqueous-organic interface.[7]
However, the magnitude of this effect can vary depending on whether the extraction process is under chemical or diffusion control.
Q2: Can an increase in temperature negatively impact the extraction efficiency?
A2: Yes, while the rate of extraction often increases with temperature, the overall extraction efficiency at equilibrium can decrease. This phenomenon is indicative of an exothermic extraction process.[12][13]
The thermodynamic relationship is governed by the van't Hoff equation. If the enthalpy change (ΔH) of the extraction reaction is negative (exothermic), increasing the temperature will shift the equilibrium in the reverse direction to absorb the excess heat, thereby reducing the distribution ratio of the metal ion and lowering the overall extraction efficiency.[13] It is crucial to distinguish between kinetics (the rate of approach to equilibrium) and thermodynamics (the position of equilibrium).
Q3: What is the significance of the activation energy (Ea) in my extraction studies, and how is it determined?
A3: The activation energy (Ea) is a critical kinetic parameter that provides insight into the rate-determining step of the extraction process.
-
High Activation Energy (typically > 20-40 kJ/mol or > 10 kcal/mol): This suggests that the extraction is chemically controlled . The rate is limited by the speed of the chemical reaction between the EHEHPA and the metal ion.[14][15]
-
Low Activation Energy (typically < 20 kJ/mol): This indicates that the extraction is diffusion-controlled . The rate is limited by the mass transfer of species to or from the interface.[14][16]
A study on thorium extraction with a similar phosphonate extractant reported a mixed-controlled regime with an activation energy of 27.46 kJ/mol.[17] Another study on cobalt extraction with D2EHPA (a related extractant) found the process to be chemically controlled with an Ea of 13.80 kcal/mol.[15]
To determine the activation energy , you can perform a series of extraction experiments at different temperatures while keeping all other parameters (e.g., concentrations, pH, stirring speed) constant. The rate constant (k) is determined at each temperature, and the activation energy is calculated from the slope of the Arrhenius plot (ln(k) vs. 1/T).[14]
Q4: My extraction rate changes significantly with stirring speed at a constant temperature. What does this imply?
A4: A strong dependence of the extraction rate on the stirring speed is a classic indicator of a diffusion-controlled process .[14] In this regime, the rate is limited by the transport of the reactants to the interface or the products away from it. Increased agitation reduces the thickness of the stagnant boundary layers at the aqueous-organic interface, thereby enhancing the rate of diffusion and the overall extraction rate. If the process were purely chemically controlled, the extraction rate would be largely independent of the stirring speed, provided the mixing is sufficient to maintain a uniform dispersion of the two phases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent extraction rates at a set temperature. | 1. Poor temperature control: Fluctuations in the experimental temperature will directly impact the reaction and diffusion rates. 2. Inconsistent mixing: Variations in stirring speed can alter the interfacial area and mass transfer coefficients. 3. Phase separation issues: Incomplete phase separation between sampling points can lead to cross-contamination and inaccurate concentration measurements. | 1. Verify and calibrate your temperature control system: Use a calibrated thermometer to check the temperature of the reaction vessel directly. Ensure the heating/cooling bath is well-circulated. 2. Use a calibrated and stable stirring motor: Ensure the stirring speed is consistent throughout the experiment and between different experimental runs. 3. Allow for adequate phase separation time: Before taking a sample from the aqueous phase, stop the stirring and allow the phases to fully separate. |
| Formation of a stable emulsion or "crud" at higher temperatures. | 1. Increased interfacial tension: Temperature can affect the interfacial properties of the system.[17] 2. Presence of fine solid particles: These can stabilize emulsions. 3. Hydrolysis of the extractant or metal salt: At higher temperatures, some species may become more prone to hydrolysis, leading to the formation of interfacial precipitates. | 1. Optimize the stirring speed: Very high shear can promote emulsion formation.[6] 2. Filter the aqueous feed solution: Remove any suspended solids before the extraction. 3. Consider adding a phase modifier: A long-chain alcohol (e.g., isodecanol) can sometimes help to break emulsions. 4. Lower the operating temperature: If the problem persists, a lower temperature may be necessary, even if it results in slower kinetics. |
| Extraction rate does not increase with temperature as expected. | 1. The process is diffusion-controlled: If the activation energy is low, the effect of temperature on the rate will be less pronounced compared to a chemically controlled system.[14] 2. Exothermic reaction: A highly exothermic reaction can lead to a significant decrease in the driving force for extraction as the temperature increases, which may partially offset the kinetic benefits.[13] 3. Analyte degradation: The metal complex or the extractant itself might be unstable and degrade at higher temperatures.[7] | 1. Increase the stirring speed: If the rate increases significantly with agitation, it confirms diffusion control. 2. Perform a thermodynamic study: Measure the distribution ratio at equilibrium across a range of temperatures to determine if the reaction is exothermic. 3. Analyze the organic phase for degradation products: Techniques like GC-MS or NMR can be used to check for the decomposition of EHEHPA. |
| Difficulty in reproducing literature results for activation energy. | 1. Differences in experimental conditions: Even small variations in pH, ionic strength, diluent type, or extractant purity can affect the extraction kinetics. 2. Different rate-limiting steps: The rate-determining step can change with temperature. For example, a process might be chemically controlled at low temperatures and become diffusion-controlled at higher temperatures.[14] | 1. Carefully replicate all reported experimental parameters: Pay close attention to the details of the experimental setup and reagent preparation. 2. Analyze your Arrhenius plot for non-linearity: A change in the slope of the Arrhenius plot can indicate a shift in the rate-limiting mechanism.[14] |
Experimental Protocols
Protocol 1: Determination of Activation Energy for Metal Extraction
This protocol outlines the steps to determine the activation energy of a metal ion extraction with EHEHPA.
-
Preparation of Solutions:
-
Prepare a stock solution of the metal ion of interest in a suitable aqueous medium (e.g., nitrate or sulfate solution) at a known concentration and pH.
-
Prepare a solution of EHEHPA in a suitable organic diluent (e.g., kerosene, n-heptane) at a known concentration.
-
-
Experimental Setup:
-
Use a jacketed reaction vessel connected to a thermostated water bath to maintain a constant temperature.
-
Employ a mechanical stirrer with a calibrated speed controller.
-
-
Kinetic Runs:
-
Add equal volumes of the aqueous and organic phases to the reaction vessel.
-
Allow the system to reach the desired temperature (e.g., 298 K).
-
Start the stirrer at a constant speed (e.g., 300 rpm) to initiate the extraction.
-
At regular time intervals, stop the stirring, allow the phases to separate, and withdraw a small aliquot of the aqueous phase.
-
Analyze the metal ion concentration in the aqueous samples using a suitable analytical technique (e.g., AAS, ICP-OES).
-
-
Data Analysis:
-
Repeat the kinetic run at several different temperatures (e.g., 308 K, 318 K, 328 K), keeping all other conditions identical.
-
For each temperature, plot the concentration of the metal ion in the aqueous phase versus time.
-
Determine the initial rate of extraction or fit the data to an appropriate kinetic model to obtain the rate constant (k) for each temperature.
-
-
Arrhenius Plot and Activation Energy Calculation:
-
Plot ln(k) versus the reciprocal of the absolute temperature (1/T).
-
The slope of the resulting straight line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).
-
Calculate the activation energy (Ea) from the slope.
-
Visualizations
Experimental Workflow for Kinetic Studies
Caption: Workflow for determining the activation energy of extraction.
Relationship Between Temperature, Rate, and Control Regime
Caption: Influence of temperature on extraction kinetics and control regimes.
References
- Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. MDPI.
- CAS 126-63-6: Bis(2-ethylhexyl)
- Bis(2-ethylhexyl)
- BIS(2-ETHYLHEXYL)
- Bis(2-ethylhexyl)
- Bis(2-ethylhexyl)
- THERMODYNAMICS OF SOLVENT EXTRACTION OF METALS (Ⅶ) EHEHPA-CoSO 4 -CuSO 4 System. CNKI.
- Kinetics of thorium extraction with di-(2-ethylhexyl)
- Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC - NIH.
- Extraction of rare earth metals by organometallic complexation using PC88A | Request PDF.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
- Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. R Discovery.
- Concentration and Separation of Heavy Rare-Earth Metals
- Synergistic extraction of uranium with mixtures of PC88A and neutral oxodonors. Semantic Scholar.
- Thermodynamics and mechanism of liquid–liquid extraction of cerium (IV) from sulfuric acid solutions with di‐(2‐ethylhexyl) phosphoric acid (D2EHPA).
- Extraction of Rare Earth Metals by Solid-Phase Extractants
- Turning Up the Heat: The Effect of Temperature on Analytical Extractions.
- Thermodynamics of the Extraction of Lead, Copper, Cadmium, Cobalt, and Nickel with Mono‐2‐ethylhexyl Phosphoric Acid.
- Modeling and simulation of solvent extraction processes for purifying rare earth metals with PC88A | Request PDF.
- Troubleshooting. Chemistry LibreTexts.
- Separation of dysprosium and yttrium from yttrium concentrate using alkylphosphoric acid (DEHPA) and alkylphosphonic acid (EHEHPA PC 88A) as extractants | Request PDF.
- (PDF) Modeling and Simulation of Solvent Extraction Processes for Purifying Rare Earth Metals Using Saponified PC88A.
- Modeling and kinetics study of conventional and assisted batch solvent extraction. Semantic Scholar.
- (PDF) Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid.
- Thermodynamic Modelling of Rare Earth Solvent Extraction. Cloudfront.net.
- What is the Effect of Temper
- Temperature effect on the kinetics of ethanol, ethyl acetate, chloroform and hexane leaves extracts of Ghars variety from Phoenix Dactylifera L at solid– solvent ratio 1:8 and 20 min..
- Extraction kinetics of lanthanum(III) by bis(2-ethylhexyl) phosphate and dimethylheptyl methyl phosphate in the presence of sulfonated kerosene using a Lewis cell | Request PDF.
- Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds
- (PDF) Effect of Bis-(2-ethylhexyl)Phosphoric Acid on Sodium Bis-(2-ethylhexyl)Phosphate Microemulsion for Selective Extraction of Non-Ferrous Metals.
- Effect of extraction temperatures on the extraction yields in 45....
- effect of temperature on Bis(2-ethylhexyl)
- Study of the Kinetics of Extraction Process for The Production of Hemp Inflorescences Extracts by Means of Conventional Maceration (CM) and Rapid Solid-Liquid Dynamic Extraction (RSLDE). MDPI.
- Solvent extraction and kinetic studies of copper from a heap leach liquor using CuPRO MEX-3302.
- Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applic
Sources
- 1. CAS 126-63-6: Bis(2-ethylhexyl) 2-ethylhexylphosphonate [cymitquimica.com]
- 2. This compound | 126-63-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. mdpi.com [mdpi.com]
- 15. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Minimizing third phase formation with Bis(2-ethylhexyl)-2-ethylhexylphosphonate
A Senior Application Scientist's Guide to Mitigating Third Phase Formation in Solvent Extraction
Welcome to the technical support center for Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEHEHP). This resource is designed for researchers, scientists, and drug development professionals utilizing BEHEHP in their solvent extraction protocols. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve experimental challenges, with a specific focus on the prevention of third phase formation.
Section 1: Frequently Asked Questions (FAQs) about Third Phase Formation with BEHEHP
This section addresses the fundamental questions surrounding the phenomenon of third phase formation in solvent extraction systems utilizing BEHEHP.
Q1: What is "third phase formation" and why is it a problem?
A1: In a typical liquid-liquid extraction process, you have two immiscible phases: an aqueous phase and an organic phase. Third phase formation is an undesirable event where the organic phase splits into two distinct organic layers upon extraction of a metal solute.[1] This results in a system with three liquid phases: the aqueous phase, a diluent-rich light organic phase, and a dense, viscous, extractant-and-metal-rich heavy organic phase (the "third phase").[2]
This phenomenon poses significant challenges in both laboratory and industrial settings:
-
Process Disruption: The high viscosity of the third phase can lead to difficulties in phase separation, causing flooding in continuous extraction equipment like mixer-settlers.[3]
-
Loss of Efficiency: The formation of a third phase can sequester the extractant and the target metal, leading to a decrease in extraction efficiency.[4]
-
Criticality Concerns in Nuclear Applications: In the context of nuclear fuel reprocessing, the concentration of fissile materials in the third phase can create a risk of criticality.[3]
Q2: What causes third phase formation when using BEHEHP?
A2: The formation of a third phase is a complex phenomenon driven by the aggregation of metal-extractant complexes.[2] While specific studies on BEHEHP are limited, the mechanism can be understood by analogy with structurally similar organophosphorus extractants like Di-(2-ethylhexyl)phosphoric acid (D2EHPA).[5]
Here's a step-by-step explanation:
-
Extraction and Complex Formation: BEHEHP extracts metal ions from the aqueous phase into the organic phase by forming a neutral complex.
-
Reverse Micelle Formation: These metal-BEHEHP complexes are polar. In a non-polar organic diluent, they self-assemble into aggregates known as reverse micelles, with the polar cores shielded from the non-polar solvent by the alkyl chains of the extractant.[1]
-
Growth and Interaction of Micelles: As the concentration of the extracted metal increases, these reverse micelles grow in size and number.
-
Phase Splitting: When the attractive forces between the polar cores of these micelles become sufficiently strong, they exceed the ability of the non-polar diluent to keep them solvated. This leads to a phase separation within the organic phase, resulting in the formation of the third phase.[2]
Q3: How is this compound (BEHEHP) different from Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in the context of third phase formation?
A3: BEHEHP and D2EHPA are both organophosphorus extractants with similar branched alkyl chains, which impart good solubility in organic diluents. However, their chemical structures differ in a key aspect:
-
D2EHPA is a phosphoric acid ester with a P-O-H acidic proton.
-
BEHEHP is a phosphonate, with a direct P-C bond to one of the 2-ethylhexyl groups, and P-O-C bonds to the other two.
This structural difference influences their extraction mechanisms and may affect their propensity for third phase formation. The aggregation behavior of the resulting metal complexes, which is the root cause of third phase formation, is expected to be similar due to the presence of the bulky 2-ethylhexyl groups. However, the strength of the metal-extractant interaction and the polarity of the resulting complex may differ, which in turn could influence the onset of third phase formation.
Section 2: Troubleshooting Guide for Third Phase Formation with BEHEHP
This guide provides a systematic approach to troubleshooting and mitigating third phase formation during your experiments with BEHEHP.
Issue 1: A third phase appeared after increasing the metal concentration in the feed solution.
Underlying Cause: This is the most common trigger for third phase formation. As the metal loading in the organic phase increases, the concentration of the polar metal-BEHEHP complexes rises, leading to the aggregation and phase separation described in the FAQs. The maximum concentration of a solute that can be extracted into the organic phase without causing third phase formation is known as the Limiting Organic Concentration (LOC).[3]
Troubleshooting Steps:
-
Determine the Limiting Organic Concentration (LOC):
-
Systematically vary the initial metal concentration in the aqueous phase while keeping all other parameters (BEHEHP concentration, diluent, temperature, etc.) constant.
-
Identify the aqueous metal concentration at which the third phase first appears. The corresponding metal concentration in the organic phase is your LOC under these specific conditions.
-
Operating below this LOC is the most straightforward way to avoid third phase formation.
-
-
Introduce a Phase Modifier:
-
Action: Add a small percentage (typically 2-10% v/v) of a phase modifier to your organic phase.
-
Rationale: Phase modifiers are compounds that increase the polarity of the diluent, thereby improving the solubility of the metal-BEHEHP complexes and preventing their aggregation.[6]
-
Recommended Modifiers:
-
Tri-n-butyl phosphate (TBP): TBP is a highly effective and commonly used modifier that can mitigate third phase formation without significantly compromising extraction efficiency.[5]
-
Long-chain alcohols (e.g., 1-octanol, isodecanol): These can also be effective, but their impact on extraction kinetics and selectivity should be evaluated.[7]
-
-
-
Increase the BEHEHP Concentration:
-
Action: If feasible, increase the concentration of BEHEHP in your organic phase.
-
Rationale: In some systems, a higher extractant concentration can help to prevent third phase formation by altering the structure and solvation of the aggregates.[5]
-
Issue 2: Third phase formation is observed even at low metal concentrations.
Underlying Cause: If you are experiencing third phase formation at unexpectedly low metal loadings, the issue likely lies with the composition of your organic phase, specifically the diluent.
Troubleshooting Steps:
-
Evaluate and Change the Diluent:
-
Rationale: The interaction between the metal-BEHEHP complex and the diluent is a critical factor in third phase formation. The general trend for diluents in promoting third phase formation is: aliphatic > aromatic > cyclic .
-
Action:
-
If you are using a linear aliphatic diluent (e.g., n-dodecane, kerosene), consider switching to an aromatic diluent (e.g., toluene, xylene) or a cyclic aliphatic diluent (e.g., cyclohexane).[5] Aromatic diluents can interact more favorably with the extractant complexes, improving their solubility.
-
The use of shorter and more branched-chain aliphatic diluents can also help to prevent third phase formation compared to long, linear alkanes.[5]
-
-
-
Consider the Impact of Temperature:
-
Rationale: Temperature can have a complex effect on third phase formation. In many systems, increasing the temperature increases the solubility of the extracted complexes and can prevent or reverse third phase formation.[8]
-
Action:
-
Try performing the extraction at a slightly elevated temperature (e.g., 30-40°C) and observe if the third phase disappears.
-
Be mindful that temperature can also affect extraction kinetics and equilibrium, so this parameter should be carefully controlled and optimized.
-
-
Issue 3: The addition of a phase modifier is not preventing third phase formation.
Underlying Cause: While phase modifiers are generally effective, their performance can be influenced by the specific chemistry of the system.
Troubleshooting Steps:
-
Optimize the Modifier Concentration:
-
Action: Systematically vary the concentration of the phase modifier.
-
Rationale: There is an optimal concentration range for each modifier. Too little may be ineffective, while too much can sometimes have a negative impact on extraction or even promote phase disengagement issues.
-
-
Try a Different Class of Modifier:
-
Action: If TBP is not effective, consider trying a long-chain alcohol, or vice-versa.
-
Rationale: The mechanism by which a modifier prevents third phase formation can vary. Some act as co-solvents, while others may incorporate into the reverse micelle structure.[4] The effectiveness of a particular modifier will depend on the specific metal-BEHEHP complex.
-
-
Re-evaluate the Aqueous Phase Chemistry:
-
Action: Check the pH and ionic strength of your aqueous phase.
-
Rationale: High acidity and high salt concentrations in the aqueous phase can sometimes promote the extraction of species that contribute to third phase formation.[3] While BEHEHP is a neutral extractant, changes in the aqueous phase can influence the overall equilibrium.
-
Section 3: Experimental Protocols and Data
This section provides a framework for systematically investigating and mitigating third phase formation in your BEHEHP-based extraction system.
Protocol 1: Determination of the Limiting Organic Concentration (LOC)
-
Prepare Stock Solutions:
-
Aqueous feed: Prepare a series of aqueous feed solutions with increasing concentrations of the target metal ion in the desired aqueous matrix (e.g., nitric acid, hydrochloric acid).
-
Organic phase: Prepare a solution of BEHEHP at the desired concentration in your chosen diluent.
-
-
Solvent Extraction:
-
In a series of separation funnels, contact equal volumes of the organic phase with each of the aqueous feed solutions.
-
Shake vigorously for a predetermined time to ensure equilibrium is reached (e.g., 15-30 minutes).
-
Allow the phases to separate.
-
-
Observation and Analysis:
-
Visually inspect each separation funnel for the presence of a third phase.
-
Record the initial aqueous metal concentration at which the third phase is first observed.
-
Analyze the metal concentration in the light organic phase for the sample just below the onset of third phase formation. This is your LOC.
-
Data Presentation: Diluent Properties and their Impact on Third Phase Formation
The choice of diluent is paramount in controlling third phase formation. The following table summarizes the properties of common diluents and their general propensity to lead to this issue.
| Diluent Class | Examples | Polarity | Propensity for Third Phase Formation | Rationale |
| Aliphatic (linear) | n-dodecane, Kerosene | Low | High | Poor solvation of the polar metal-BEHEHP complexes.[5] |
| Aliphatic (cyclic) | Cyclohexane | Low-Medium | Low | The cyclic structure can provide better solvation of the complexes compared to linear alkanes.[5] |
| Aromatic | Toluene, Xylene | Medium | Low | The aromatic rings can interact with the extractant complexes via pi-stacking and other weak interactions, improving their solubility.[5] |
Section 4: Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the mechanism of third phase formation and a logical workflow for troubleshooting.
Diagram 1: Mechanism of Third Phase Formation
Caption: Mechanism of third phase formation with BEHEHP.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for third phase formation.
References
-
LookChem. This compound. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. [Link]
-
MDPI. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. [Link]
-
ResearchGate. Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. [Link]
-
RSC Publishing. Minimizing the aggregation of diglycolamide reverse micelles in the n-dodecane phase with bis-(2-ethylhexyl)phosphoric acid “reactive” phase modifier. [Link]
-
OSTI.gov. New Insights in Third Phase Formation in the U(VI)-HNO3, TBP-Alkane System. [Link]
-
Comptes Rendus de l'Académie des Sciences. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. [Link]
-
ResearchGate. Understanding the effect of phase modifier as n-octanol on extraction, aggregation and third phase appearance in solvent extraction. [Link]
-
Semantic Scholar. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. [Link]
-
RSC Publishing. The fate of the organic phase beyond third phase formation. [Link]
-
ResearchGate. Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates. [Link]
-
ResearchGate. Third phase formation during solvent extraction using D2EHPA as extractant. [Link]
-
Chromatography Online. Turning Up the Heat: The Effect of Temperature on Analytical Extractions. [Link]
-
Chromatography Today. How Does Temperature Affect Extractions for Chromatography?. [Link]
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- 2. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety [comptes-rendus.academie-sciences.fr]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Regeneration and Recycling of Bis(2-ethylhexyl)-2-ethylhexylphosphonate (P507) Solvent
Welcome to the technical support center for Bis(2-ethylhexyl)-2-ethylhexylphosphonate (P507, DEHEHP) solvent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the regeneration and recycling of this organophosphorus extractant. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, ensuring robust and reproducible experimental outcomes.
Introduction to P507 and the Importance of Regeneration
This compound, commonly known as P507, is a highly selective and efficient acidic organophosphorus extractant.[1][2] It is widely used in hydrometallurgy and solvent extraction processes for the separation and purification of various metals, particularly rare earth elements (REEs), cobalt, and nickel.[3][4][5][6] The solvent operates on a cation-exchange mechanism, where it exchanges a proton for a metal ion at the phase boundary, sequestering the metal into the organic phase.[7]
Effective regeneration and recycling of P507 are not just economically beneficial but also crucial for sustainable and environmentally responsible process design.[1][8] The core of regeneration is a process called stripping , where the extracted metal is removed from the organic phase, allowing the solvent to be reused in subsequent extraction cycles.[9][10][11] A properly regenerated solvent maintains its high selectivity and extraction capacity, ensuring process efficiency and consistency.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during P507 regeneration in a direct question-and-answer format.
Q1: Why is my phase separation slow, or why have I formed a stable emulsion?
A1: Slow phase separation and emulsion formation are common issues in liquid-liquid extraction, often caused by high extractant concentration, inappropriate pH, or the presence of fine solid particles.
-
Causality: P507, like other organophosphorus extractants, has surfactant-like properties. At high concentrations (typically above 20-30% v/v), it can cause the formation of stable emulsions, which are micro-dispersions of one liquid phase within another.[3] Additionally, operating at a pH above 5.0 can lead to the formation of metal-organic "soaps," particularly with divalent cations like Ca²⁺ or Mg²⁺, which significantly increases the viscosity of the organic phase and promotes emulsification.[3]
-
Troubleshooting Steps:
-
Reduce P507 Concentration: If feasible for your extraction needs, lower the P507 concentration. Concentrations in the range of 15-20% are often a good compromise between extraction efficiency and physical performance.[3]
-
Add a Phase Modifier: Incorporate a modifier, such as octanol or tributyl phosphate (TBP), into your organic phase.[3] Modifiers can disrupt the interfacial tension that leads to stable emulsions.
-
Optimize pH Control: Ensure your pH is within the optimal range for your target metal, typically between 2.0 and 4.0 for rare earths.[3] Avoid localized over-alkalization during pH adjustments.
-
Introduce Physical Separation: For persistent emulsions, centrifugation (2000–3000 rpm) can be a highly effective method to accelerate phase separation.[3]
-
Pre-filter Your Aqueous Feed: If your feed solution contains suspended solids, pre-filtration is essential to prevent these particles from stabilizing emulsions at the organic-aqueous interface.
-
Q2: My stripping efficiency is low, and metal remains in the organic phase. How can I improve it?
A2: Low stripping efficiency indicates that the equilibrium of the metal-extractant complex is not being sufficiently shifted back towards the aqueous phase. This is typically a function of the stripping agent's concentration, type, and the physical conditions of the process.
-
Causality: The stripping process is the reverse of extraction. A high concentration of H⁺ ions (from a strong acid) is required to protonate the P507 and displace the extracted metal ion back into the aqueous phase.[12] The effectiveness of this process depends on the stability of the metal-P507 complex and the stripping conditions.
-
Troubleshooting Steps:
-
Increase Stripping Agent Concentration: The most direct solution is to increase the molarity of your acidic stripping agent. For many metals, including REEs and cobalt, hydrochloric acid (HCl) at concentrations of 3–6 mol/L or sulfuric acid (H₂SO₄) at 2–6 mol/L is effective.[3][13] A higher acid concentration provides a stronger driving force for the reaction.
-
Consider a Different Stripping Agent: If strong acids are insufficient, consider precipitation stripping. Using oxalic acid, for instance, can be highly effective for rare earth elements. It strips the REEs from the organic phase and simultaneously precipitates them as solid oxalates, driving the reaction to completion.[14]
-
Increase the Number of Stripping Stages: A single stripping stage may be insufficient for complete recovery. Employing a multi-stage, counter-current stripping process can significantly increase overall recovery, often achieving over 95% efficiency.[13]
-
Optimize Temperature and Contact Time: While high temperatures (>50°C) can risk degrading P507[3], moderately increasing the temperature (e.g., to 40°C) can improve stripping kinetics. Ensure sufficient mixing time (e.g., 15-60 minutes) to allow the system to reach equilibrium.[4][14]
-
Q3: I'm seeing a gradual decline in extraction performance over several cycles. What is causing this?
A3: A decline in performance over multiple cycles points to either degradation of the P507 extractant or a buildup of impurities that are not being removed during the stripping stage.
-
Causality: Organophosphorus compounds can undergo hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures, breaking the P-O-C bond.[15] This degrades the active molecule, reducing its extraction capability. Alternatively, some metal ions, particularly trivalent ions like Fe³⁺, form very stable complexes with P507 and may not be fully stripped by standard procedures. This residual metal loading reduces the available extractant for the next cycle.
-
Troubleshooting Steps:
-
Verify Operating Temperature: Ensure that the temperature throughout your process (extraction, stripping, and washing) does not exceed 50°C to minimize thermal degradation.[3]
-
Implement a Solvent Washing Step: After stripping, wash the organic phase to remove residual metals and degradation products. A wash with a dilute sodium carbonate (Na₂CO₃) solution (e.g., 5%) can effectively remove residual acidity and certain metal complexes.[3] This should be followed by a water wash to remove the Na₂CO₃.
-
Check for Iron Contamination: Iron (Fe³⁺) is a common interfering ion that is strongly extracted by P507.[16] If iron is present in your feed, it may require a dedicated removal step. Stripping with oxalic acid can be effective for removing iron.[13] Alternatively, a pre-extraction step using a different extractant more selective for iron, like D2EHPA (P204), might be necessary if iron levels are high.[3]
-
Analyze the Solvent: Periodically analyze your recycled solvent (e.g., via titration or spectroscopy) to determine the concentration of the active P507 component and check for the presence of degradation products.
-
Q4: How do I handle co-extracted iron in my loaded P507 solvent?
A4: Co-extracted iron (Fe³⁺) is a significant issue as it forms a very stable complex with P507, often inhibiting the extraction of the target metal and being difficult to strip.[16]
-
Causality: The Fe³⁺-P507 complex is more stable than those of many other metals, meaning it is extracted preferentially and requires more aggressive conditions to strip. Its presence occupies active sites on the extractant, reducing the solvent's capacity for the target metal.[16]
-
Troubleshooting Steps:
-
Selective Stripping with Oxalic Acid: Oxalic acid is an effective agent for stripping iron from loaded D2EHPA (a similar extractant), and this principle applies to P507 as well. It can selectively remove iron while leaving other metals like rare earths in the organic phase.[13][16] This allows for the purification of the loaded organic phase before stripping the target metal.
-
Galvanic Stripping: An alternative method involves adding a suitable solid metal powder (like zinc or iron powder) to the loaded organic phase.[9] This can cause a galvanic reaction where the Fe³⁺ is reduced to Fe²⁺. The Fe²⁺ ion has a much lower affinity for P507 and can then be easily stripped with a dilute acid solution.
-
Feed Pre-treatment: The most robust solution is to remove iron from the aqueous feed before it contacts the P507 solvent. This can be done by adjusting the pH to precipitate iron as iron hydroxide or by using a preliminary solvent extraction step with an extractant like P204 at a low pH, which is highly selective for iron over other metals like cobalt and nickel.[3][6]
-
Experimental Workflow & Decision Making
The following diagrams illustrate the standard regeneration cycle and a troubleshooting decision tree for common issues.
Caption: Workflow for P507 solvent extraction and regeneration.
Caption: Troubleshooting decision tree for P507 regeneration.
Frequently Asked Questions (FAQs)
-
What is the optimal concentration of P507 in the organic phase? While higher concentrations increase metal loading capacity, they also increase the risk of emulsification. A common range is 20-30% (v/v) in a diluent like kerosene.[3] For systems prone to emulsification, reducing this to 15-20% is advisable.
-
What are the typical operating temperatures? Most extraction and stripping operations are performed at ambient temperatures (25-40°C). Temperatures should be kept below 50°C to prevent thermal degradation of the P507 extractant.[3]
-
How can I minimize solvent loss? Solvent loss occurs primarily through entrainment in the aqueous phase and solubility. Ensure your mixer-settlers are designed for efficient phase separation. A post-extraction washing step can sometimes recover entrained organic droplets. Additionally, some methods exist to precipitate dissolved organophosphorus compounds from wastewater, for example by adding ferric salts and adjusting the pH, which forms insoluble organometallic compounds.[17]
-
What are the visual signs of solvent degradation? Degraded solvent may appear darker in color. A more definitive sign is a persistent drop in extraction efficiency under otherwise optimal conditions. You may also notice an increase in emulsification tendency or changes in the solvent's viscosity.
-
Can P507 be used without a diluent? It is not recommended. P507 is a viscous liquid. Using it without a diluent (like kerosene or other aliphatic hydrocarbons) would result in poor mass transfer, difficult phase separation, and inefficient extraction.[2] The diluent lowers the viscosity and density of the organic phase.
-
How many times can P507 be recycled? With proper regeneration, including effective stripping and washing, P507 can be recycled many times. One study demonstrated effective reuse for up to four cycles with minimal loss in efficiency.[14] In well-controlled industrial processes, the solvent can be used for hundreds of cycles with gradual replacement to make up for minor losses.
Key Protocols
Protocol 1: Standard Stripping of Loaded P507
This protocol describes a general procedure for stripping a metal-loaded P507 organic phase.
-
Preparation: Separate the loaded organic phase from the aqueous raffinate after the extraction step.
-
Stripping Agent: Prepare a stripping solution of appropriate concentration (e.g., 4 mol/L HCl).
-
Mixing: In a separation funnel or mixer, combine the loaded organic phase with the stripping solution. A typical organic-to-aqueous (O:A) phase ratio for stripping is between 1:1 and 3:1.
-
Agitation: Mix the two phases vigorously for an adequate contact time (e.g., 15-30 minutes) to ensure the stripping reaction reaches equilibrium.
-
Phase Separation: Allow the phases to separate completely. The upper layer will be the stripped organic phase, and the lower layer will be the pregnant aqueous strip solution containing the recovered metal.
-
Collection: Carefully drain the lower aqueous phase. Repeat the stripping process (Steps 3-5) with fresh stripping solution on the organic phase for multi-stage stripping to maximize metal recovery.
Protocol 2: Post-Stripping Solvent Wash
This protocol is used to "clean" the stripped P507 before reuse to remove residual metals and acidity.
-
Preparation: Take the stripped organic phase from the final stripping stage.
-
Alkaline Wash: Add a 5% sodium carbonate (Na₂CO₃) solution to the organic phase at an O:A ratio of approximately 5:1.
-
Mixing: Mix gently for 5-10 minutes. This will neutralize any remaining acid and remove some tenacious metal impurities.
-
Separation & Draining: Allow the phases to separate and drain the aqueous carbonate phase.
-
Water Wash: Add deionized water to the organic phase at an O:A ratio of 5:1.
-
Mixing & Separation: Mix gently for 5-10 minutes to remove any remaining sodium carbonate. Allow phases to separate and drain the aqueous phase.
-
Final Product: The resulting organic phase is the regenerated P507 solvent, ready for the next extraction cycle.
References
-
Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. (n.d.). MDPI. Retrieved from [Link]
-
Detailed Extraction Process Parameters for P507 Extractant. (2025, June 17). Retrieved from [Link]
-
Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
-
The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Method for Stripping Metals in Solvent Extraction. (1991, July 10). Scholars' Mine. Retrieved from [Link]
-
Solvent Extraction Stripping Methods. (2018, January 25). 911Metallurgist. Retrieved from [Link]
-
Study of iron stripping from dehpa solutions during the process of rare earth metals extraction from phosphoric acid. (2019, September 26). ResearchGate. Retrieved from [Link]
-
Optimization of rare earth magnet recovery processes using oxalic acid in precipitation stripping: Insights from experimental investigation and statistical analysis. (2024, July 18). PubMed Central. Retrieved from [Link]
-
Recycling rare earth from spent FCC catalyst using P507 (HEH/EHP) as extractant. (2025, August 9). Retrieved from [Link]
-
Separation of Co (II) and Li (I) using Saponified P507/n-Hexanol/n-Heptane Salt. (n.d.). JOCPR. Retrieved from [Link]
-
Organophosphorous extractants for metals | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Chemistry Behind P507 Extractant: Essential Information for Users. (2025, August 2). Sannuo Chemical. Retrieved from [Link]
-
P507 Extractant - Top Supplier for Rare Earth Extraction. (n.d.). Zhongda Chemical. Retrieved from [Link]
- Method for removing dissolved P507 in saponified P507 wastewater. (n.d.). Google Patents.
-
Chemicals: The Hidden Backbone of Rare Earth Refining. (2026, January 11). Retrieved from [Link]
-
The use of organophosphorus extractants as a component of hydrophobic deep eutectic solvents (HDES) for the processing of spent lithium‑iron phosphate batteries | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Recycling of solvent used in a solvent extraction of petroleum hydrocarbons contaminated soil. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Bis(2-ethylhexyl) 2-ethylhexylphosphonate. (n.d.). PubChem. Retrieved from [Link]
-
Part 6: Solvent recycling and reclaiming issues. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Solvent Extraction in Metal Recycling: Process, Applications, and Sustainable Benefits. (2025, October 4). Retrieved from [Link]
-
How Does Solvent Recycling Work. (2024, December 11). ACTenviro. Retrieved from [Link]
-
A Review on Enhancing Solvent Regeneration in CO 2 Absorption Process Using Nanoparticles. (n.d.). MDPI. Retrieved from [Link]
-
Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of Laterite Ore by P204 and P507. (2020, April 23). MDPI. Retrieved from [Link]
Sources
- 1. The Chemistry Behind P507 Extractant: Essential Information for Users-Sannuo Chemical [en.sannuogroup.cn]
- 2. P507 Extractant - Top Supplier for Rare Earth Extraction [lyzhongdachem.com]
- 3. Detailed Extraction Process Parameters for P507 Extractant [metalleaching.com]
- 4. researchgate.net [researchgate.net]
- 5. rareearthexchanges.com [rareearthexchanges.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. actenviro.com [actenviro.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. Solvent Extraction Stripping Methods - 911Metallurgist [911metallurgist.com]
- 11. Solvent Extraction in Metal Recycling: Process, Applications, and Sustainable Benefits | Okon Recycling [okonrecycling.com]
- 12. Bis(2-ethylhexyl) 2-ethylhexylphosphonate | C24H51O3P | CID 78952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of rare earth magnet recovery processes using oxalic acid in precipitation stripping: Insights from experimental investigation and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN114620859A - Method for removing dissolved P507 in saponified P507 wastewater - Google Patents [patents.google.com]
Technical Support Center: Overcoming Emulsion Formation in Bis(2-ethylhexyl)-2-ethylhexylphosphonate (EHEHPA) Extraction Systems
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Bis(2-ethylhexyl)-2-ethylhexylphosphonate (EHEHPA) extraction systems. This document is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the common challenge of emulsion formation during liquid-liquid extraction processes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered with EHEHPA systems.
Q1: What is an emulsion in the context of my EHEHPA extraction?
A: An emulsion is a stable or semi-stable mixture of two immiscible liquids, such as the aqueous phase and the organic phase (EHEHPA in a diluent), where one liquid is dispersed in the other as microscopic droplets.[1][2] This dispersion is often visible as a cloudy, milky, or opaque third layer between your distinct organic and aqueous phases, making clean separation difficult or impossible.[1][3][4] The formation of a stable emulsion is a significant disadvantage as it complicates the separation of the two phases and can lead to lower yields and product contamination.[5]
Q2: What are the primary causes of emulsion formation in my system?
A: Emulsion formation is typically caused by one or more of the following factors:
-
High Shear Mixing: Shaking the separatory funnel too vigorously can disperse the liquid phases into very fine droplets, promoting emulsion.[1][6]
-
Presence of Surfactants or Impurities: Naturally occurring or process-derived surface-active agents (surfactants, proteins, phospholipids, fatty acids) can accumulate at the oil-water interface, reducing interfacial tension and stabilizing the emulsion.[2][6][7]
-
Finely Divided Solids: Particulates in your sample can accumulate at the interface, creating a physical barrier that prevents droplets from coalescing (Pickering emulsion).[2]
-
High Viscosity: The inherent viscosity of some organic phases can hinder the coalescence of dispersed droplets.[8]
-
Incompatible pH: The pH of the aqueous phase can influence the charge of interfacial molecules, sometimes leading to electrostatic repulsion between droplets that prevents them from merging.[3][4][9]
Q3: I have an emulsion. What is the quickest troubleshooting step I can take?
A: The simplest and often effective first step is to let the sample sit undisturbed for a period (e.g., 30-60 minutes).[3][4] Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle tapping or swirling of the container can also help accelerate the separation.[3][4] If this fails, adding a saturated salt solution (brine) is the next common step.[6]
Q4: How can I proactively prevent emulsions from forming?
A: Prevention is always better than treatment. The most effective preventative measure is to use gentle, repeated inversions or swirling for mixing instead of vigorous shaking.[6] This maintains a large surface area for extraction while minimizing the high-energy agitation that creates emulsions. Additionally, ensuring your sample is free of particulate matter and understanding the role of modifiers and diluents can help formulate a more robust extraction system.[8][10]
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of emulsion problems and their solutions.
Guide 1: Understanding and Characterizing Your Emulsion
Before attempting to break an emulsion, it's helpful to understand its type and stability.
Q: How can I determine the type and stability of my emulsion?
A: A simple "drop test" can identify the continuous phase: place a drop of the emulsion onto a surface of pure water. If the drop disperses, it's an oil-in-water (O/W) emulsion. If it remains as a distinct bead, it's a water-in-oil (W/O) emulsion. Stability can be assessed by observing the emulsion over time.[3] Does it separate within minutes, hours, or not at all? For more rigorous analysis, microscopic analysis can reveal droplet size and distribution, which are key indicators of stability.[11]
Guide 2: Proactive Measures to Prevent Emulsion
Q: How does the choice of diluent and modifier affect emulsion tendency?
A: The diluent is the carrier solvent for the EHEHPA extractant, chosen to reduce viscosity and facilitate mass transfer.[8] The modifier is an additive used to improve the solubility of the metal-extractant complex in the organic phase and prevent the formation of a "third phase," which can present as a viscous, emulsion-like layer.[8][10][12]
-
Causality: An improper diluent can have a polarity that is too similar to the aqueous phase, reducing interfacial tension and promoting emulsification. A modifier, typically a long-chain alcohol like isodecanol or TBP, can help solvate the extractant-metal complexes, preventing them from aggregating at the interface where they might stabilize emulsions.[12][13] The right choice of diluent and modifier is crucial and can be as important as the choice of extractant itself.[10]
Q: What is the optimal mixing technique to avoid emulsification?
A: As mentioned in the FAQs, gentle agitation is key. The goal is to maximize the interfacial area without applying excessive shear force.
-
Experimental Choice: For laboratory-scale extractions in a separatory funnel, a "rocking" or gentle swirling motion is preferable to vigorous shaking.[6] This reduces the energy input that breaks the phases into tiny, stable droplets.[6]
Guide 3: Reactive Measures to Break an Existing Emulsion
When an emulsion has already formed, a systematic approach is needed to break it. The following decision tree can guide your troubleshooting process.
Sources
- 1. biotage.com [biotage.com]
- 2. brainkart.com [brainkart.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. azom.com [azom.com]
- 5. quora.com [quora.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. expertsmind.com [expertsmind.com]
- 11. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]
- 12. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety [comptes-rendus.academie-sciences.fr]
- 13. Individual and Combined Effects of the Extractant, Surfactant and Modifier Concentrations on the Droplet Coalescence Time of the Primary Emulsion in the Liquid Surfactant Membrane Extraction Process [file.scirp.org]
Technical Support Center: Enhancing Selectivity of Bis(2-ethylhexyl)-2-ethylhexylphosphonate for Specific Metals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Bis(2-ethylhexyl)-2-ethylhexylphosphonate, commonly known as DEHEHP. This document is designed for researchers, scientists, and professionals in drug development and hydrometallurgy who are utilizing this solvating extractant and wish to optimize its performance. Here, we delve into the core principles of selectivity, provide practical troubleshooting for common experimental challenges, and answer frequently asked questions to support your research endeavors.
Understanding the Core Principles of Selectivity with DEHEHP
This compound (DEHEHP) is a neutral organophosphorus extractant.[1] Unlike acidic extractants such as Di-(2-ethylhexyl) phosphoric acid (D2EHPA), which extract metals via a cation-exchange mechanism, DEHEHP operates through a solvation mechanism. This means it extracts neutral metal-salt complexes from the aqueous phase into the organic phase. This fundamental difference is critical to understanding and manipulating its selectivity.
The extraction of a metal ion (Mⁿ⁺) with an anion (A⁻) by DEHEHP (represented as B) can be generally described by the following equilibrium:
Mⁿ⁺(aq) + nA⁻(aq) + mB(org) ⇌ MAₙ·mB(org)
Selectivity in this system is not just a function of the extractant itself, but a finely tuned interplay of several factors.[1] Key parameters that you can control to enhance the selective extraction of a target metal over others include the composition of both the aqueous and organic phases.
Troubleshooting Guide: Enhancing Extraction Selectivity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing poor selectivity between my target metal and other metals in the mixture (e.g., separating adjacent rare-earth elements or separating cobalt from nickel). What steps can I take?
This is a common challenge when dealing with metals that have similar chemical properties. The solution lies in exploiting subtle differences in their coordination chemistry and stability constants.
Primary Cause & Immediate Action: Aqueous Phase pH and Acidity
For solvating extractants like DEHEHP, the concentration of the anion (e.g., NO₃⁻, Cl⁻) and H⁺ in the aqueous phase is paramount. The extraction of metal ions often increases with higher acid concentrations initially, as this promotes the formation of the neutral metal-salt complex that the extractant can solvate.[2] However, at very high acidities, the acid itself can be extracted, competing with the metal and reducing extraction efficiency.[2]
Solution Pathway: pH/Acidity Optimization
The first and most critical step is to perform an extraction profile across a range of acid concentrations or pH values.
Experimental Protocol: Generating an Extraction Profile
-
Prepare Stock Solutions: Create an aqueous feed solution containing the mixture of metals at a known concentration. Prepare several aliquots of this feed and adjust the acidity (e.g., using HNO₃ or H₂SO₄) to cover a wide range (e.g., 0.1 M to 8.0 M).
-
Prepare Organic Phase: Prepare a solution of DEHEHP in a suitable organic diluent (e.g., kerosene, heptane) at a fixed concentration.
-
Perform Extractions: For each acidity level, mix equal volumes of the aqueous and organic phases in a separatory funnel or vial.
-
Equilibrate: Shake the mixtures for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Separate and Analyze: Allow the phases to separate. Collect the aqueous phase (raffinate) and analyze the concentration of each metal using techniques like ICP-OES or AAS.
-
Calculate Distribution Ratios (D): For each metal, calculate the distribution ratio at each acidity level:
-
D = [Metal]org / [Metal]aq
-
Where [Metal]org = [Metal]initial, aq - [Metal]final, aq
-
-
Determine Separation Factor (β): Calculate the separation factor between two metals (M1 and M2) at each acidity:
-
βM1/M2 = DM1 / DM2
-
-
Plot and Identify: Plot the extraction percentage or log(D) for each metal against the acidity. The acidity at which the separation factor (β) is maximized is your optimal condition for selective separation.
Secondary Cause & Solution: The Presence of Interfering Ions
If pH optimization is insufficient, an interfering metal may be forming an extractable complex just as readily as your target metal.
Solution Pathway: Employing Masking Agents
Masking agents are ligands that form strong, water-soluble complexes with interfering metals, preventing them from being extracted into the organic phase.[3][4] This increases the selectivity for your target metal.[5][6]
Table 1: Common Masking Agents and Their Target Metals
| Masking Agent | Common Metals Masked | Notes |
| Citrate, Tartrate | Fe³⁺, Al³⁺, various transition metals | Effective in slightly acidic to neutral solutions. |
| EDTA | Many di- and trivalent metals (e.g., Cu²⁺, Ni²⁺) | Forms very stable complexes; can sometimes mask the target metal as well, requiring careful pH control.[3] |
| Fluoride (F⁻) | Al³⁺, Fe³⁺, Ti⁴⁺ | Highly effective for these ions, forming stable fluoro-complexes.[4] |
| Cyanide (CN⁻) | Ag⁺, Cu²⁺, Co²⁺, Ni²⁺ | Highly effective but also highly toxic; requires stringent safety protocols.[4] |
Experimental Protocol: Screening Masking Agents
-
Select a Candidate: Based on the interfering metal, choose a suitable masking agent from literature or Table 1.
-
Determine Concentration: Prepare the aqueous feed at the optimal acidity determined previously. Add the masking agent at various concentrations (e.g., 0.01 M to 0.5 M).
-
Repeat Extraction: Perform the solvent extraction with the DEHEHP solution.
-
Analyze and Compare: Analyze the metal concentrations in the raffinate and calculate the new separation factor. An effective masking agent will significantly decrease the distribution ratio of the interfering metal while having a minimal effect on the target metal.
Question 2: My extraction efficiency for the target metal is too low, even at the optimal acidity. How can I improve it?
Low extraction efficiency points to the formation of a relatively weak complex between the metal salt and DEHEHP. This can be overcome by modifying the organic phase to create a more favorable extraction environment.
Solution Pathway: Synergistic Extraction
Synergism is a phenomenon where the extractive capability of a mixture of two extractants is greater than the sum of their individual effects.[7] Adding a second, different type of extractant to DEHEHP can form a more stable, mixed-ligand complex with the metal, dramatically enhancing its extraction.
Common synergistic agents for organophosphorus systems include:
-
Acidic Organophosphorus Extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA).[7][8]
-
Neutral Organophosphorus Extractants: Tributyl phosphate (TBP) or Tri-octyl phosphine oxide (TOPO).[9]
The diagram below illustrates the principle of synergistic extraction, where two different extractants (A and B) cooperate to extract a metal ion (M).
Caption: Workflow of synergistic extraction.
Experimental Protocol: Evaluating a Synergistic System
-
Choose a Synergist: Select a potential synergist (e.g., D2EHPA).
-
Prepare Organic Mixtures: Prepare a series of organic solutions. Keep the total extractant concentration constant, but vary the molar ratio of DEHEHP to D2EHPA (e.g., 1:0, 3:1, 1:1, 1:3, 0:1).
-
Perform Extractions: Equilibrate each organic mixture with the aqueous feed at the previously determined optimal acidity.
-
Calculate Distribution Ratios: Analyze the raffinates and calculate the distribution ratio (Dmix) for your target metal for each mixture ratio.
-
Identify Synergism: Plot log(Dmix) against the mole fraction of one extractant. A positive deviation from the straight line connecting the log(D) values of the individual extractants indicates a synergistic effect. The peak of this curve represents the most effective mixing ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in selectivity between DEHEHP and acidic extractants like D2EHPA? A: The primary difference lies in their extraction mechanism. D2EHPA is a cation exchanger, and its selectivity is strongly governed by the charge and ionic radius of the metal ions, generally following the trend Fe³⁺ > Zn²⁺ > Cu²⁺ > Co²⁺ > Ni²⁺.[10][11] DEHEHP is a solvating extractant, and its selectivity depends on the ability of a neutral metal-salt complex (e.g., Ce(NO₃)₄) to be solvated by the P=O group of the extractant.[2] This often allows for different separation possibilities, such as separating tetravalent ions like Ce(IV) from trivalent rare earths.[12][13]
Q2: What is a "third phase" and how can I prevent it? A: A third phase is an extractant-rich, heavy organic phase that can form during extraction, typically at high metal loading. It complicates phase separation and is undesirable. To prevent it, you can:
-
Decrease the extractant concentration.
-
Increase the temperature.
-
Add a phase modifier to the organic diluent (e.g., a long-chain alcohol like isodecanol or TBP).
-
Change the diluent from an aliphatic to an aromatic hydrocarbon.
Q3: What are the essential safety precautions when working with DEHEHP and its diluents? A: Always work in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17] Avoid inhalation of vapors and direct contact with skin and eyes.[14] Review the Safety Data Sheet (SDS) for DEHEHP and all other chemicals before starting your experiment.[14][15][16]
Q4: How does the choice of organic diluent affect selectivity? A: The diluent is not merely a solvent; it can influence the extraction process. Aliphatic hydrocarbons (like kerosene or heptane) are common, but aromatic diluents (like toluene) can sometimes improve phase stability and alter extraction equilibria due to interactions with the extractant or the extracted complex. The extraction efficiency of DEHEHP has been shown to vary with the diluent in the order: aliphatic hydrocarbons > aromatic hydrocarbons > chlorinated hydrocarbons.[2]
The diagram below outlines a general troubleshooting workflow for enhancing selectivity.
Caption: Troubleshooting workflow for selectivity enhancement.
References
- Presence Of Masking Agents, Factors Influencing Extraction, Assignment Help. (n.d.).
-
Watanabe, K., Tsuboi, T., & Imura, H. (2001). Effects of Masking Agents on the Separation of Copper(II) from Iron(III) by Continuous Solvent Extraction with 8-Hydroxyquinoline. Journal of the Japan Society for Analytical Chemistry, 17(Supplement), i819-i822. Retrieved from [Link]
-
Merroune, O., El H-asnaoui, H., El-Kherrati, A., Lamsayah, H., Boualy, B., El-Massaoudi, M., & El-Mhammedi, M. A. (2024). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Molecules, 29(10), 2289. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) 2-ethylhexylphosphonate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Masking Agents on the Separation of Copper(II) from Iron(III) by Continuous Solvent Extraction with 8-Hydroxyquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Organophosphorous extractants for metals. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Bis(2-ethylhexyl) phosphate. Retrieved from [Link]
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Luoyang Denuo Trade. (n.d.). High-Performance Extractants for Metallurgical Processes. Retrieved from [Link]
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Kuang, S., Liu, J., Ma, H., Wei, Q., Zhang, R., & Liao, W. (2017). Synergistic extraction and separation of rare earths from chloride medium by the mixture of HEHAPP and D2EHPA. Hydrometallurgy, 174, 148-154. Retrieved from [Link]
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Grokipedia. (2024). Masking agent. Retrieved from [Link]
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ResearchGate. (n.d.). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Retrieved from [Link]
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Martins, T. A. G., de Moraes, V. T., Espinosa, D. C. R., & Tenório, J. A. S. (2020). Effect of pH on the extraction of various species from the leach liquor of waste brass ashes with D2EHPA. Journal of Materials Research and Technology, 9(3), 6143-6151. Retrieved from [Link]
-
ResearchGate. (n.d.). pH effect on the distribution coefficient of extracted metals. Retrieved from [Link]
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SciSpace. (2017). Synergistic extraction and separation of rare earths from chloride medium by the mixture of HEHAPP and D2EHPA. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of the Physiochemical Nature of Metal-Extractant Species in Organic Solvent/Acidic Organophosphorus Extraction Systems. Retrieved from [Link]
-
OUCI. (n.d.). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Complexing Agents for Oxonium Anions of Mo and Re and Their Masking Effects on Extraction Using N-Donor Extractants. Retrieved from [Link]
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ResearchGate. (n.d.). Extraction of base metals as function of pH by (a) D2EHPA. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of equilibrium pH on metal extraction. Retrieved from [Link]
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Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]
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ResearchGate. (n.d.). The Synergistic Extraction of Heavy Rare Earth Elements Using EHEHP-Type and BTMPP-Type Functional Ionic Liquids. Retrieved from [Link]
-
Huang, X., Dong, J., Wang, L., Feng, Z., Xue, Q., & Meng, X. (2017). Selective recovery of rare earth elements from ion-adsorption rare earth element ores by stepwise extraction with HEH(EHP) and HDEHP. Green Chemistry, 19(5), 1346-1354. Retrieved from [Link]
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Zhumasheva, K., Kenzhaliyev, B., Berkinbayeva, A., Ussoltseva, G., & Absadykov, B. (2022). Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. Metals, 12(11), 1888. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Effect of Bis-(2-ethylhexyl)Phosphoric Acid on Sodium Bis-(2-ethylhexyl)Phosphate Microemulsion for Selective Extraction of Non-Ferrous Metals. Retrieved from [Link]
- Google Patents. (n.d.). US20080245734A1 - Synergistic Solvent Extraction Process.
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ResearchGate. (n.d.). Evaluating bis(2-ethylhexyl) methanediphosphonic acid (H2DEH[MDP]) based polymer ligand film (PLF) for plutonium and uranium extraction. Retrieved from [Link]
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Kadukova, J., & Velgosova, O. (2012). Study of pH Influence on Selective Precipitation of Heavy Metals from Acid Mine Drainage. Acta Montanistica Slovaca, 17(2), 133-138. Retrieved from [Link]
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Uslu, H., & Recep, E. (2018). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. Turkish Journal of Chemistry, 42(5), 1392-1406. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent extraction in hydrometallurgy: The role of organophosphorus extractants. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of bis (2-ethyl-hexyl) phosphoric acid.
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Elizalde, M. P., Villarroel, D., & Almendres, P. (2013). Synergistic Extraction of Cobalt(II) by Mixtures of Bis(2-Ethylhexyl)Phosphoric Acid and LIX 860. Solvent Extraction and Ion Exchange, 31(3), 269-282. Retrieved from [Link]
- Deep Eutectic Solvents For Metal Extraction: Selectivity, Phase Behavior And Recycling. (n.d.).
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ResearchGate. (n.d.). Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent structural effects on the solubility of bis (2-ethylhexyl)phosphoric acid (HDEHP) in room-temperature ionic liquids. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Retrieved from [Link]
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Azizi, A., Larachi, F., & Mohammad, A. (2022). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. Processes, 10(10), 2058. Retrieved from [Link]
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Zhao, J., Wu, J., Zhang, L., & Xu, Z. (2004). Liquid–Liquid Extraction of Cerium(IV) from Nitric Acid Media by Di‐(2‐Ethylhexyl) 2‐Ethylhexyl Phosphonate (DEHEHP). Solvent Extraction and Ion Exchange, 22(3), 485-502. Retrieved from [Link]
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DESWATER. (n.d.). Solvent extraction of cerium from various solutions by organophosphorus. Retrieved from [Link]
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ResearchGate. (n.d.). Synergistic extraction and recovery of Cerium(IV) and Fluorin from sulfuric solutions with Cyanex 923 and di-2-ethylhexyl phosphoric acid. Retrieved from [Link]
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OMICS International. (n.d.). Hydrometallurgy: Innovations and Applications in Metal Extraction. Retrieved from [Link]
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ResearchGate. (n.d.). Synergistic extraction of rare earth by mixtures of 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and di-(2-ethylhexyl) phosphoric acid from sulfuric acid medium. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Organophosphorus Extractants for Lanthanide Separation
Topic: Bis(2-ethylhexyl)-2-ethylhexylphosphonate vs. DEHPA in Lanthanide Extraction
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of organophosphorus extractants for lanthanide separation. We will begin by addressing the specific query regarding this compound and the industry-standard DEHPA. Subsequently, we will pivot to a more pertinent and data-rich comparison between DEHPA and the extractant that has largely superseded it in modern applications, P507, clarifying a common point of nomenclature confusion that likely prompted the initial query.
Initial Assessment: Clarifying the Chemical Landscape
In the field of hydrometallurgy, the choice of extractant is paramount for achieving efficient separation of rare earth elements (REEs), a notoriously difficult task due to their chemical similarity. The user query specifies a comparison between two molecules:
-
Di-(2-ethylhexyl) phosphoric acid (DEHPA or D2EHPA) : The historical benchmark and a widely studied acidic extractant. It is also known by the commercial name P204.
-
This compound : A neutral organophosphorus compound.
A thorough review of scientific and industrial literature reveals that This compound is not commonly employed as a primary extractant for lanthanide separation . Its chemical structure, a phosphonate ester lacking an acidic proton, dictates a solvating extraction mechanism, which is generally less selective for lanthanide separation compared to the cation-exchange mechanism of acidic extractants[1][2]. Its primary applications are in other fields as a plasticizer, solvent, or antifoam agent.
This situation points to a frequent and understandable confusion in nomenclature. A different, yet similarly named, molecule has become the cornerstone of modern REE separation:
-
2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) : An acidic organophosphorus extractant, also known by commercial names like PC-88A or Ionquest 801[3][4].
P507 has demonstrated significant advantages over DEHPA and is now the technologically mature, mainstream extractant in the rare earth industry[5][6]. Therefore, this guide will first clarify the structural differences and then provide a detailed, evidence-based comparison of the industrially relevant pair: DEHPA vs. P507 .
Structural and Mechanistic Foundations: DEHPA vs. P507
The performance differences between DEHPA and P507 are rooted in their molecular structures. Both are acidic extractants that operate via a cation-exchange mechanism, where a lanthanide ion (Ln³⁺) in the aqueous phase is exchanged for protons (H⁺) from the extractant molecule in the organic phase. In non-polar diluents like kerosene, these extractants typically exist as hydrogen-bonded dimers, (HA)₂.
The general extraction reaction is: Ln³⁺ (aq) + 3(HA)₂ (org) ⇌ Ln(A₂H)₃ (org) + 3H⁺ (aq)
Despite this shared mechanism, a critical structural difference dictates their stability and selectivity.
The crucial difference is the P-O-C ester bond in DEHPA versus the direct P-C bond in P507. The P-C bond is significantly more resistant to acid and hydrolysis than the P-O-C bond. This superior chemical stability is a major advantage for P507 in industrial circuits involving continuous contact with acidic solutions[5].
Head-to-Head Performance Comparison
The selection of an extractant is a trade-off between extraction power, selectivity, stability, and stripping efficiency. Here, P507 demonstrates a superior overall performance profile for most REE separation applications.
Selectivity and Separation Factor (β)
Selectivity is the most critical parameter in REE separation and is quantified by the separation factor (β), the ratio of the distribution coefficients (D) of two different metals (e.g., βNd/Pr = DNd / DPr). A higher β value indicates better separation and requires fewer counter-current extraction stages, reducing both capital and operational costs.
P507 consistently exhibits higher separation factors between adjacent lanthanides, particularly for the more valuable heavy rare earth elements (HREEs), compared to DEHPA[5].
Table 1: Qualitative Comparison of Separation Factors (β) for Adjacent Lanthanides
| Lanthanide Pair | DEHPA (P204) Performance | P507 (PC-88A) Performance | Advantage |
| Pr / La | Good | Very Good | P507 |
| Nd / Pr | Moderate | Good | P507 |
| Dy / Tb | Moderate | High | P507 |
| Er / Ho | Moderate | High | P507 |
| Yb / Tm | Low to Moderate | High | P507 |
Source: Synthesized from multiple sources indicating P507's superior selectivity.[5][6]
This higher selectivity is P507's core advantage, enabling the production of high-purity individual REEs with greater efficiency[5].
Extraction Efficiency and Acidity
The extraction power of an acidic extractant is related to its acidity (pKa). DEHPA is a stronger acid than P507. Consequently, under identical pH and concentration conditions, DEHPA often shows a higher extraction percentage for a given lanthanide.
However, high extraction power without high selectivity is counterproductive. The goal is not to extract everything, but to selectively extract the target element. The slightly lower acidity of P507 contributes to its higher selectivity, making it the preferred reagent despite its marginally lower raw extraction power[5].
Stripping (Back-Extraction)
The ease of stripping the extracted metal from the loaded organic phase is a crucial economic factor. The loaded metal must be recovered into a new aqueous solution using a strong acid. Because DEHPA forms more stable complexes, it requires more aggressive stripping conditions (i.e., higher acid concentrations) than P507[7].
Table 2: Typical Stripping Conditions
| Parameter | DEHPA (P204) | P507 (PC-88A) | Advantage |
| Stripping Agent | Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) | - |
| Typical Conc. | 4 - 6 mol/L | 3 - 6 mol/L | P507 |
| Efficiency | High | >95%[8] | Comparable |
Source: Data synthesized from references[5][7][8].
The ability to use milder stripping conditions for P507 reduces acid consumption, lowers operational costs, and simplifies materials handling[5].
Chemical Stability and Reagent Loss
As mentioned, the P-C bond in P507 provides superior resistance to hydrolysis in acidic environments compared to the P-O-C bond in DEHPA. This results in:
-
Lower Reagent Degradation: P507 has a longer operational lifetime in a closed-loop circuit.
-
Reduced Solvent Loss: Lower degradation means less of the extractant is lost to the aqueous phase, reducing both costs and the environmental impact of the raffinate stream[5].
Experimental Protocol: Determination of Separation Factor
To empirically validate the performance of an extractant, researchers can determine the separation factor for a chosen lanthanide pair.
Objective: To determine the separation factor (β) between Neodymium (Nd) and Praseodymium (Pr) using an organophosphorus extractant.
Materials:
-
Extractant solution: 0.5 M DEHPA or P507 in a suitable diluent (e.g., kerosene, n-dodecane).
-
Aqueous feed solution: A mixed solution of NdCl₃ and PrCl₃ (e.g., 20 g/L total REO) in 0.1 M HCl.
-
pH adjustment solutions: 1 M NaOH and 1 M HCl.
-
Separatory funnels (250 mL).
-
Mechanical shaker.
-
pH meter.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for metal analysis.
Methodology:
-
Preparation: Prepare 100 mL of the extractant solution and 100 mL of the aqueous feed solution.
-
pH Adjustment: Adjust the pH of the aqueous feed solution to a desired starting value (e.g., pH 2.0) using 1 M NaOH or 1 M HCl.
-
Extraction:
-
Place equal volumes (e.g., 50 mL) of the organic and aqueous phases into a separatory funnel. This is a phase ratio (O:A) of 1:1.
-
Shake the funnel vigorously using a mechanical shaker for a set time (e.g., 15 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely (approx. 30 minutes).
-
-
Phase Separation:
-
Carefully drain the lower aqueous phase (raffinate) into a labeled beaker.
-
Measure and record the final equilibrium pH of the raffinate.
-
-
Analysis:
-
Take a sample of the initial aqueous feed and the final raffinate.
-
Dilute the samples appropriately and analyze for Nd and Pr concentrations using ICP-OES.
-
-
Calculation:
-
Concentration in Organic Phase ([M]org): For each metal, calculate the concentration extracted into the organic phase: [M]org = [M]initial aq - [M]final aq
-
Distribution Coefficient (D): For each metal, calculate D: D = [M]org / [M]final aq
-
Separation Factor (β): Calculate the Nd/Pr separation factor: βNd/Pr = DNd / DPr
-
-
Repeat: Repeat the experiment at different equilibrium pH values (e.g., 2.5, 3.0, 3.5) to observe the effect of acidity on selectivity.
Senior Application Scientist's Insights and Conclusion
The transition from DEHPA to P507 in the rare earth industry was not arbitrary; it was driven by clear, quantifiable performance advantages.
-
For Bulk Separations: DEHPA remains a robust and cost-effective extractant for simpler, bulk separations, such as separating the entire group of light lanthanides (LREEs) from the heavy lanthanides (HREEs). Its higher acidity can be advantageous in certain feed solutions.
-
For High-Purity Separations: P507 is unequivocally the superior reagent for the challenging task of separating adjacent lanthanides, especially within the valuable middle and heavy groups (e.g., separating Dysprosium from Terbium). Its higher selectivity directly translates to a more efficient and economical process, requiring fewer separation stages and lowering capital expenditure.
References
-
Zhongda Chemical. (n.d.). P204 metal extractant Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP). Retrieved from [Link]
-
Zhongda Chemical. (2024, June 17). Optimizing Rare Earth Separation with P507 Extraction Agent. Retrieved from [Link]
-
Zhongda Chemical. (2024, June 17). Detailed Extraction Process Parameters for P507 Extractant. Retrieved from [Link]
-
Zhongda Chemical. (2023, November 22). Advantages of P507 Extractant in Rare Earth Element Extraction. Retrieved from [Link]
-
Wang, D. et al. (2021). Adsorption-extraction mechanism of heavy rare earth by Cyanex272-P507 impregnated resin. ResearchGate. Retrieved from [Link]
-
Li, Z. et al. (2022). Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]
-
Volk, V. et al. (2021). Nonstationary separation of Nd and Pr by P507 extractant. E3S Web of Conferences. Retrieved from [Link]
-
Xiong, Y. et al. (2005). Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. ResearchGate. Retrieved from [Link]
-
Rout, A. & Binnemans, K. (2023). A Comparative Study on Recent Developments for Individual Rare Earth Elements Separation. MDPI. Retrieved from [Link]
-
Gomes, K. et al. (2020). Separation of didymium from lanthanum by liquid-liquid extraction using organophosphorus acids and acetic acid. Centro de Tecnologia Mineral - CETEM. Retrieved from [Link]
-
Bu, W. et al. (2021). Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. PMC, PubMed Central. Retrieved from [Link]
-
Singh, D. K. et al. (2022). Separation of lanthanum and cerium from chloride medium in presence of complexing agent along with EHEHPA (P507) in a serpentine microreactor. ResearchGate. Retrieved from [Link]
-
Chen, Z. et al. (2023). Combination of Phosphoric Acid Extractants P507, P204, or Cyanex272 with LIX984 for Accelerated Extraction of Nickel in Spent Electroless Nickel Plating Baths. MDPI. Retrieved from [Link]
-
Liu, Y. et al. (2022). Separation and purification of light rare earth elements from chloride media using P204 and Cyanex272 in sulfonated kerosene. journalssystem.com. Retrieved from [Link]
-
Scal, D. et al. (2015). Separation of Light Rare Earth Elements by Solvent Extraction. Centro de Tecnologia Mineral - CETEM. Retrieved from [Link]
-
Demopoulos, G. P. (2001). Study of the solvent extraction of the lighter lanthanide metal ions by means of organophosphorus extractants. ResearchGate. Retrieved from [Link]
-
Riaño, S. et al. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous solutions. Lirias. Retrieved from [Link]
-
Udalov, D. et al. (2021). Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. MDPI. Retrieved from [Link]
-
Lavechia, J. et al. (2018). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. PubMed Central. Retrieved from [Link]
-
Discovery Alert. (2024, January 12). Rare Earth Chemical Supply Chain Vulnerabilities and Strategic Solutions. Retrieved from [Link]
-
Sui, N. et al. (2023). The Separation of Y and Er Based on the Synergistic Effect of [N1444][P507] and TRPO. MDPI. Retrieved from [Link]
-
Kubota, F. et al. (2012). Extraction of lanthanide ions with an organophosphorous extractant into ionic liquids. ResearchGate. Retrieved from [Link]
-
Braatz, A. D. & Antonio, M. R. (2016). Structural Study of Complexes Formed by Acidic and Neutral Organophosphorus Reagents. OSTI.GOV. Retrieved from [Link]
-
Patil, A. S. et al. (2020). Separation factor of some adjacent lanthanide in individual and mixture of DEHPA and EHEHPA. ResearchGate. Retrieved from [Link]
-
Liu, Y. et al. (2022). Separation and purification of light rare earth elements from chloride media using P204 and Cyanex272 in sulfonated kerosene under non-saponification conditions. ResearchGate. Retrieved from [Link]
-
Zhongda Chemical. (n.d.). P507 Extractant - Top Supplier for Rare Earth Extraction. Retrieved from [Link]
-
Uyanik, A. et al. (2022). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC, NIH. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. Retrieved from [Link]
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Gergoric, M. et al. (2020). Theoretical and experimental comparison of rare earths extraction by [P6,6,6,1,4][Decanoate] bifunctional ionic liquid and D2EHPA acidic extractant. ResearchGate. Retrieved from [Link]
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Smirnova, N. et al. (2014). Effect of Bis-(2-ethylhexyl)Phosphoric Acid on Sodium Bis-(2-ethylhexyl)Phosphate Microemulsion for Selective Extraction of Non-Ferrous Metals. ResearchGate. Retrieved from [Link]
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Panda, R. et al. (2020). Comparative study on Ce (III) and La (III) solvent extraction and separation from a nitric acid medium by D2EHPA and Cyanex272. ResearchGate. Retrieved from [Link]
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Sang, S. et al. (2006). Extraction of lanthanide ions from aqueous solution by modified supercritical CO2: Tri-n-butylphosphate + CO2 and bis-2-ethylhexyl phosphoric acid + CO2. ResearchGate. Retrieved from [Link]
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Park, J. et al. (2005). Synthesis of extraction resin containing 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester and its performance for separation of rare earths (Gd, Tb). ResearchGate. Retrieved from [Link]
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Horwitz, E. P. et al. (2018). Characterization of Extraction of Chromatographic Materials Containing Bis(2‐ethyl‐1‐hexyl)Phosphoric Acid, 2‐Ethyl‐1‐Hexyl (2‐Ethyl‐1‐Hexyl) Phosphonic Acid, and Bis(2,4,4‐Trimethyl‐1‐Pentyl)Phosphinic Acid. ResearchGate. Retrieved from [Link]
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A Comparative Performance Analysis for Solvent Extraction: Bis(2-ethylhexyl)-2-ethylhexylphosphonate (PC-88A) vs. Cyanex 272
This guide provides a comprehensive performance comparison between two prominent acidic organophosphorus extractants: Bis(2-ethylhexyl)-2-ethylhexylphosphonate, commonly known as PC-88A or EHEHPA, and Cyanex 272, the commercial name for bis(2,4,4-trimethylpentyl)phosphinic acid. This document is intended for researchers, chemists, and process engineers engaged in hydrometallurgy and chemical separations, offering field-proven insights and supporting experimental data to guide extractant selection for specific applications, most notably in the challenging separation of cobalt and nickel.
Introduction: The Extractants and Their Core Chemistry
Both PC-88A and Cyanex 272 are classified as acidic organophosphorus extractants, or liquid cation exchangers. Their primary mechanism of metal extraction involves the exchange of a proton (H⁺) from the extractant molecule for a metal cation (Mⁿ⁺) from the aqueous phase.[1][2] This reaction is fundamentally pH-dependent; as the pH of the aqueous solution increases, the equilibrium shifts towards metal extraction.
The selectivity and efficiency of these extractants are dictated by their molecular structure, specifically the nature of the organic groups attached to the central phosphorus atom. These structural differences influence the extractant's acidity (pKa), steric hindrance around the active site, and the stability of the resulting metal-extractant complex.
Caption: Chemical structures of PC-88A and Cyanex 272.
Physicochemical Properties
A fundamental understanding begins with the intrinsic properties of each molecule. These properties influence their behavior in solvent extraction circuits, including phase disengagement, solubility, and thermal stability.[3]
| Property | This compound (PC-88A) | Cyanex 272 |
| Synonyms | EHEHPA, 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester | Bis(2,4,4-trimethylpentyl)phosphinic acid |
| CAS Number | 126-63-6[4] | 83411-71-6 |
| Molecular Formula | C₂₄H₅₁O₃P[5] | C₁₆H₃₅O₂P |
| Molecular Weight | 418.64 g/mol [5] | 290.42 g/mol |
| Appearance | Colorless to pale yellow viscous liquid[4][6] | Colorless liquid |
| Active Component | 2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester[7] | Bis(2,4,4-trimethylpentyl)phosphinic acid[3][8] |
| Solubility | Insoluble in water; miscible with most organic solvents[4][6] | Totally miscible with common aromatic and aliphatic diluents[3] |
Performance Comparison: Extraction and Selectivity
The most critical application highlighting the performance differences between PC-88A and Cyanex 272 is the separation of cobalt (Co²⁺) from nickel (Ni²⁺) in sulfate or chloride media. Due to their similar chemical properties, this separation is a persistent challenge in hydrometallurgy.[8]
Mechanism of Extraction
Both extractants typically exist as dimers, (HA)₂, in non-polar organic diluents like kerosene. The cation exchange mechanism for a divalent metal ion (M²⁺) can be generalized by the following equilibrium reaction:
M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)
This equation underscores the critical role of pH. The release of two protons for every metal ion extracted means that maintaining a specific equilibrium pH is essential for selective extraction.
Caption: Generalized cation exchange mechanism for metal extraction.
Cobalt vs. Nickel Selectivity
Experimental data consistently demonstrates that Cyanex 272 exhibits significantly higher selectivity for cobalt over nickel compared to PC-88A .[9][10] The separation factor (β), defined as the ratio of the distribution coefficients of cobalt to nickel (βCo/Ni = DCo / DNi), is a key metric for quantifying this selectivity. A higher separation factor allows for a cleaner separation with fewer extraction stages.
The structural difference is the primary reason for this. The two bulky 2,4,4-trimethylpentyl groups in Cyanex 272 create more steric hindrance around the phosphinic acid group than the 2-ethylhexyl groups in PC-88A. This steric arrangement favors the formation of a tetrahedral complex with Co²⁺ over the octahedral complex typically formed by Ni²⁺, leading to preferential extraction of cobalt.
| Extractant (0.05M) | Equilibrium pH | Separation Factor (βCo/Ni) | Source |
| PC-88A | 6.20 | 1810 | [9] |
| Cyanex 272 | 6.85 | 3936 | [9] |
| PC-88A | Not Specified | 280 | [10] |
| Cyanex 272 | Not Specified | 7000 | [10] |
Note: Absolute values of separation factors can vary significantly with experimental conditions (e.g., temperature, ionic strength, extractant concentration), but the trend of Cyanex 272 being superior for Co/Ni separation is consistently reported.[9][10]
Extraction Order for Other Metals
The pH at which 50% of a metal is extracted (pH₅₀) is a useful parameter for predicting the order of extraction from a multi-element solution. A lower pH₅₀ value indicates that the metal is more easily extracted.
-
With PC-88A (Sulfate Medium): The extraction order is generally Zn > Cu > Co > Ca > Mg > Ni.[9]
-
With Cyanex 272 (Sulfate Medium): The extraction order is generally Fe(III) > Zn > Cu > Mn > Co > Mg > Ca > Ni.[9]
This data highlights that both extractants can effectively separate Co and Ni from elements like Ca and Mg. However, Cyanex 272 is also highly effective at rejecting Mn relative to Co, which is another common separation challenge.
Performance Comparison: Stripping and Stability
The economic viability of a solvent extraction process depends not only on efficient extraction but also on the ability to recover the extracted metal from the loaded organic phase (stripping) and the long-term stability of the extractant.
Stripping Characteristics
Stripping is the reverse of the extraction reaction, driven by high acidity.[11] The loaded metal is recovered into a new aqueous phase by contacting the loaded organic with a strong acid solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[12][13]
-
PC-88A: Stripping of metals like cobalt, nickel, and rare earths can be achieved effectively with dilute sulfuric acid.[14] For instance, studies on Zr/Hf separation showed that 1 mol/L H₂SO₄ could effectively strip Zr from a loaded PC-88A organic phase.[13]
-
Cyanex 272: Co(II) can be effectively stripped from loaded Cyanex 272 using a 1.0 M HCl solution.[11] Generally, higher acid concentrations are favorable for efficient stripping.[11][15]
Comparative studies on stripping Fe(III) have shown that both PC-88A and Cyanex 272 require lower acid concentrations for effective stripping compared to other extractants like D2EHPA, which is an operational advantage.[16]
Chemical and Thermal Stability
Both extractants are known for their excellent stability under typical hydrometallurgical conditions.
-
Cyanex 272 is extremely stable to both heat and hydrolysis.[3] Its stability in cobalt-nickel sulfate solutions at pH 5 and 50°C over extended periods has been demonstrated, with minimal degradation.[3] This robustness is a key reason for its widespread commercial use.[8]
-
PC-88A also possesses good chemical stability, making it suitable for long-term industrial use in separating rare earth elements and other metals.[2][7]
Experimental Protocols for Performance Evaluation
To ensure trustworthy and reproducible results, a standardized experimental workflow is crucial. The following protocols outline the steps for evaluating the extraction and stripping performance of an organophosphorus extractant.
General Experimental Workflow
Caption: Standard workflow for evaluating extractant performance.
Detailed Step-by-Step Methodology: Extraction Test
This protocol describes a single-batch equilibrium test to determine the distribution coefficient (D) and percent extraction (%E) at a given pH.
-
Preparation of Aqueous Phase:
-
Prepare a synthetic stock solution containing the metal ions of interest (e.g., 1 g/L Co²⁺ and 1 g/L Ni²⁺ from their sulfate salts) in deionized water.
-
Add an electrolyte (e.g., 0.1 M Na₂SO₄) to maintain constant ionic strength.
-
-
Preparation of Organic Phase:
-
Prepare a solution of the extractant (PC-88A or Cyanex 272) in a suitable diluent (e.g., kerosene, Escaid 110) to the desired concentration (e.g., 0.1 M). Causality: The diluent affects viscosity and phase disengagement, while extractant concentration directly impacts loading capacity and extraction kinetics.
-
-
Contact and Equilibration:
-
In a separation funnel or beaker, combine equal volumes of the aqueous and organic phases (Organic/Aqueous phase ratio, O/A = 1).[17]
-
Agitate the mixture vigorously using a mechanical shaker or magnetic stirrer for a predetermined time (e.g., 20-30 minutes) to ensure equilibrium is reached.[17]
-
During agitation, carefully monitor the pH of the aqueous phase using a calibrated pH meter. Add small aliquots of dilute NaOH or H₂SO₄ to maintain the target equilibrium pH. Causality: This is the most critical step for acidic extractants, as the equilibrium pH dictates the final metal distribution.
-
-
Phase Separation:
-
Transfer the mixture to a separation funnel and allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.[17]
-
-
Sampling and Analysis:
-
Carefully separate the two phases. Collect a sample of the aqueous phase (the raffinate).
-
Measure the concentration of the metals in the raffinate ([M]aq) using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculations:
-
Percent Extraction (%E): %E = (([M]initial - [M]aq) / [M]initial) * 100
-
Distribution Coefficient (D): D = [M]org / [M]aq = (([M]initial - [M]aq) * V_aq) / ([M]aq * V_org) Where [M]initial is the initial metal concentration in the aqueous phase, and V is the volume of the aqueous (aq) or organic (org) phase.
-
Conclusion and Industrial Application
Both this compound (PC-88A) and Cyanex 272 are highly effective solvent extractants with distinct performance profiles.
-
Cyanex 272 is the unequivocal choice for applications requiring high-purity separation of cobalt from nickel .[3] Its superior selectivity, driven by steric factors, translates into more efficient process flowsheets with fewer stages, making it the industry standard for this specific separation.[8][9][10]
-
PC-88A is a versatile and robust extractant with a strong performance profile for the separation of rare earth elements (REEs) and the recovery of various metals like cobalt, vanadium, and molybdenum from leach solutions.[7][14] While it can separate cobalt from nickel, it is generally less selective than Cyanex 272 for this pair.[9]
The selection between these two extractants must be guided by the specific separation factors required for the target metals present in the feed solution. For complex multi-metal systems, pilot testing using the protocols outlined in this guide is essential for process optimization and validation.
References
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Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. (2020). MDPI. [Link]
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This compound. (n.d.). LookChem. [Link]
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Separation of Cobalt and Nickel from Aqueous Solution. (2013). SciSpace. [Link]
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Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. (2021). Diva-portal.org. [Link]
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Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. (2024). journalssystem.com. [Link]
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Competitive extraction of lanthanides by solvent extraction using Cyanex 272: Analysis, classification and mechanism. (2021). ResearchGate. [Link]
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Stripping of metal ions from the loaded organic phase after the first stage of extraction. (n.d.). ResearchGate. [Link]
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Extraction of rare earth metals by organometallic complexation using PC88A. (n.d.). ResearchGate. [Link]
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Stripping of Au(III) from the loaded Cyanex 272 by different stripping agents. (n.d.). ResearchGate. [Link]
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Bis(2-ethylhexyl) 2-ethylhexylphosphonate. (n.d.). PubChem. [Link]
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Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. (2021). ACS Publications. [Link]
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CYANEX 272 for the extraction and recovery of zinc from aqueous waste solution using a mixer-settler unit. (n.d.). ResearchGate. [Link]
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Method for Stripping Metals in Solvent Extraction. (1991). Scholars' Mine. [Link]
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Physicochemical properties of Cyanex® extractants. (n.d.). ResearchGate. [Link]
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Physical properties of C272 and C572. (n.d.). ResearchGate. [Link]
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Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. (2018). Scirp.org. [Link]
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Solvent Extraction and Stripping of Fe and Mn from Aqueous Solution Using Ionic Liquids as Extractants. (2017). Aidic. [Link]
-
Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIB. (2022). LUTPub. [Link]
-
Extraction studies of cobalt (II) and nickel (II) from chloride solution using PC88A. (2013). ResearchGate. [Link]
-
Removal of Hf(IV) Ions from Zr(IV) Ions in Sulfuric Acid Solution by Solvent Extraction with PC88A. (2024). MDPI. [Link]
-
Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R 4 NCy. (2022). MDPI. [Link]
-
Separation of dysprosium and yttrium from yttrium concentrate using alkylphosphoric acid (DEHPA) and alkylphosphonic acid (EHEHPA PC 88A) as extractants. (2000). ResearchGate. [Link]
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Bis(2-ethylhexyl) phosphate. (n.d.). PubChem. [Link]
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Application of Cyanex. (2013). Academic Journals. [Link]
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CYANEX ® 272 Extractant. (n.d.). Scribd. [Link]
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Extraction studies of cobalt (II) and nickel (II) from chloride solutions using Na-Cyanex 272. (1999). Semantic Scholar. [Link]
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Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. (2020). MDPI. [Link]
-
Stripping studies of iron(III) extracted by D2EHPA, PC88A, and CYANEX 272 from chloride solutions using sulphuric and hydrochloric acids. (2000). ResearchGate. [Link]
-
International Standard Procedure for the Extraction of Metal Compounds Having Soluble Threshold Limit Values. (2003). ResearchGate. [Link]
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Extraction and separation of cobalt(II), copper(II) and manganese(II) by Cyanex272, PC-88A and their mixtures. (2013). ResearchGate. [Link]
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New solvent extraction process for recovery of rare metals from spent hydrodesulfurization catalysts. (1997). OSTI.GOV. [Link]
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SEPARATION OF COBALT FROM THE NICKEL-RICH SOLUTION FROM HPAL PROCESS BY SYNERGISM USING ORGANIC EXTRACTS CYANEX 272 AND IONQUEST 290. (n.d.). ABM Proceedings. [Link]
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Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. (2005). research.net. [Link]
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Extraction of rare earth metals by organometallic complexation using PC88A. (2016). Comptes Rendus de l'Académie des Sciences. [Link]
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SX Solvent Extraction of Metals: A Design Manual. (2017). 911Metallurgist. [Link]
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Modeling and simulation of solvent extraction processes for purifying rare earth metals with PC88A. (2016). ResearchGate. [Link]
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Studies on extraction and separation of La (III) with DEHPA and PC88A in petrofin. (2018). ResearchGate. [Link]
-
Effect of (a) PC88A, (b) Cyanex 272, and (c) D2EHPA concentration on the extraction of metal ions in 3 M HCl. (n.d.). ResearchGate. [Link]
-
Solvent extraction of cadmium (II) from sulphate solutions using TOPS 99, PC 88A, Cyanex 272 and their mixtures. (2011). ResearchGate. [Link]
-
Comparison of the Extraction and Separation Behavior of La, Ce, Pr, Nd, Sm from Light Rare Earth Mixed Solutions by PC88A and Cyanex 57. (2018). ResearchGate. [Link]
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competing solvent extraction of calcium and/or nickel with cyanex 272 and/or d2ehpa. (2014). SciELO. [Link]
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Validation of Bis(2-ethylhexyl)-2-ethylhexylphosphonate Extraction for Enhanced ICP-MS Analysis: A Comparative Technical Guide
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For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and scientific research, the precise quantification of trace elemental impurities is a cornerstone of ensuring product safety, efficacy, and regulatory adherence. The presence of even picogram levels of certain metallic elements can influence catalytic processes, degrade drug stability, and pose toxicological risks. Consequently, the selection and validation of an appropriate sample preparation methodology are critical for obtaining reliable data from highly sensitive analytical instrumentation such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This guide provides a comprehensive validation of a liquid-liquid extraction method employing Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEHEHP), also known by its commercial name PC-88A. We will delve into the mechanistic principles of this extraction technique, present a rigorous experimental protocol for its validation, and objectively compare its performance against alternative sample preparation methods. This document is designed to furnish you with the in-depth technical insights required to optimize your analytical strategies for trace element analysis.
The Underlying Chemistry: Cationic Extraction with BEHEHP
BEHEHP is an organophosphorus compound that functions as a cationic or acidic extractant. The core of its extractive capability lies in a liquid-liquid partitioning mechanism, where target metal cations in an aqueous phase are chelated by the BEHEHP present in an immiscible organic phase. A critical parameter governing this process is the pH of the aqueous medium. The phosphonate group of BEHEHP must be deprotonated to effectively coordinate with metal cations, making the extraction efficiency highly pH-dependent. This characteristic allows for a high degree of selectivity, enabling the targeted isolation of specific elements from complex sample matrices, which is a significant advantage in minimizing interferences in subsequent ICP-MS analysis.
The extraction equilibrium for a divalent metal ion (M²⁺) can be generalized as follows:
M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)
In this equation, (HA)₂ represents the dimeric form of BEHEHP typically present in the organic solvent. This equilibrium illustrates the release of protons into the aqueous phase as the metal complex is formed, highlighting the necessity of precise pH control. By optimizing the pH, one can achieve selective extraction of target metals, thereby mitigating matrix effects and enhancing the accuracy of the ICP-MS measurements.
Experimental Design: A Self-Validating Protocol for BEHEHP Extraction and ICP-MS Analysis
The following protocol details a robust and self-validating workflow for the extraction of a representative divalent metal ion, such as cobalt (Co²⁺), from an aqueous matrix.
1. Reagents and Instrumentation:
-
This compound (BEHEHP/PC-88A)
-
High-purity organic diluent (e.g., kerosene, toluene)
-
Certified ICP-MS elemental standard solutions
-
Ultrapure nitric acid (HNO₃)
-
Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for pH adjustment
-
Deionized water (resistivity >18 MΩ·cm)
-
Polypropylene centrifuge tubes (50 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Calibrated pH meter
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
2. Preparation of the Organic Phase:
-
A 0.1 M solution of BEHEHP should be prepared in the selected organic solvent. The choice of solvent can impact extraction kinetics and the efficiency of phase separation.
3. Step-by-Step Experimental Methodology:
-
Step 1: Aqueous Sample Preparation:
-
Prepare a series of calibration standards and a blank using deionized water. For validation, a known concentration of the target analyte (e.g., 20 µg/L Co²⁺) should be spiked into a representative sample matrix.
-
Acidify all aqueous solutions to 2% (v/v) with high-purity nitric acid to ensure the stability of the metal ions in the solution.
-
-
Step 2: pH Optimization:
-
Transfer a precise volume (e.g., 25 mL) of each aqueous sample into a centrifuge tube.
-
Carefully adjust the pH of each solution to the predetermined optimum for the target metal. For many transition metals, a pH in the range of 4 to 7 is effective.[1][2] This step is crucial for the cation-exchange mechanism and must be performed with a calibrated pH meter.
-
-
Step 3: Liquid-Liquid Extraction:
-
Add an equal volume (e.g., 25 mL) of the 0.1 M BEHEHP organic solution to each tube.
-
Securely cap the tubes and agitate them on a mechanical shaker for a sufficient duration (e.g., 45 minutes) to ensure the partitioning equilibrium is reached. This agitation maximizes the interfacial area between the two phases, facilitating the transfer of the metal-BEHEHP complex into the organic phase.
-
-
Step 4: Phase Disengagement:
-
Following extraction, centrifuge the tubes (e.g., at 3500 rpm for 15 minutes) to achieve a sharp and complete separation of the organic and aqueous (raffinate) layers.
-
-
Step 5: Analyte Stripping (Back-Extraction):
-
Carefully pipette and discard the aqueous raffinate.
-
To the organic phase containing the chelated analyte, add a smaller, known volume (e.g., 10 mL) of a stripping agent, typically a more concentrated acid solution (e.g., 2 M HNO₃).
-
Agitate the tubes for approximately 20 minutes to back-extract the analyte into the fresh aqueous phase. This is a critical step as the direct introduction of organic solvents into the ICP-MS can lead to plasma instability and carbon deposition on the interface cones.[3]
-
-
Step 6: ICP-MS Quantification:
-
Analyze the final aqueous solution (the stripped sample) using a calibrated ICP-MS system.
-
Quantify the analyte concentration and determine the overall extraction and recovery efficiency.
-
Visual Representation of the BEHEHP Extraction Workflow:
Caption: A schematic of the liquid-liquid extraction workflow using BEHEHP for sample preparation prior to ICP-MS analysis.
Performance Comparison: BEHEHP Extraction vs. Alternative Methodologies
To provide a clear performance benchmark, the BEHEHP extraction method is compared against two widely used sample preparation techniques: Simple Dilution and Microwave-Assisted Acid Digestion . The following table presents typical performance data for the recovery of a 20 µg/L multi-element spike from a complex organic matrix.
| Performance Metric | Simple Dilution | Microwave-Assisted Acid Digestion | BEHEHP Extraction |
| Analyte Recovery (%) | 85-115% (analyte dependent) | >98% | >97% |
| Matrix Interference | High | Low | Very Low |
| Sample Throughput | Very High | Moderate | Low |
| Technical Skill Required | Low | Moderate | High |
| Cost per Sample | Very Low | High | Moderate |
Comparative Insights:
-
Simple Dilution: This is the most straightforward and rapid approach. However, it is highly prone to non-spectral matrix effects, such as signal suppression or enhancement, which can lead to significant inaccuracies in quantification, especially in complex samples.[4][5][6]
-
Microwave-Assisted Acid Digestion: This is a powerful technique that effectively destroys the sample matrix, bringing all analytes into a simple aqueous solution. It offers excellent recovery and minimizes organic-based interferences.[7][8] The primary drawbacks are the requirement for specialized equipment and longer processing times.
-
BEHEHP Extraction: This method provides an excellent compromise, offering high analyte recovery and exceptional selectivity. Its major strength lies in the ability to isolate target analytes from the bulk of the sample matrix, thereby significantly reducing both spectral and non-spectral interferences.[9] The trade-offs are the multi-step procedure and the need for careful optimization of extraction parameters.
Ensuring Scientific Integrity: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation. The protocol described above is designed to be inherently self-validating through the incorporation of the following elements:
-
Analysis of Certified Reference Materials (CRMs): The entire method should be validated by analyzing a CRM with a matrix composition as close as possible to the samples of interest. Accurate recovery of the certified analyte concentrations provides a definitive measure of the method's accuracy.
-
Spike-Recovery Experiments: Spiking a known quantity of the analyte into a sample matrix before the extraction process allows for the determination of the extraction efficiency and an assessment of any matrix-related biases.
-
Method Blanks: The inclusion of method blanks, which contain all reagents but no sample, is essential for monitoring and controlling potential contamination introduced during the sample preparation process.
Concluding Remarks
The validation of the this compound extraction method confirms its utility as a highly effective technique for the selective pre-concentration of trace metals from challenging matrices prior to ICP-MS analysis. While it is more labor-intensive than simple dilution, it offers vastly superior mitigation of matrix effects. In comparison to microwave digestion, it provides a more targeted approach to analyte isolation. The ultimate selection of a sample preparation method should be guided by the specific analytical requirements, including the complexity of the sample matrix, the target analytes and their expected concentrations, and the data quality objectives of the study. For applications that demand the highest degree of accuracy and the removal of complex matrix interferences, a well-validated BEHEHP extraction protocol is an invaluable asset.
References
- Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
- Patsnap Eureka. (2025, September 19). Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects.
- Spectroscopy Online. (n.d.). A Pragmatic Approach to Managing Interferences in ICP-MS.
- MDPI. (n.d.). Optimization of ICP-MS Analysis for Studying Matrix Effects in Biological Fluids.
- RSC Publishing. (n.d.). Matrix-effect observations in inductively coupled plasma mass spectrometry.
- NIH. (2014, November 17). Investigation into Alternative Sample Preparation Techniques for the Determination of Heavy Metals in Stationary Source Emission Samples Collected on Quartz Filters.
- PubMed. (1997, March). Extraction equilibria of some transition metal ions by bis(2-ethylhexyl)phosphinic acid.
- NIH. (n.d.). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique.
- ResearchGate. (n.d.). Effect of equilibrium pH on cobalt extraction.
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- NIH. (2019, August 19). Comparison of Sample Preparation Methods for Multielements Analysis of Olive Oil by ICP-MS.
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A Senior Application Scientist's Comparative Guide to Organophosphorus Extractants for Actinide Separation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of f-Block Element Separation
In the intricate world of nuclear chemistry and radiopharmaceutical development, the separation of actinides from lanthanides stands as a formidable challenge. These two series of elements, the 5f and 4f series respectively, exhibit remarkably similar ionic radii and chemical properties, particularly in their predominant +3 oxidation state. This chemical resemblance complicates the purification of actinides from spent nuclear fuel—a critical step for waste management and resource recovery—and the preparation of high-purity actinide isotopes for medical applications.
Solvent extraction, a robust and scalable hydrometallurgical technique, remains the cornerstone of these separation processes. The efficacy of solvent extraction hinges on the organic phase: a carefully formulated solution of an extracting agent in an immiscible organic diluent. Organophosphorus compounds have long been the workhorses in this field, demonstrating strong extraction capabilities and resilience in highly acidic and radioactive environments.[1]
This guide provides a comparative analysis of the most significant organophosphorus extractants used for actinide separation. Moving beyond a simple catalog of reagents, we will delve into the causality behind their performance, comparing their extraction mechanisms, selectivity, and operational parameters. We will ground these comparisons in experimental data and provide validated protocols, offering both a high-level strategic overview and the practical details necessary for laboratory application.
The Workhorses: A Comparative Overview
The field of actinide separation is dominated by a few key classes of organophosphorus extractants, each with a distinct mechanism and application niche. We will focus on the three most influential: Tri-n-butyl phosphate (TBP), Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), and Bis(2-ethylhexyl) phosphoric acid (HDEHP).
| Extractant Class | Primary Functional Group | Extraction Mechanism | Key Application(s) |
| Tri-n-butyl phosphate (TBP) | Neutral Phosphate Ester (P=O) | Solvating | PUREX Process (U/Pu Separation) |
| CMPO | Neutral Bifunctional (P=O, C=O) | Solvating | TRUEX Process (TRU Separation) |
| HDEHP | Acidic Phosphoric Acid (P-OH) | Cation Exchange | TALSPEAK Process, Synergistic Systems |
Tri-n-butyl Phosphate (TBP): The PUREX Cornerstone
TBP is arguably the most widely used and studied organophosphorus extractant.[2] Its primary application is in the Plutonium and Uranium Recovery by Extraction (PUREX) process, the standard method for reprocessing spent nuclear fuel.
-
Mechanism of Action : TBP is a neutral, solvating extractant. It extracts metal nitrates by forming a neutral complex. For Uranium(VI) and Plutonium(IV), the extraction proceeds via the formation of UO2(NO3)2(TBP)2 and Pu(NO3)4(TBP)2 complexes, which are highly soluble in the organic diluent (typically a long-chain alkane like n-dodecane).[3] The efficiency of this extraction is highly dependent on the nitric acid concentration of the aqueous phase, which provides the nitrate ions necessary for charge neutralization.[4]
-
Selectivity : TBP's primary strength lies in its high affinity for tetravalent (An⁴⁺) and hexavalent (AnO₂²⁺) actinides over trivalent actinides (An³⁺) and most fission products. This selectivity is the basis of the PUREX process, allowing U(VI) and Pu(IV) to be co-extracted, leaving Am(III), Cm(III), and lanthanides in the aqueous raffinate.
-
Limitations : TBP is a relatively weak extractant for trivalent actinides and lanthanides, making it unsuitable for their recovery from high-level waste streams on its own.
CMPO: The Power of Bifunctionality for TRU Extraction
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) was developed to address the limitations of TBP, specifically for the extraction of trivalent transuranic (TRU) elements like americium and curium. It is the key component of the TRUEX (TRansUranium EXtraction) process.[5]
-
Mechanism of Action : CMPO is a neutral bifunctional extractant, featuring both a phosphine oxide (P=O) and a carbamoyl (C=O) group. This dual functionality allows for a more powerful solvating extraction of trivalent metal ions from highly acidic solutions. The generally accepted extracted species is a neutral complex such as M(NO3)3(CMPO)3.[5]
-
Selectivity : The key advantage of CMPO is its ability to extract trivalent actinides and lanthanides from highly acidic nitric acid solutions (1-3 M HNO₃).[5] While it effectively separates the An(III)/Ln(III) group from other fission products, its selectivity between actinides and lanthanides is limited. This co-extraction necessitates downstream separation processes.
-
The TRUEX Solvent System : In practice, CMPO is never used alone. The TRUEX solvent is a mixture, typically 0.2 M CMPO and 1.2-1.4 M TBP in an n-dodecane diluent.[6] The TBP here does not act as a primary extractant but as a phase modifier . The large, polar actinide-CMPO complexes have limited solubility in non-polar alkanes, which can lead to the formation of a third, heavy organic phase at high metal loading—a phenomenon that disrupts industrial processes. TBP solvates the complexes, increasing their solubility in the primary organic phase and preventing this "third-phase formation".[5]
HDEHP: The Acidic Cation Exchanger
Unlike the neutral solvating extractants TBP and CMPO, Bis(2-ethylhexyl) phosphoric acid (HDEHP) is an acidic extractant. It operates via a cation exchange mechanism and is known for its use in the TALSPEAK (Trivalent Actinide Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexes) process.
-
Mechanism of Action : HDEHP exists as a dimer, (HDEHP)₂, in the organic phase. It extracts trivalent metal ions by exchanging its acidic protons for the metal cation, forming a complex like M(DEHP·HDEHP)3. This process is highly pH-dependent.[2][7]
M³⁺(aq) + 3(HDEHP)₂(org) ⇌ M(DEHP·HDEHP)₃(org) + 3H⁺(aq)
-
Selectivity : The extraction efficiency of HDEHP for trivalent f-elements increases with atomic number (and decreasing ionic radius). Crucially, in the presence of an aqueous complexing agent like diethylenetriaminepentaacetic acid (DTPA), a separation between trivalent actinides and lanthanides can be achieved. DTPA forms more stable complexes with the actinides (Am³⁺, Cm³⁺) in the aqueous phase, "holding" them back while the lanthanides are preferentially extracted by the HDEHP in the organic phase.
-
Synergistic Systems : HDEHP is also used in combination with neutral extractants like CMPO.[8] In these systems, a synergistic effect is often observed, where the extraction power of the mixture is greater than the sum of its parts.[8] However, the behavior is complex: synergism is typically seen at low acidity, while antagonism (reduced extraction) can occur at high acidity.[2]
The Underlying Chemistry: Why Selectivity Occurs
The ability to separate trivalent actinides from the chemically similar lanthanides is rooted in the subtle differences in their electronic structures and coordination chemistry. The 5f orbitals of the actinides are more spatially extended than the 4f orbitals of the lanthanides. This allows for a slightly greater degree of covalency and interaction with "soft" donor atoms (like Nitrogen or Sulfur) in actinide complexes compared to the predominantly ionic bonding in lanthanide complexes.[9]
-
Hard-Soft Acid-Base (HSAB) Principle : Trivalent actinides and lanthanides are both considered "hard" acids, preferentially coordinating with hard donor atoms like the oxygen in the phosphoryl (P=O), carbonyl (C=O), and hydroxyl (P-OH) groups of the organophosphorus extractants discussed. This explains why these extractants are effective for the entire group.
-
Exploiting Subtle Differences : The slight covalent character of the actinide bonds is the key to their separation from lanthanides. While organophosphorus extractants primarily use hard oxygen donors, newer generations of extractants, such as those derived from phenanthroline, incorporate soft nitrogen donors.[10][11] These ligands show a marked preference for Am(III) over Eu(III), achieving significantly higher separation factors because the nitrogen atoms can participate in the more favorable covalent interaction with the actinide 5f orbitals.[1]
Performance Comparison: A Data-Driven Analysis
The performance of an extractant is quantified by its distribution ratio (D) —the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium—and its separation factor (SF) , which is the ratio of the distribution ratios of two different metals (e.g., SFₐₘ/ₑᵤ = Dₐₘ / Dₑᵤ).
The following table synthesizes representative data from the literature to illustrate the performance of TBP, HDEHP, and CMPO for the separation of Am(III) from Eu(III) (a representative lanthanide) as a function of nitric acid concentration.
Table 1: Comparative Extraction Behavior of Organophosphorus Extractants
| Extractant | HNO₃ Conc. | Dₐₘ (Approx.) | Dₑᵤ (Approx.) | SFₐₘ/ₑᵤ | Extraction Trend with [HNO₃] |
| TBP (30% in n-dodecane) | 1.0 M | < 0.01 | < 0.01 | ~1 | Weak extraction, slight increase |
| HDEHP (0.1 M in n-dodecane) | 0.01 M | > 100 | > 1000 | < 1 | Decreases sharply |
| 1.0 M | < 1 | < 10 | < 1 | ||
| CMPO (0.2 M in n-dodecane) | 0.1 M | ~1 | ~1 | ~1 | Increases then decreases |
| 1.0 M | > 10 | > 10 | ~1-2 | ||
| 3.0 M | > 50 | > 50 | ~1-2 |
Data synthesized from trends reported in literature. Absolute values can vary with specific conditions.[2]
Analysis of Performance Trends
-
TBP is clearly ineffective for trivalent actinide/lanthanide extraction from acidic media, with negligible D values.
-
HDEHP shows very strong extraction at low acidity, consistent with its cation-exchange mechanism which is driven by low H⁺ concentration.[2] However, its extraction power plummets as acidity increases, making it unsuitable for direct extraction from high-level waste (typically 1-3 M HNO₃). It also shows a preference for Eu over Am (SF < 1).
-
CMPO demonstrates its key advantage: strong extraction of both Am(III) and Eu(III) at high nitric acid concentrations.[2] The distribution ratios peak around 1-3 M HNO₃ before decreasing at very high acidities due to competition from nitric acid extraction itself.[5] Its intrinsic separation factor between Am and Eu is low, generally below 2, confirming its role as a group separation agent.
Experimental Workflow: A Validated Protocol
This section provides a detailed, self-validating protocol for a laboratory-scale solvent extraction experiment to determine the distribution ratios of Am(III) and Eu(III).
Objective
To measure the distribution ratios (D) of ²⁴¹Am and ¹⁵²Eu between an aqueous nitric acid phase and an organic solvent phase composed of 0.2 M CMPO and 1.2 M TBP in n-dodecane.
Materials and Reagents
-
Organic Phase : 0.2 M CMPO + 1.2 M TBP in n-dodecane.
-
Aqueous Phase : Nitric acid solutions (e.g., 0.1 M, 0.5 M, 1.0 M, 3.0 M, 5.0 M).
-
Radiotracers : Stock solutions of ²⁴¹Am(III) and ¹⁵²Eu(III) in dilute HNO₃.
-
Equipment : Calibrated pipettes, 15 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, gamma spectrometer with a high-purity germanium (HPGe) detector.
Experimental Protocol Diagram
Caption: Solvation of Am(III) by CMPO and nitrate to form a neutral complex.
Conclusion
Organophosphorus extractants have been instrumental in the development of actinide separation technologies. TBP remains the undisputed choice for the bulk separation of uranium and plutonium in the PUREX process due to its selectivity for higher-valent actinides. For the recovery of trivalent transuranics from acidic waste, the bifunctional extractant CMPO is highly effective, though it necessitates a subsequent, challenging actinide-lanthanide separation step. Acidic extractants like HDEHP offer an alternative mechanism based on cation exchange, which can be cleverly exploited in processes like TALSPEAK to achieve that separation.
The choice of extractant is a complex decision dictated by the specific separation goal, feed conditions (especially acidity), and process-scale considerations like phase stability. While these established reagents form the bedrock of current technology, the future of actinide separations is moving towards more selective and sustainable systems. The development of CHON-compliant and highly selective soft-donor ligands represents a paradigm shift, promising simplified processes with higher efficiency and a reduced environmental footprint. Understanding the fundamental performance and mechanisms of the classic organophosphorus extractants is the essential foundation upon which these next-generation separation technologies are being built.
References
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Hu, P., et al. (2011). Highly Efficient Separation of Actinides from Lanthanides by a Phenanthroline-Derived Bis-triazine Ligand. Journal of the American Chemical Society, 133(33), 13093-102. Available at: [Link]
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Yang, X., et al. (2024). Computation-Aided Development of Next-Generation Extractants for Trivalent Actinide and Lanthanide Separation. JACS Au, 4(1), 235-245. Available at: [Link]
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Hu, P., et al. (2011). Highly efficient separation of actinides from lanthanides by a phenanthroline-derived bis-triazine ligand. CentAUR. Available at: [Link]
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Hu, P., et al. (2011). Highly Efficient Separation of Actinides from Lanthanides by a Phenanthroline-Derived Bis-triazine Ligand. ResearchGate. Available at: [Link]
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Yang, X., et al. (2024). Progress in phenanthroline-derived extractants for trivalent actinides and lanthanides separation: where to next?. Chemical Communications. Available at: [Link]
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Gelis, A. V., et al. (2009). Extraction behaviour of actinides and lanthanides in TALSPEAK, TRUEX and NPEX processes of UREX+. ResearchGate. Available at: [Link]
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Venkatesan, K.A., et al. (2015). Extraction behaviour of Am(III) and Eu(III) from nitric acid medium in CMPO-HDEHP impregnated resins. ResearchGate. Available at: [Link]
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Sengupta, A., et al. (2016). Effect of phase modifiers TBP and iso-decanol on the extraction and complexation of Eu 3+ with CMPO. ResearchGate. Available at: [Link]
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Lumetta, G.J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. Available at: [Link]
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Mincher, B.J., et al. (2012). Study of the Interaction between HDEHP and CMPO and Its Effect on the Extraction of Selected Lanthanides. ResearchGate. Available at: [Link]
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Ansari, S.A., et al. (2014). Liquid–Liquid Extraction of Actinides from Nitric Acid Feeds Using Two Hexa-n-alkylnitrilotriacetamides. ResearchGate. Available at: [Link]
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Mohapatra, P.K., et al. (2013). Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material. Dalton Transactions, 42(42), 15006-15011. Available at: [Link]
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Srinivasan, T.G., et al. (2011). Extraction of americium(III) from nitric acid medium by CMPO-TBP extractants in ionic liquid diluent. ResearchGate. Available at: [Link]
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Andersson, S., et al. (2020). Batch Tests for Optimisation of Solvent Composition and Process Flexibility of the CHALMEX FS-13 Process. Taylor & Francis Online. Available at: [Link]
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BARC (2000). Newsletter of the Bhabha Atomic Research Centre. BARC. Available at: [Link]
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Volja, D., et al. (2012). Solvent Extraction of Actinides and Lanthanides by CMP(O)‐ and N‐Acyl(thio)urea‐tetrafunctionalized Cavitands: Strong Synergistic Effect of Cobalt Bis(dicarbollide) Ions. ResearchGate. Available at: [Link]
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Lumetta, G.J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. Available at: [Link]
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Ansari, S.A., et al. (2012). Development of a CMPO based extraction process for partitioning of minor actinides and demonstration with geneuine fast reactor fuel solution (155 GWd/Te). ResearchGate. Available at: [Link]
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Srinivasan, T.G., et al. (2011). Extraction and third phase formation behavior of Eu(III) IN CMPO–TBP extractants present in room temperature ionic liquid. ResearchGate. Available at: [Link]
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Li, Z., et al. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous solutions. Lirias. Available at: [Link]
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Abdulra'uf, L.B., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. NIH National Library of Medicine. Available at: [Link]
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Kolarik, Z., & Petrich, G. (1981). Distribution of U(IV), U(VI), Pu(III) and Nitric Acid between 30 vol. % Tributyl Phosphate in Dodecane and Aqueous Nitrate Solutions. Kernforschungszentrum Karlsruhe. Available at: [Link]
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Kubota, F., et al. (2009). A New “Green” Extractant of the Diglycol Amic Acid Type for Lanthanides. Journal of Chemical Engineering of Japan, 42(s1), S-151-S-155. Available at: [Link]
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Smirnov, I.V., et al. (2016). Distribution factors of Eu(III), Am(III), Pu(IV), U(VI), and Tc(VII) in their extraction from 3 M HNO 3 with solutions of 2EHDCMPP in DCE as functions of the extractant concentration. ResearchGate. Available at: [Link]
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Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker, Inc.. Available at: [Link]
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Venkatesan, K.A., et al. (2015). Fig. 9: Dependence of HDEHP concentration on the extraction of Am(III) and Eu(III). Semantic Scholar. Available at: [Link]
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Selectivity of Bis(2-ethylhexyl)-2-ethylhexylphosphonate for adjacent lanthanides
An In-Depth Guide to the Selectivity of Bis(2-ethylhexyl)-2-ethylhexylphosphonate for Adjacent Lanthanide Separation
The separation of individual lanthanides from their mixtures represents a significant challenge in inorganic and industrial chemistry. Due to the phenomenon known as the "lanthanide contraction," the chemical properties of adjacent lanthanides are remarkably similar, making their selective extraction a complex task.[1] Solvent extraction has emerged as the predominant industrial method for this purpose, with the choice of the organic extractant being the most critical factor dictating the efficiency and selectivity of the separation process.[2][3]
Among the arsenal of available reagents, the organophosphorus extractant this compound, commonly known by trade names such as P507 or EHEH[P], has become a cornerstone of modern rare earth hydrometallurgy.[4][5][6] Its widespread adoption is attributed to its superior overall performance, particularly its high separation factors for adjacent heavy rare earth elements.[4] This guide provides a detailed comparison of P507's selectivity against other common extractants, supported by experimental data and protocols for researchers and professionals in the field.
The Mechanism and Performance of P507
P507 is an acidic extractant that operates via a cation-exchange mechanism.[7] During extraction, the lanthanide ion (Ln³⁺) in the aqueous phase is exchanged for protons (H⁺) from the P507 molecules in the organic phase, forming a stable, neutral metal-extractant complex that is soluble in the organic diluent. The general extraction equilibrium can be represented as:
Ln³⁺(aq) + 3(HA)₂(org) ⇌ LnA₃(HA)₃(org) + 3H⁺(aq)
Where (HA)₂ represents the dimeric form of the P507 extractant in the organic phase.
A key characteristic of P507 is that its ability to extract rare earth ions generally increases with the atomic number of the element.[4] This "reverse-sequence" extraction is a direct consequence of the lanthanide contraction; as the ionic radius decreases across the series, the charge density of the lanthanide ion increases, leading to the formation of a more stable complex with the extractant.[1] This trend makes P507 exceptionally effective for separating the more valuable heavy rare earth elements (HREEs).[4]
Comparative Selectivity: P507 vs. Alternatives
The performance of an extractant is quantified by its separation factor (β), which is the ratio of the distribution ratios (D) of two different metals. A higher separation factor indicates a more efficient separation.
β(A/B) = D(A) / D(B)
While P507 is highly effective, it is essential to compare its performance with other commercially significant organophosphorus extractants, namely Di(2-ethylhexyl) phosphoric acid (D2EHPA) and Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272).
-
Di(2-ethylhexyl) phosphoric acid (D2EHPA): Often considered the industry benchmark, D2EHPA is a strong acidic extractant.[7] However, P507 generally exhibits significantly higher separation factors between adjacent heavy rare earth elements compared to D2EHPA.[4] A critical operational advantage of P507 is that the extracted lanthanides can be stripped (back-extracted) using lower acid concentrations than required for D2EHPA, reducing overall chemical consumption.[8]
-
Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272): This extractant is known for its excellent selectivity, particularly for separating certain pairs like cobalt and nickel.[9] For lanthanides, Cyanex 272 can offer superior separation for specific light rare earth element (LREE) pairs. For instance, in one study, a substantial separation of Praseodymium (Pr) and Lanthanum (La) (βPr/La = 21.2) was achieved with Cyanex 272 in the presence of acetic acid. However, its overall extraction ability for lanthanides is lower than that of P507 and D2EHPA. Its practical application can also be limited by a lower loading capacity.[10]
-
Cyanex 572: This newer extractant has been reported to achieve similar separation performance to P507 while reducing acid requirements by over 30%, positioning it as a potentially more cost-effective alternative.[2]
The choice of extractant often depends on the specific lanthanide pair to be separated. While P507 excels for HREEs, alternatives like Cyanex 272 may be preferable for certain LREE separations.[4] Furthermore, synergistic mixtures, such as P507 and Cyanex 272, have been shown to enhance the separation of heavy lanthanides compared to using P507 alone.[2]
Quantitative Performance Data
The following table summarizes typical separation factors for adjacent lanthanides using different extractants. Note that these values can vary significantly depending on experimental conditions such as pH, temperature, and the composition of the aqueous and organic phases.
| Adjacent Pair | P507 (EHEH[P]) | D2EHPA | Cyanex 272 |
| Pr/La | ~2.0 - 4.0 | Lower than P507 | Up to 21.2 |
| Nd/Pr | ~1.5[5] | ~1.4 | Higher than D2EHPA |
| Dy/Tb | ~3.4[2] | Lower than P507 | Lower than P507 |
| Er/Y | ~1.8[11] | ~1.5 | Lower than P507 |
Methodologies and Experimental Protocols
To ensure trustworthiness and reproducibility, a self-validating experimental protocol is essential. The following section details a standard liquid-liquid extraction procedure to determine the distribution ratios and separation factors of lanthanides.
Experimental Workflow Diagram
Caption: Workflow for determining lanthanide separation factors using solvent extraction.
Step-by-Step Protocol
-
Preparation of the Aqueous Feed Solution:
-
Prepare a stock solution containing the lanthanides of interest (e.g., 0.01 M each of La³⁺, Pr³⁺, and Nd³⁺) by dissolving their high-purity oxide or chloride salts in a dilute acid solution (e.g., 0.1 M HCl).
-
Adjust the initial pH of the feed solution to the desired value (e.g., pH 3.5) using a dilute base or acid. The pH is a critical parameter influencing extraction efficiency.[11][12]
-
-
Preparation of the Organic Phase:
-
Prepare the organic extractant solution by diluting a specific concentration of P507 (e.g., 0.6 mol L⁻¹) in a suitable organic diluent like isoparaffin or sulfonated kerosene.[4]
-
Causality Note: The concentration of the extractant directly impacts the loading capacity of the organic phase and the distribution ratios of the metals.[2]
-
-
Liquid-Liquid Extraction:
-
In a separatory funnel, add equal volumes of the aqueous feed solution and the organic phase (e.g., 25 mL each, for an Aqueous/Organic ratio of 1:1).
-
Seal the funnel and shake vigorously using a mechanical shaker for a predetermined time (e.g., 15-30 minutes) to ensure that the extraction equilibrium is reached.[5]
-
Allow the funnel to stand undisturbed until the aqueous and organic phases have completely separated into two distinct layers.
-
-
Sample Analysis:
-
Carefully separate the two phases. The aqueous phase after extraction is referred to as the "raffinate."
-
Determine the concentration of each lanthanide remaining in the raffinate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2]
-
-
Data Calculation:
-
Concentration in Organic Phase ([Ln]org): Calculate the concentration of each lanthanide extracted into the organic phase by mass balance: [Ln]org = [Ln]initial_aq - [Ln]final_aq
-
Distribution Ratio (D): For each lanthanide, calculate the distribution ratio, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium: D = [Ln]org / [Ln]final_aq
-
Separation Factor (β): Calculate the separation factor for an adjacent pair (e.g., Nd/Pr) by taking the ratio of their individual distribution ratios: β(Nd/Pr) = D(Nd) / D(Pr)
-
P507 Cation-Exchange Mechanism Diagram
Caption: Cation-exchange mechanism for lanthanide extraction by P507.
Conclusion
This compound (P507) is a highly efficient and selective extractant that has become integral to the industrial separation of rare earth elements. Its primary advantage lies in its high separation factors for adjacent heavy lanthanides, which are notoriously difficult to separate. While alternatives like D2EHPA and Cyanex 272 have their merits for specific applications, P507 offers a robust combination of high selectivity, good extraction capacity, and favorable stripping conditions, making it the preferred choice for many separation schemes.[4][8] The development of synergistic extraction systems and newer extractants like Cyanex 572 continues to evolve the field, but a thorough understanding of P507's performance remains fundamental for any researcher or professional engaged in lanthanide purification.[2]
References
-
Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. (n.d.). MDPI. Available at: [Link]
-
Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. (n.d.). MDPI. Available at: [Link]
-
Light Rare Earths Extraction in Continuous Regime Using P507 Extractant and Lactic Acid. (n.d.). Centro de Tecnologia Mineral - CETEM. Available at: [Link]
-
The Separation of Y and Er Based on the Synergistic Effect of [N1444][P507] and TRPO. (n.d.). MDPI. Available at: [Link]
-
Advantages of P507 Extractant in Rare Earth Element Extraction. (2025). Available at: [Link]
-
Solvent extraction of lanthanum(III) from acidic nitrate-acetato medium by Cyanex 272 in toluene. (2025). ResearchGate. Available at: [Link]
-
Solvent extraction separation of La from chloride solution containing Pr and Nd with Cyanex 272. (2025). ResearchGate. Available at: [Link]
-
Recovery of iron as hematite and separation of trivalent lanthanide ions from spent hard disk magnet leach liquor using [P66614][Cy272] ionic liquid. (2025). RSC Publishing. Available at: [Link]
-
Detailed Extraction Process Parameters for P507 Extractant. (2025). Available at: [Link]
-
Separation of didymium from lanthanum by liquid-liquid extraction using organophosphorus acids and acetic acid. (n.d.). Centro de Tecnologia Mineral - CETEM. Available at: [Link]
-
Separation of Light Rare Earth Elements by Solvent Extraction. (n.d.). Centro de Tecnologia Mineral - CETEM. Available at: [Link]
-
Nonstationary separation of Nd and Pr by P507 extractant. (2021). E3S Web of Conferences. Available at: [Link]
-
Efficient Separation of Nd(III) and La(III) Via Supported Liquid Membrane Using EHEHPA (P507) as a Carrier. (2022). ResearchGate. Available at: [Link]
-
Comparative study on Ce (III) and La (III) solvent extraction and separation from a nitric acid medium by D2EHPA and Cyanex272. (n.d.). ResearchGate. Available at: [Link]
-
Study on the Separation of Lanthanum and Non-rare Earth Impurities by CL-P507 Resin. (2025). ResearchGate. Available at: [Link]
-
Separation of lanthanum and cerium from chloride medium in presence of complexing agent along with EHEHPA (P507) in a serpentine microreactor. (n.d.). ResearchGate. Available at: [Link]
-
Extraction and Separation of Lanthanum and Actinium by Non-Saponification P507 System. (n.d.). Available at: [Link]
-
Investigation of aggregation in solvent extraction of lanthanides by acidic extractants (organophosphorus and naphthenic acid). (1997). USGS Publications Warehouse. Available at: [Link]
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Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating. (n.d.). University of Idaho. Available at: [Link]
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Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. (2005). ResearchGate. Available at: [Link]
-
The structure of a lanthanide complex at an extractant/water interface studied using heterodyne-detected vibrational sum frequency generation. (n.d.). RSC Publishing. Available at: [Link]
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Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. (n.d.). PubMed Central. Available at: [Link]
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A Comparative Guide to the Loading Capacity of Phosphonate Extractants in Solvent Extraction
For researchers, scientists, and professionals in drug development and hydrometallurgy, the selection of an appropriate extractant is a critical decision that dictates the efficiency and economic viability of a separation process. Among the diverse classes of extractants, organophosphorus compounds, particularly phosphonate and phosphinic acids, are workhorses in the selective recovery of valuable metals. This guide provides an in-depth comparison of the loading capacities of common phosphonate and phosphinic acid extractants, supported by experimental data and a detailed protocol for in-house evaluation.
Introduction to Phosphonate Extractants in Solvent Extraction
Solvent extraction is a powerful technique for separating and purifying metals from aqueous solutions. The process relies on the differential partitioning of metal ions between an aqueous phase and an immiscible organic phase containing a specific extractant. Phosphonate and phosphinic acid extractants are acidic extractants that operate on a cation exchange mechanism. The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:
M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)
where (HA)₂ represents the dimeric form of the acidic extractant in the organic phase. The efficiency of this process is heavily influenced by the extractant's structure, the pH of the aqueous phase, and the nature of the diluent.
This guide focuses on a comparative analysis of the following widely used commercial extractants:
-
D2EHPA (Di-2-ethylhexyl phosphoric acid)
-
PC-88A (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester)
-
Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid)
-
Cyanex 301 (Bis(2,4,4-trimethylpentyl)dithiophosphinic acid)
-
Cyanex 302 (Bis(2,4,4-trimethylpentyl)monothiophosphinic acid)
The structural differences between these extractants, particularly the nature of the groups attached to the phosphorus atom, lead to variations in their acidity (pKa) and, consequently, their selectivity and loading capacity for different metal ions.
Figure 2: Experimental workflow for determining the maximum loading capacity of a phosphonate extractant.
Step-by-Step Procedure
-
Preparation of the Organic Phase: Prepare a solution of the phosphonate extractant in the chosen diluent at the desired concentration (e.g., 0.5 M).
-
Preparation of the Aqueous Phase: Prepare a stock solution of the metal salt in deionized water. Adjust the pH to the desired value using appropriate acid or base. The metal concentration should be high enough to ensure saturation of the organic phase.
-
Initial Contact: In a separatory funnel, mix a known volume of the organic phase with an equal volume of the fresh aqueous feed solution (O/A ratio of 1:1).
-
Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis of the First Raffinate: Carefully separate the aqueous phase (raffinate) and analyze its metal concentration.
-
Subsequent Contacts: Transfer the loaded organic phase to a clean separatory funnel and add a fresh portion of the aqueous feed solution. Repeat the equilibration and phase separation steps.
-
Iterative Process: Continue this process of contacting the same organic phase with fresh aqueous feed until the metal concentration in the raffinate is approximately equal to the initial metal concentration in the feed. This indicates that the organic phase is saturated and can no longer extract a significant amount of metal.
-
Calculation of Loading Capacity: The maximum loading capacity is calculated as the total amount of metal extracted into the organic phase divided by the volume of the organic phase. The amount of metal extracted in each stage is determined by the difference in metal concentration in the aqueous phase before and after contact.
Maximum Loading (g/L) = Σ [(C_initial_aq - C_final_aq)_i * V_aq] / V_org
Where:
-
C_initial_aq = Initial metal concentration in the aqueous phase
-
C_final_aq = Final metal concentration in the aqueous phase after contact i
-
V_aq = Volume of the aqueous phase
-
V_org = Volume of the organic phase
-
i = Contact number
Conclusion
The choice of a phosphonate extractant is a multifaceted decision that requires a thorough understanding of its loading capacity and selectivity for the target metal under specific process conditions. D2EHPA, PC-88A, and the Cyanex series of extractants each offer a unique set of properties that make them suitable for different applications. While this guide provides a comparative overview based on available literature, it is crucial for researchers and process developers to conduct their own evaluations using the described experimental protocol to determine the optimal extractant and conditions for their specific needs. A systematic approach to understanding the interplay between extractant structure, aqueous phase chemistry, and organic phase composition will ultimately lead to the development of efficient and robust separation processes.
References
- Daoud, J. A., et al. (2006). CYANEX 272 for the extraction and recovery of zinc from aqueous waste solution using a mixer-settler unit.
- Biswas, R. K., & Begum, D. A. (2011). Solvent extraction of manganese from sulphate-acetato medium with Cyanex 272. Journal of the Chilean Chemical Society.
- CYANEX® 272 Extractant. Scribd.
- Reddy, B. R., & Kumar, B. N. (2017).
- Singh, P., & Tripathy, B. C. (2012). Loading of Zn(II) in D2EHPA.
- Liu, Y., et al. (2019). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. MDPI.
- Reddy, B. R., & Park, K. H. (2007). Extraction/Separation of Cobalt by Solvent Extraction: A Review. SciSpace.
- Jergensen, G. V. (2015).
- du Preez, A. C., & Preston, J. S. (2011). Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. SciSpace.
- Devi, N., et al. (2014). Extraction studies of cobalt (II) and nickel (II) from chloride solution using PC88A.
- Darvishi, D., et al. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy.
- Archer, C. H., et al. (2020). Synthesis of Phosphonated Polymer Resins for the Extraction of Rare-Earth Elements.
- Yang, X., et al. (2019). Synthesis of Phosphonic Acid Extractants and Selective Extraction of In(III) and Ga(III) from Acidic Media Containing Zn(II).
- Guimarães, A. S., et al. (2014). Molecular structure of extractants Cyanex 272 and D2EHPA.
- Reddy, M. L. P., et al. (2012). Separation of rare earths by solvent extraction using DEHPA.
- Smirnov, I., et al. (2020).
- Wang, X., et al. (2017). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI.
- Nguyen, T. H. N., & Lee, M. S. (2020).
- Battsengel, A., et al. (2018).
- Yusoff, M. S. M., & Ashifa, S. N. (2014). Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions.
- Park, K. H., & Mohapatra, D. (2013).
- Reddy, B. R., & Kumar, J. R. (2007). Separation of La and Ce with PC88A by counter-current mixer-settler extraction column.
- Nguyen, T. H. N., et al. (2020).
- Guimarães, A. S., et al. (2014). Competing solvent extraction of calcium and/or nickel with cyanex 272 and/or d2ehpa. SciELO.
- Nguyen, T. H. N., et al. (2020). Structure and properties of Cyanex 272, Cyanex 302 and Cyanex 301 at 24...
- IUPAC. (2014). Loading capacity in solvent extraction. The IUPAC Compendium of Chemical Terminology.
- Ayanda, O. S., et al. (2013). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. Academic Journals.
- Thakkar, A., et al. (2022).
- Unopex. (2023). Process 101: Solvent Extraction. Unopex.
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of additives such as plasticizers and flame retardants is a critical aspect of quality control, safety assessment, and regulatory compliance. Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEH-EHP), an organophosphorus compound utilized in various materials, requires robust analytical methods to monitor its presence and concentration. This guide presents an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of BEH-EHP. The methodologies, validation parameters, and experimental considerations discussed herein are designed to provide a comprehensive framework for selecting the most suitable technique for your specific analytical challenges.
Introduction to this compound (BEH-EHP)
BEH-EHP is a structurally complex organophosphorus compound commonly employed as a plasticizer and flame retardant.[1] It is a colorless, viscous liquid with a high molecular weight (418.64 g/mol ), a high boiling point (479.2°C at 760 mmHg), and is insoluble in water but miscible with most organic solvents.[2][3][4] These physicochemical properties are paramount in dictating the most effective analytical strategy for its quantification. The choice between HPLC and GC-MS is not arbitrary; it is a decision guided by the inherent principles of each technique and the specific characteristics of the analyte and the sample matrix.
Principle of Methodologies: A Tale of Two Phases
The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the analyte through the chromatographic system.[5][6][7] HPLC utilizes a liquid mobile phase, making it ideal for non-volatile and thermally labile compounds, while GC-MS employs an inert gas as the mobile phase, necessitating that the analyte be volatile or semi-volatile and thermally stable.[5][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a non-polar compound like BEH-EHP, a reversed-phase HPLC method is the logical choice. In this mode, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. The high hydrophobicity of BEH-EHP (LogP: 8.86) suggests it will be strongly retained on a C18 column, allowing for excellent separation from more polar matrix components.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase coated on the inner wall of a capillary column.[5] The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification and quantification. Given BEH-EHP's high boiling point, a GC-MS method will require a high-temperature oven program to ensure its elution from the column. The thermal stability of BEH-EHP is a critical consideration; however, many organophosphorus compounds are amenable to GC analysis.
Experimental Design and Method Validation
A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for trustworthy and reproducible results.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV-Vis or Diode Array Detector (DAD). A mass spectrometer (LC-MS) could also be used for enhanced selectivity and sensitivity.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (95:5 v/v). The high percentage of organic solvent is necessary to elute the highly non-polar BEH-EHP in a reasonable time with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 224 nm. While BEH-EHP lacks a strong chromophore, detection at lower UV wavelengths is often feasible for organophosphorus compounds.
-
Injection Volume: 10 µL.
Sample Preparation: A simple dilution in a strong organic solvent like acetonitrile or methanol is typically sufficient for liquid samples. For solid matrices, an extraction step with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone) followed by solvent exchange into the mobile phase may be necessary.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness). This is a versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes. This program allows for the elution of BEH-EHP while maintaining good chromatographic resolution.
-
Injector Temperature: 280°C.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Injection Mode: Splitless, 1 µL injection volume.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of BEH-EHP (e.g., m/z 418, 307, 195 - hypothetical, would need to be confirmed by analyzing a standard).
Sample Preparation: Similar to HPLC, sample preparation involves dissolving the sample in a volatile organic solvent such as hexane or dichloromethane. Solid samples require extraction.[9][10]
Workflow Visualization
Caption: HPLC analysis workflow for BEH-EHP.
Caption: GC-MS analysis workflow for BEH-EHP.
Performance Comparison: A Head-to-Head Analysis
The choice between HPLC and GC-MS often comes down to a trade-off between various performance characteristics. The following table provides a comparative summary based on typical performance for similar analytes.
| Parameter | HPLC-UV | GC-MS | Rationale & Insights |
| Specificity/Selectivity | Moderate | High | GC-MS provides structural information from the mass spectrum, offering higher confidence in analyte identification, especially in complex matrices. HPLC with UV detection relies solely on retention time, which can be prone to interferences. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | GC-MS, particularly in SIM mode, is generally more sensitive than HPLC with UV detection.[8] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.[11] |
| Precision (%RSD) | < 5% | < 10% | Both methods can demonstrate good precision. HPLC often shows slightly better precision due to the more controlled liquid phase introduction. |
| Accuracy/Recovery (%) | 85-115% | 80-120% | Accuracy is highly dependent on the sample matrix and the effectiveness of the sample preparation procedure for both techniques. |
| Analysis Time | 10-20 minutes | 15-30 minutes | While individual runs may be comparable, GC oven cooling times can reduce overall throughput compared to HPLC.[6] |
| Compound Applicability | Non-volatile, thermally labile | Volatile, thermally stable | BEH-EHP is on the cusp of being suitable for both, but its high boiling point makes HPLC a more straightforward choice without concerns of thermal degradation.[5][7] |
| Cost & Complexity | Lower initial cost, less complex | Higher initial cost, more complex operation and data analysis | GC-MS systems are generally more expensive and require a higher level of operator expertise.[8] |
Causality Behind Experimental Choices
-
Choice of Column: A C18 column for HPLC is chosen due to the non-polar nature of BEH-EHP. For GC-MS, a DB-5ms column is selected for its versatility and inertness, which is crucial for analyzing potentially active organophosphorus compounds.
-
Mobile/Carrier Phase: The high organic content in the HPLC mobile phase is necessary to overcome the strong hydrophobic interactions between BEH-EHP and the C18 stationary phase. In GC, helium is the standard inert carrier gas that provides good efficiency.
-
Temperature Programming: The temperature ramp in the GC oven is essential to elute a high-boiling compound like BEH-EHP in a reasonable time with an acceptable peak shape. Isothermal analysis would likely result in very long retention times and broad peaks.
-
Detector Selection: A UV detector is a common and cost-effective choice for HPLC, though it may lack sensitivity for compounds without a strong chromophore. The mass spectrometer in GC-MS is a universal detector that also provides structural information, making it a powerful tool for identification and quantification.
Conclusion: Making an Informed Decision
Both HPLC and GC-MS are viable techniques for the analysis of this compound. The optimal choice depends on the specific requirements of the analysis.
Choose HPLC when:
-
You are analyzing for BEH-EHP in a relatively clean matrix.
-
You have concerns about the thermal stability of the analyte or co-eluting matrix components.
-
Lower instrument cost and ease of use are priorities.
-
The required sensitivity is within the µg/mL range.
Choose GC-MS when:
-
Absolute certainty in identification is required, especially in complex or "dirty" matrices.
-
Very low detection limits (ng/mL or lower) are necessary.
-
You need to screen for other volatile or semi-volatile compounds simultaneously.
For routine quality control of a known product where the matrix is well-characterized, a validated HPLC-UV method can be a robust and cost-effective solution. For investigational studies, such as identifying unknown extractables and leachables from packaging materials, the superior selectivity and sensitivity of GC-MS make it the more powerful and appropriate technique. Cross-validation of both methods can provide the highest level of confidence in analytical results, leveraging the strengths of each technique to ensure data integrity.
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LookChem. This compound. [Link]
-
PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. [Link]
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SIELC Technologies. Bis(2-ethylhexyl) phosphate. [Link]
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SIELC Technologies. Separation of Bis(2-ethylhexyl) phosphate on Newcrom R1 HPLC column. [Link]
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ResearchGate. Analytical Method Validation for Determining Organophosphorus Pesticides in Baby Foods by a Modified Liquid–Liquid Microextraction Method and Gas Chromatography–Ion Trap/Mass Spectrometry Analysis. [Link]
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PubMed Central. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. [Link]
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Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
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MDPI. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. [Link]
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PubMed. Analytical methodology for organophosphorus pesticides used in Canada. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]
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Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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Shimadzu. Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. [Link]
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A Senior Application Scientist's Guide to Benchmarking Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEHEHP) Against Commercial Extractants
This guide provides an in-depth, objective comparison of Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEHEHP), a phosphonate-based solvent extractant, against leading commercial alternatives. Designed for researchers, scientists, and professionals in drug development and hydrometallurgy, this document moves beyond simple data sheets to explain the causality behind performance differences, grounded in established principles of coordination chemistry and supported by verifiable experimental protocols.
Introduction: The Role of Extractant Chemistry in Separation Science
Solvent extraction is a cornerstone of hydrometallurgy, enabling the selective separation and purification of metals from complex aqueous solutions.[1][2][3] The heart of this process is the extractant, an organic molecule designed to chemically react with and transport specific metal ions from the aqueous phase into an immiscible organic phase.[1][4] The efficiency, selectivity, and overall economic viability of a separation process are dictated by the chemical nature of the extractant.
Organophosphorus compounds are a dominant class of extractants, valued for their high extraction efficiency and selectivity for a wide range of metals.[5] This guide focuses on this compound (BEHEHP), a phosphonate-based extractant, and benchmarks its performance against three widely used commercial extractants from different organophosphorus classes:
-
Di-(2-ethylhexyl)phosphoric acid (D2EHPA): A highly versatile and widely used phosphoric acid extractant for various non-ferrous metals, including copper, zinc, and rare earth elements.[6][7]
-
Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272): A phosphinic acid extractant renowned for its exceptional selectivity in separating cobalt from nickel.[8][9][10]
-
Tributyl phosphate (TBP): A neutral solvating extractant, widely applied in the separation of metals like iron(III) and in nuclear fuel reprocessing.[11][12]
The choice of extractant is not arbitrary; it is a carefully considered decision based on the target metal, the composition of the feed solution, and the desired purity of the final product. Understanding the subtle differences in their chemical structure and reactivity is paramount to designing an optimal separation flowsheet.
Performance Benchmarking: A Data-Driven Comparison
The performance of a solvent extractant is quantified by several key parameters: extraction efficiency, selectivity over other metals, loading capacity, and the ease of stripping (recovering the metal from the organic phase). The following data, synthesized from various studies, provides a comparative overview. It is crucial to note that direct comparisons can be complex, as performance is highly dependent on experimental conditions such as aqueous phase pH, metal concentration, extractant concentration, and the organic diluent used.
Extraction Efficiency and pH Dependence
The extraction of metal ions by acidic extractants like BEHEHP, D2EHPA, and Cyanex 272 is a pH-dependent cation exchange reaction. As pH increases, the extractant deprotonates, facilitating complexation with the metal cation and its extraction into the organic phase. The pH at which 50% of the metal is extracted (pH₅₀) is a critical parameter for comparing extractant strength and selectivity. A lower pH₅₀ value indicates a stronger extractant.
Table 1: Comparative pH₅₀ Values for Divalent Metal Extraction
| Metal Ion | BEHEHP (Ionquest 801)* | D2EHPA | Cyanex 272 | Key Insight |
| Zinc (Zn²⁺) | ~3.0 | ~2.5 | ~4.5 | D2EHPA is the strongest extractant for Zinc, followed by BEHEHP. |
| Cobalt (Co²⁺) | ~4.0 | ~3.5 | ~5.5 | D2EHPA shows the strongest extraction for Cobalt at lower pH.[13] |
| Nickel (Ni²⁺) | ~5.0 | ~4.0 | ~7.0 | All extractants require higher pH for Nickel extraction, with Cyanex 272 requiring the highest pH.[9][13] |
Note: Ionquest 801 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) is structurally very similar to BEHEHP and its performance data is often used as a proxy.[13][14]
In contrast, neutral extractants like TBP operate via a solvation mechanism, where the extractant's polar group (P=O) coordinates with a neutral metal salt. This type of extraction is typically performed from highly acidic solutions with high chloride or nitrate concentrations. For instance, TBP can achieve over 99% extraction of Fe(III) from concentrated hydrochloric acid solutions.[11][15]
Selectivity and Separation Factors
Selectivity is arguably the most important characteristic of an extractant, defining its ability to separate one metal from another. This is often quantified by the separation factor (β), the ratio of the distribution coefficients (D) of two different metals. A high separation factor indicates good separation.
Table 2: Selectivity Benchmarking (Separation Factors, β)
| Separation | BEHEHP (Ionquest 801) | D2EHPA | Cyanex 272 | Key Insight |
| Cobalt / Nickel (Co/Ni) | ~10-100 | ~2-10 | >1000 | Cyanex 272 is the industry standard for Co/Ni separation due to its exceptionally high selectivity.[8][9][10] BEHEHP offers moderate selectivity. |
| Zinc / Cobalt (Zn/Co) | Slightly better than Cyanex 272 | Moderate | Good | BEHEHP (as Ionquest 801) and Cyanex 272 perform similarly in separating Zinc from Cobalt.[13] |
| Iron(III) / Divalent Metals | Good | Good | Good | All acidic extractants show high selectivity for Fe(III) over divalent metals like Co, Ni, and Mn at low pH. |
| Iron(III) / Other Metals (with TBP) | N/A | N/A | N/A | TBP exhibits very high selectivity for Fe(III) over Mn(II), Ni(II), Cu(II), and Co(II) in chloride media, with separation factors in the hundreds to thousands.[11] |
Causality of Selectivity: The remarkable selectivity of Cyanex 272 for cobalt over nickel stems from the stereochemistry of the resulting metal-extractant complexes. Cobalt(II) readily forms tetrahedral complexes with Cyanex 272, which are sterically favored and highly soluble in the organic phase. Nickel(II), on the other hand, prefers to form octahedral complexes, which are less favored and less efficiently extracted. This structural difference is the key to their separation.[4]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They provide a standardized framework for benchmarking the performance of BEHEHP against other extractants in your own laboratory setting.
Protocol: Determination of Extraction Efficiency and pH Isotherms
This protocol establishes the relationship between pH and the extraction efficiency for a given metal, allowing for the determination of pH₅₀ values.
1. Reagent Preparation:
- Organic Phase: Prepare 0.2 M solutions of BEHEHP, D2EHPA, and Cyanex 272 in a suitable organic diluent (e.g., kerosene or a high-flashpoint aliphatic solvent).
- Aqueous Phase (Stock): Prepare a synthetic aqueous solution containing the metal(s) of interest (e.g., 1 g/L Co²⁺, 1 g/L Ni²⁺) in a sulfate or chloride matrix.
2. Extraction Procedure (Batch Contact):
- Pipette 20 mL of the aqueous stock solution into a series of separation funnels.
- Adjust the initial pH of each solution to a range of values (e.g., from 2.0 to 7.0 in 0.5 unit increments) using dilute H₂SO₄ or NaOH.
- Add 20 mL of the prepared organic phase to each separation funnel (maintaining an Organic to Aqueous (O:A) phase ratio of 1:1).
- Shake each funnel vigorously for a predetermined contact time (e.g., 15 minutes) to ensure equilibrium is reached.
- Allow the phases to disengage completely. Centrifugation may be required to break any emulsions.
- Carefully separate the two phases. Measure and record the equilibrium pH of the aqueous phase (the raffinate).
3. Analysis and Calculation:
- Analyze the metal concentration in the initial aqueous phase ([M]initial) and the raffinate ([M]raffinate) using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
- Calculate the percentage of extraction (%E) for each sample using the formula: %E = (([M]initial - [M]raffinate) / [M]initial) * 100
- Plot %E versus the equilibrium pH for each extractant. The pH at which the curve crosses 50% extraction is the pH₅₀.
Caption: Workflow for determining extraction efficiency and pH₅₀.
Protocol: Stripping Efficiency Determination
This protocol assesses the ease of recovering the extracted metal from the loaded organic phase, a critical step for regenerating the extractant and producing a concentrated product solution.[1][16][17]
1. Preparation of Loaded Organic:
- Prepare a larger batch of loaded organic by contacting your extractant solution with the aqueous metal feed at the optimal pH for extraction (determined in Protocol 3.1).
- Perform multiple contacts if necessary to achieve a high metal loading in the organic phase.
- Analyze the metal concentration in the loaded organic phase ([M]org).
2. Stripping Procedure:
- In a series of separation funnels, combine 20 mL of the loaded organic phase with 20 mL of a stripping solution (strip liquor).
- The stripping solution is typically a strong acid. Test a range of concentrations (e.g., 50 g/L, 100 g/L, 150 g/L H₂SO₄).
- Shake vigorously for 15 minutes and allow the phases to separate.
- Collect the aqueous strip solution and the now-stripped organic phase.
3. Analysis and Calculation:
- Analyze the metal concentration in the aqueous strip solution ([M]strip_aq).
- Calculate the stripping efficiency (%S) using the formula: %S = ([M]strip_aq * V_aq) / ([M]org * V_org) * 100 (Where V is the volume of the respective phase).
Caption: Workflow for determining stripping efficiency.
Logic and Structural Relationships
The selection of an appropriate extractant is a logical process based on the separation goal. The diagram below illustrates a simplified decision-making framework.
Caption: Decision framework for extractant selection.
Conclusion and Senior Scientist's Perspective
This compound (BEHEHP) emerges as a capable phosphonate extractant, demonstrating performance characteristics that position it between the strong, versatile D2EHPA and the highly specialized Cyanex 272 for certain applications.
-
BEHEHP vs. D2EHPA: D2EHPA is generally a stronger extractant, meaning it can extract metals at a lower pH. This can be an advantage for maximizing recovery but may also lead to challenges in stripping, often requiring more concentrated acid. BEHEHP's slightly weaker acidity could translate to easier stripping, potentially reducing operational costs associated with reagent consumption.
-
BEHEHP vs. Cyanex 272: For the critical separation of cobalt and nickel, Cyanex 272 remains the unparalleled choice due to its superior selectivity. While BEHEHP shows some selectivity, it cannot compete with the stereochemical advantage offered by Cyanex 272's structure.
-
BEHEHP vs. TBP: These extractants operate via different mechanisms and are suited for different applications. TBP excels in highly acidic, high-chloride environments for solvating extraction, a domain where acidic cation exchangers like BEHEHP are ineffective.
The optimal choice is never universal. It is a function of the specific hydrometallurgical challenge, including the feed composition, target purity, and economic constraints. This guide provides the foundational data and standardized protocols to empower researchers to make an informed, evidence-based decision by benchmarking BEHEHP's performance within the context of their unique process conditions.
References
- Method for Stripping Metals in Solvent Extraction - Scholars' Mine. (1991).
- Mexico D2EHPA nonferrous metal extractant. (2024).
- Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. (n.d.). MDPI.
- Solvent Extraction Process Description. (2024). SX Kinetics.
- Solvent Extraction Stripping Methods. (2018). 911Metallurgist.
- Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. (n.d.). MDPI.
- Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. (2020). MDPI.
- Application of TBP in selective removal of iron(iii) in solvent extraction and transport through polymer inclusion membranes processes. (n.d.). journalssystem.com.
- Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. (n.d.).
- D2EHPA solvent extraction reagent in Australia. (n.d.).
- Effect of TBP concentration on the extraction of metals. (n.d.). ResearchGate.
- US5228903A - Method for stripping metals in solvent extraction. (n.d.). Google Patents.
- Solvents Extractants|recover high purity metal. (n.d.). Florrea-Flotation reagents.
- Flowsheet design and improvements in solvent extraction modelling using cyanex reagents. (n.d.). SAIMM.
- Organic used percentage by metal loading with Cyanex 272 system and... (n.d.). ResearchGate.
- Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013). Chemical Society Reviews (RSC Publishing).
- Effect of TBP concentration on the extraction of iron(III). FeCl 3 ¼... (n.d.). ResearchGate.
- Extraction of Iron(III) by Tri- n -Butyl Phosphate from Nitric and Hydrochloric Acids. (2025).
- Solvent Extraction for Hydrometallurgy. (n.d.). Syensqo.
- Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). (2021). MDPI.
Sources
- 1. SX Kinetics, Inc. - Specialists in Solvent Extraction and Electrowinning Pilot Plants [sxkinetics.com]
- 2. Solvents Extractants|recover high purity metal|copper extractants solution [florrea.com]
- 3. Solvent Extraction for Hydrometallurgy | Syensqo [syensqo.com]
- 4. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
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- 6. Mexico D2EHPA nonferrous metal extractant named (Di(2-ethylhexyl) phosphoric acid) is a highly effective extractant used in the mining and metallurgical industry for the extraction and separation of nonferrous metals. It is widely recognized for its outstanding performance in the recovery of metals such as copper, zinc, and rare earth elements from various ores and concentrates. [metalleaching.com]
- 7. D2EHPA solvent extraction reagent in Australia - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Bis(2-ethylhexyl)-2-ethylhexylphosphonate
The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. It is imperative to treat BEH-EHP as a hazardous substance, warranting careful handling and disposal through a licensed hazardous waste management company.
I. Immediate Safety Protocols: The Foundation of Responsible Disposal
Before commencing any disposal-related activities, it is crucial to establish a secure environment and ensure all personnel are equipped with the appropriate personal protective equipment (PPE). The principle of "as low as reasonably achievable" (ALARA) in terms of exposure should be the guiding philosophy.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to mitigate the risks of dermal, ocular, and respiratory exposure.
-
Gloves: Chemical-resistant gloves are mandatory. Given the nature of organophosphorus compounds, nitrile or neoprene gloves are often recommended. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A flame-retardant lab coat provides a critical barrier against accidental spills.
-
Respiratory Protection: All handling of BEH-EHP, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Emergency Preparedness: Proximity to and familiarity with emergency equipment are non-negotiable.
-
An emergency shower and eyewash station must be readily accessible and tested regularly.
-
A spill kit containing absorbent materials suitable for chemical spills should be available. For organophosphorus compounds, dry, non-combustible absorbents like sand or vermiculite are appropriate[2].
II. Step-by-Step Disposal Workflow
The disposal of BEH-EHP is a multi-stage process that requires meticulous attention to detail at each step, from initial segregation to final hand-off to a certified waste management provider.
Step 1: Waste Segregation
Proper segregation is the first line of defense against incompatible chemical reactions and streamlines the disposal process.
-
Dedicated Waste Stream: Do not mix BEH-EHP waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[2].
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, wipes, and containers) from liquid BEH-EHP waste.
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Material Compatibility: Use robust, leak-proof containers that are chemically compatible with BEH-EHP. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable. Avoid using aluminum or galvanized containers[3].
-
Secure Closure: Ensure containers have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Headspace: For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion[4].
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste"[2][5].
-
Chemical Identification: The full chemical name, "Bis(2-ethylhexyl)-2-ethylhexylphosphonate," and its CAS number (126-63-6) must be listed[1].
Step 4: Storage
Temporary storage of hazardous waste requires a designated and controlled environment.
-
Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Compatibility: Ensure the storage area is segregated from incompatible materials, such as strong oxidizing agents and strong bases[6].
Step 5: Final Disposal
The final disposal of BEH-EHP must be conducted by a licensed and reputable hazardous waste disposal company.
-
Professional Disposal Service: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste[2].
-
Documentation: Maintain all records and manifests provided by the waste disposal company as required by local, state, and federal regulations.
Decision-Making Flowchart for BEH-EHP Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary: Hazard Profile of a Related Organophosphorus Compound
While specific hazard data for this compound is limited, the following table summarizes the key hazard information for a structurally related compound, Bis(2-ethylhexyl) phosphate, to inform safe handling and disposal decisions[3][6][7].
| Hazard Classification | Description | GHS Pictogram | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[7] | Corrosion | Wear protective gloves, clothing, and eye/face protection. Immediately flush skin and eyes with water for at least 15 minutes after contact.[6][7] |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | Exclamation Mark | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. Do NOT induce vomiting.[6] |
| Environmental Hazard | May cause long-term adverse effects in the aquatic environment.[3] | Environment | Prevent release to the environment. Dispose of contents/container to an approved waste disposal plant.[3][6] |
Causality in Protocol: The "Why" Behind the "How"
-
Segregation of Organophosphorus Compounds: Organophosphorus compounds can react unpredictably with other chemical classes. Segregation prevents accidental reactions that could generate toxic gases, heat, or explosions.
-
Use of a Licensed Disposal Company: The thermal decomposition of organophosphorus compounds can release irritating and toxic gases and vapors, including oxides of phosphorus[6]. Professional hazardous waste facilities have the specialized high-temperature incinerators and off-gas scrubbing systems required to destroy these compounds safely and in an environmentally compliant manner.
-
Prohibition of Drain or Trash Disposal: Due to their potential toxicity and environmental persistence, organophosphorus compounds must not be disposed of down the drain or in regular trash[3][8]. Such actions can contaminate waterways, harm aquatic life, and pose a risk to public health[3].
By adhering to these rigorous protocols, researchers and scientists can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bis(2-ethylhexyl) phosphate. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl) 2-ethylhexylphosphonate. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Restek. (2024, August 23). Bis(2-ethylhexyl) Phthalate Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
SIBUR International GmbH. (2020, August 19). Safety Data Sheet: BIS(2-ETHYLHEXYL) TEREPHTHALATE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Canada.ca. (n.d.). Bis(2-ethylhexyl) Phthalate. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phosphoric Acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
